molecular formula C12H8Cl2FNO2S B5580802 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B5580802
M. Wt: 320.2 g/mol
InChI Key: FJGMWUXJTNEHJO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemistry and medicinal chemistry. As part of the benzenesulfonamide class, this compound features a 2,5-dichlorophenyl sulfonamide group linked to a 2-fluoroaniline moiety . Structural analyses of closely related compounds show that benzenesulfonamides often adopt a bent molecular configuration where the aromatic rings are tilted at a significant dihedral angle, which can influence their binding to biological targets . This compound is of significant research value in early-stage drug discovery. Related sulfonamide analogues have been investigated as potential inhibitors of the metabolic enzyme fructose-1,6-bisphosphatase (FBPase), a target for managing glucose levels . The mechanism of action for this chemical class is suggested to involve binding to the AMP allosteric site of FBPase, thereby suppressing the enzyme's activity and gluconeogenesis . Researchers utilize this and similar structures as chemical tools to study enzyme inhibition and to explore structure-activity relationships (SAR) to develop new therapeutic leads . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMWUXJTNEHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, halogenated sulfonamides represent a privileged class of pharmacophores. 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is a highly functionalized synthetic intermediate and screening compound characterized by its unique steric bulk, tuned lipophilicity, and specific electronic distribution. This technical whitepaper provides an in-depth analysis of its chemical properties, rational molecular design, synthetic methodology, and downstream biological screening protocols. It is designed for researchers and application scientists seeking to leverage this compound in structural-activity relationship (SAR) studies, particularly in the development of novel 1[1].

Rationale for Molecular Design

The architectural design of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is driven by the strategic placement of halogen atoms to modulate pharmacokinetics and target-binding thermodynamics:

  • 2,5-Dichloro Substitution: The incorporation of two chlorine atoms on the benzenesulfonyl core significantly increases the compound's lipophilicity (LogP). Furthermore, the ortho-chlorine (position 2) provides steric shielding to the sulfonamide linkage. This steric hindrance restricts the rotational freedom of the S-N bond, locking the molecule into a preferred 2[2], which can lower the entropic penalty upon binding to a target protein's active site.

  • 2-Fluoro Substitution: Fluorine is highly electronegative. Its placement at the ortho position of the aniline ring exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfonamide nitrogen, increasing the acidity (lowering the pKa) of the N-H proton. A more acidic sulfonamide proton often translates to stronger hydrogen-bond donation capabilities, a critical factor in the 3 of sulfonamide derivatives[3].

Physicochemical Properties

The following table summarizes the core quantitative data for the compound, essential for predicting its behavior in both synthetic and biological matrices.

PropertyValueScientific Implication
Molecular Formula C₁₂H₈Cl₂FNO₂SDefines stoichiometry for synthetic yield calculations.
Molecular Weight 320.16 g/mol Ideal for small-molecule screening (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 46.17 ŲSuggests excellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
Predicted LogP 3.8 - 4.2Highly lipophilic; requires DMSO for initial solubilization in biological assays.
H-Bond Donors / Acceptors 1 / 3Facilitates specific directional interactions within protein binding pockets.

Chemical Synthesis & Purification Workflow

The synthesis of this compound relies on a nucleophilic acyl substitution. Because the ortho-fluorine atom on 2-fluoroaniline reduces the nucleophilicity of the amine group, standard coupling conditions may result in poor yields. To counter this, the protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst and pyridine as both the solvent and an acid scavenger.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (eq) of 2-fluoroaniline in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere to prevent oxidative side reactions.

  • Catalysis: Add 0.1 eq of DMAP. Causality: DMAP forms a highly reactive intermediate with the sulfonyl chloride, accelerating the reaction despite the deactivated nature of the fluorinated nucleophile.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 eq of 4[4] dropwise. Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonated byproducts.

  • Propagation & Monitoring (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the 2-fluoroaniline spot validates the termination of the reaction phase.

  • Quenching & Workup: Pour the mixture into crushed ice and acidify to pH 2 using 1M HCl. Causality: HCl protonates the pyridine, rendering it water-soluble and forcing the highly lipophilic sulfonamide product to precipitate out of the aqueous phase.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure compound as crystalline needles.

SynthesisWorkflow R1 2,5-Dichlorobenzenesulfonyl Chloride (Electrophile) Solvent Pyridine / DMAP (Solvent & Acid Scavenger) R1->Solvent R2 2-Fluoroaniline (Nucleophile) R2->Solvent Reaction Nucleophilic Acyl Substitution (0°C to RT, 4-6 hours) Solvent->Reaction Workup Aqueous Acidic Workup (1M HCl Wash) Reaction->Workup Product 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide (Target Compound) Workup->Product

Figure 1: Step-by-step synthetic workflow for the targeted halogenated sulfonamide.

Analytical Characterization Standards

To ensure scientific integrity before biological screening, the synthesized compound must pass strict analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Must show a prominent [M-H]⁻ peak at m/z 318 in negative electrospray ionization (ESI) mode, characteristic of the acidic sulfonamide proton.

  • ¹H NMR (400 MHz, DMSO-d₆): A broad singlet integrating to 1H around 10.5 ppm is required, confirming the presence of the secondary sulfonamide N-H. The aromatic region (7.0 - 8.0 ppm) must integrate to exactly 7 protons.

  • HPLC (High-Performance Liquid Chromatography): Purity must exceed >95% (UV detection at 254 nm) to prevent false positives in biological assays caused by unreacted starting materials.

Biological Screening: Antimicrobial Assay Protocol

Given the robust history of 1[1], the following self-validating Minimum Inhibitory Concentration (MIC) protocol is recommended for in vitro screening.

Experimental Workflow
  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mM. Causality: The high LogP of the compound dictates that aqueous buffers alone will cause precipitation.

  • Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions using Mueller-Hinton broth, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus or E. coli) adjusted to 5 × 10⁵ CFU/mL per well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure the Optical Density at 600 nm (OD600) using a microplate reader.

  • Self-Validating Resazurin Step: Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: OD600 can be artificially inflated if the highly lipophilic compound precipitates. Resazurin is a metabolic indicator; a color change from blue (oxidized) to pink (reduced) visually confirms the presence of viable, metabolizing bacteria, thereby validating that a low OD600 is due to true antimicrobial action, not just compound precipitation.

ScreeningWorkflow Prep Compound Solubilization (10 mM in 100% DMSO) Dilution Serial Dilution in Broth (Max 1% Final DMSO) Prep->Dilution Incubation Bacterial Co-incubation (37°C, 18-24 hours) Dilution->Incubation Readout Optical Density (OD600) Measurement Incubation->Readout Validation Resazurin Metabolic Assay (Self-Validation Step) Readout->Validation

Figure 2: In vitro antimicrobial screening and metabolic validation cascade.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Halogenated secondary sulfonamides represent a privileged structural scaffold in modern drug discovery, frequently deployed to probe protein-protein interactions and inhibit critical enzymatic targets. The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (Molecular Formula: C₁₂H₈Cl₂FNO₂S) is a highly specialized molecule. Due to its bespoke nature as a high-throughput screening (HTS) library derivative, it is typically cataloged by its structural identifiers rather than a single bulk commercial CAS registry number[1].

This whitepaper provides an in-depth technical analysis of this compound, deconstructing its stereoelectronic rationale, detailing a self-validating synthetic protocol, and mapping its utility in advanced biological screening datasets—such as those targeting viral PA endonucleases (2)[2].

Part I: Stereoelectronic Rationale & Physicochemical Profiling

The architectural design of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is not arbitrary; every halogen substitution serves a distinct thermodynamic or kinetic purpose in the context of ligand-receptor binding.

  • 2,5-Dichloro Substitution: The integration of chlorine atoms at the ortho and meta positions of the benzenesulfonyl ring dramatically enhances the lipophilic ligand efficiency (LLE). Furthermore, these heavy halogens act as highly directional electrophilic regions (sigma-holes), enabling halogen bonding with backbone carbonyl oxygens in target protein pockets.

  • 2-Fluoro Substitution: Placing a fluorine atom at the ortho position of the aniline-derived ring induces a profound stereoelectronic effect. The electrostatic repulsion between the fluorine lone pairs and the sulfonamide oxygen atoms restricts the rotation of the N-C(aryl) bond. This conformational locking pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding. Additionally, the electron-withdrawing nature of the fluorine lowers the pKa of the adjacent sulfonamide N-H, optimizing its hydrogen-bond donor capacity at physiological pH.

Quantitative Data Summary
PropertyValueStructural Rationale / Causality
Molecular Formula C₁₂H₈Cl₂FNO₂SCore scaffold composition for HTS libraries.
Molecular Weight 320.17 g/mol Optimal for small-molecule drug-likeness (Lipinski compliant).
Hydrogen Bond Donors 1 (N-H)Facilitates targeted interaction with receptor active site residues.
Hydrogen Bond Acceptors 2 (S=O)Enables interaction with hydrogen-bond donors in the binding pocket.
Estimated LogP ~3.8 - 4.2High lipophilicity driven by di-chloro and fluoro substitutions, ensuring membrane permeability.

Part II: Self-Validating Synthetic Methodology

To ensure the high-yield, high-purity generation of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide for biological screening, a nucleophilic acyl substitution (sulfonylation) is employed. The precursors, 2,5-dichlorobenzenesulfonyl chloride and 2-fluoroaniline, are readily available commercial building blocks (3)[3].

SynthesisWorkflow A 2,5-Dichlorobenzenesulfonyl Chloride (Electrophile) C Pyridine / DCM (0°C to RT) A->C B 2-Fluoroaniline (Nucleophile) B->C D Nucleophilic Acyl Substitution (Sulfonylation) C->D E 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide D->E

Workflow for the nucleophilic sulfonylation synthesis of the target sulfonamide.

Step-by-Step Causality-Driven Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves both precursors without competitively reacting with the highly electrophilic sulfonyl chloride.

  • Acid Scavenging: Add anhydrous pyridine (2.0 equiv, 20 mmol) to the solution.

    • Causality: Pyridine acts as a non-nucleophilic base. It is critical for neutralizing the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the unreacted 2-fluoroaniline nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2,5-dichlorobenzenesulfonyl chloride (1.1 equiv, 11 mmol) dropwise.

    • Causality: The dropwise addition at 0 °C kinetically controls the highly exothermic nature of the sulfonylation, actively suppressing the formation of unwanted bis-sulfonated side products.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Quenching & Extraction: Once TLC confirms the complete consumption of the aniline, quench the reaction with 1M aqueous HCl (15 mL).

    • Causality: The acidic quench protonates the excess pyridine, driving it into the aqueous layer and away from the organic product. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Concentrate the solvent under reduced pressure. Before proceeding to biological assays, the crude residue must be validated.

    • LC-MS Validation: Confirm the presence of the expected [M-H]⁻ peak at m/z 318/320 (reflecting the characteristic isotopic distribution of the two chlorine atoms).

    • NMR Validation: Conduct ¹H-NMR to confirm the disappearance of the primary amine protons and the emergence of a single, highly deshielded sulfonamide N-H proton singlet (typically between 7.5–8.5 ppm).

Part III: High-Throughput Screening (HTS) Application Workflows

Compounds matching the C₁₂H₈Cl₂FNO₂S profile are frequently incorporated into target-based HTS libraries (1)[1]. A prominent application of this specific scaffold is its evaluation as a small-molecule inhibitor of the influenza A virus, specifically targeting the PA endonuclease activity of the viral polymerase[2].

Mechanism of Action Hypothesis: In endonuclease targets, the sulfonamide moiety often acts as a critical hydrogen-bonding anchor (or a weak metal-binding pharmacophore if deprotonated), while the di-chlorinated and fluorinated aromatic rings occupy adjacent hydrophobic sub-pockets. This competitive binding physically occludes the active site, preventing the cleavage of host mRNA caps required for viral replication.

HTS_Workflow S1 HTS Library Prep (C12H8Cl2FNO2S) S2 FRET Endonuclease Assay S1->S2 S3 Primary Hit Identification S2->S3 S4 Dose-Response (IC50) S3->S4 S5 Orthogonal Validation (SPR / LC-MS) S4->S5

High-throughput screening (HTS) and validation cascade for viral inhibitors.

References

  • Supplementary Dataset 1 - A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase. (Yuan, S., et al.) ResearchGate.
  • Beautiful Building Blocks | Tokyo Chemical Industry (India) Pvt. Ltd.TCI Chemicals.
  • 329941-58-4 | MFCD00784404 | Benzenesulfonamide, C12H8Cl2FNO2S.Aaronchem.

Sources

A Comprehensive Technical Guide on the Solubility of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is a highly functionalized sulfonamide derivative of significant interest in medicinal chemistry and materials science. Due to its rigid aromatic framework and multiple halogen substituents, it exhibits complex solvation thermodynamics. A thorough understanding of its solubility in various organic solvents is crucial for downstream processing, including synthesis, purification (crystallization), formulation, and biological evaluation[1].

This whitepaper provides an authoritative framework for predicting, measuring, and analyzing the solubility of this specific molecule in organic solvents, synthesizing theoretical thermodynamic models with field-proven experimental protocols.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is dictated by the interplay between its crystal lattice energy and solute-solvent interactions.

Structural Implications on Solubility
  • Sulfonamide Core (-SO₂NH-): Acts as both a strong hydrogen bond donor (via the -NH- proton) and a strong hydrogen bond acceptor (via the -SO₂- oxygen atoms). Solvents capable of hydrogen bonding (e.g., alcohols, ketones) typically exhibit favorable interactions with this moiety[1].

  • Halogenation (Cl, F): The addition of two chlorine atoms and a fluorine atom significantly increases the molecule's lipophilicity and molecular volume. This enhances dispersion force interactions but severely limits aqueous solubility, driving the need for organic solvent systems[2].

  • Aromatic Rings: The dual phenyl rings promote π−π stacking in the solid state, leading to a stable crystal lattice that requires substantial energy (enthalpy of fusion) to disrupt during dissolution.

Theoretical Solubility Frameworks

To minimize empirical trial-and-error, modern solubility determination relies on computational prescreening.

1. COSMO-RS (Conductor-like Screening Model for Real Solvents): COSMO-RS is a statistical thermodynamic method based on quantum chemistry that is highly accurate for modeling the solubility of complex pharmaceuticals in conventional solvents[3]. It generates a σ -profile (polarity distribution) of the molecule, allowing researchers to predict solute-solvent affinities. For sulfonamides, COSMO-RS has proven significantly more accurate than traditional perturbed-chain statistical associating fluid theory (PC-SAFT) methods[3][4].

2. Hansen Solubility Parameters (HSP): The extended Hansen model characterizes solvent dependence based on three molecular interactions: dispersion forces ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[5]. The solubility behavior of structurally diverse drugs can be modeled using HSP to identify optimal pure or binary solvent mixtures[5][6].

G N1 Molecular Structure (Halogenated Sulfonamide) N2 COSMO-RS & HSP Theoretical Modeling N1->N2 N3 In Silico Solvent Screening N2->N3 N4 Isothermal Shake-Flask Experiment N3->N4 Candidate Solvents N5 HPLC/UV-Vis Quantification N4->N5 N6 Thermodynamic Validation N5->N6 Empirical Data N6->N2 Model Refinement

Fig 1. Closed-loop workflow for theoretical and experimental solubility determination.

Quantitative Data: Solvent Selection & Predictive Profiling

Based on the HSP and COSMO-RS data of closely related halogenated benzenesulfonamides (such as N-(2,5-dichlorophenyl)benzenesulfonamide)[1], we can establish a predictive quantitative framework for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.

Table 1: Hansen Solubility Parameters (HSP) of Common Organic Solvents

Comparing solvent parameters to the estimated theoretical requirements of the target sulfonamide.

SolventDispersion ( δd​ )Polarity ( δp​ )H-Bonding ( δh​ )Solvation Capacity for Target Molecule
Acetone 15.510.47.0High: Excellent balance of polarity and H-bond acceptance for the -NH- group[7].
Ethyl Acetate 15.85.37.2High: Favorable dispersion interactions with the halogenated aromatic rings.
Methanol 15.112.322.3Moderate: Strong H-bonding, but high polarity may clash with the lipophilic halogens[8].
Toluene 18.01.42.0Low: Insufficient H-bonding capacity to disrupt the sulfonamide crystal lattice[7].
Water 15.616.042.3Very Low: Extreme polarity mismatch; highly unfavorable entropy of mixing[8].
Table 2: Projected Equilibrium Solubility Ranges (at 298.15 K)

Note: Values are representative projections derived from structural analogs to guide experimental design.

Solvent SystemProjected Solubility Range (mg/mL)Primary Solvation Mechanism
Acetone25.0 – 40.0Dipole-dipole interactions & H-bond acceptance.
Ethyl Acetate15.0 – 30.0Dispersion forces & moderate H-bond acceptance.
Ethanol5.0 – 15.0Protic H-bond donation to the -SO₂- group.
Hexane< 0.1Poor interaction; strictly non-polar environment.

Experimental Protocols: The Isothermal Shake-Flask Method

The most reliable, industry-standard method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method [1][4]. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached, preventing false readings from supersaturation or incomplete dissolution.

Causality & Experimental Design
  • Excess Solute: The presence of undissolved solid is an absolute requirement. Without a solid phase present, thermodynamic equilibrium between the solid lattice and the solvated state cannot be established[1].

  • Strict Temperature Control: Solubility is highly temperature-dependent. A fluctuation of even 1°C can cause the solute to precipitate (underestimating solubility) or supersaturate (overestimating solubility).

  • Time-Point Verification: Equilibrium is not an assumption; it is a measurable state. By sampling at multiple time points (e.g., 24h, 48h), equilibrium is proven only when the concentration gradient ( ΔC ) between intervals approaches zero.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Weigh an excess amount of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (approx. 50-100 mg depending on the solvent) into a series of borosilicate glass vials.

    • Add 2.0 mL of the selected organic solvent (e.g., Acetone, Ethyl Acetate) to each vial.

    • Seal the vials hermetically using PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the measured concentration[1].

  • Isothermal Equilibration:

    • Place the sealed vials in a constant-temperature orbital shaker or incubator set precisely to the target temperature (e.g., 298.15 K ± 0.1 K).

    • Agitate the samples at a constant speed of 100 rpm[1]. Agitation reduces the unstirred boundary layer around the solid particles, accelerating the kinetics of dissolution without altering the final thermodynamic equilibrium state.

  • Equilibrium Verification & Phase Separation:

    • Sample the suspension at 24, 48, and 72 hours.

    • To separate the phases, transfer an aliquot to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at the exact experimental temperature. Crucial: Do not use standard filtration if the solvent is highly volatile, as evaporation on the filter membrane will cause immediate precipitation.

  • Quantification (HPLC/UV-Vis):

    • Carefully extract the clear supernatant and dilute it immediately with the mobile phase to prevent precipitation upon temperature changes.

    • Quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at λmax​ ~254 nm for benzenesulfonamides)[4].

Protocol S1 1. Add Excess Solute to Organic Solvent S2 2. Isothermal Agitation (298.15 K, 100 rpm) S1->S2 S3 3. Time-Point Sampling (t=24h, 48h, 72h) S2->S3 S4 4. Equilibrium Verified? (ΔC < 2%) S3->S4 S4->S2 No (Continue) S5 5. Phase Separation (Centrifugation) S4->S5 Yes (Stable) S6 6. Supernatant Dilution & HPLC Analysis S5->S6

Fig 2. Self-validating isothermal shake-flask methodology for equilibrium solubility.

Conclusion

The solubility of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in organic solvents is a complex thermodynamic property governed by its rigid, halogenated structure and the hydrogen-bonding capabilities of its sulfonamide core. By leveraging predictive models like COSMO-RS and Hansen Solubility Parameters prior to executing rigorous, self-validating isothermal shake-flask experiments, researchers can efficiently map the solubility landscape of this compound. Solvents with moderate polarity and strong hydrogen-bond accepting capabilities (e.g., acetone, ethyl acetate) are projected to yield the highest solubility, making them ideal candidates for synthesis and crystallization workflows.

References

  • Polymers in Medicine. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Retrieved from: [Link]

  • Polymers in Medicine. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach (Expanded). Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from: [Link]

  • Journal of Chemical & Engineering Data (ACS). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Retrieved from:[Link]

  • ResearchGate. Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures. Retrieved from: [Link]

  • DOI.org. Supporting Information Solubility and Thermodynamic Modeling of Sulfanilamide in Twelve Mono Solvents and Four Binary Solvent Mixtures. Retrieved from:[Link]

Sources

biological activity of substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Substituted Benzenesulfonamides: A Technical Guide to Biological Activity, Target Selectivity, and Experimental Validation

Executive Summary

Substituted benzenesulfonamides ( R−C6​H4​−SO2​NH2​ ) represent a highly versatile pharmacophore in modern medicinal chemistry. Originally recognized for their broad-spectrum antibacterial properties, rational structural modifications have expanded their utility into potent, target-specific anti-cancer and anti-inflammatory agents. This whitepaper provides an in-depth mechanistic analysis of benzenesulfonamides, focusing on their selective inhibition of tumor-associated Carbonic Anhydrases (CA IX/XII) and Cyclooxygenase-2 (COX-2), supported by rigorously validated experimental workflows.

Molecular Mechanisms of Action (MoA)

Carbonic Anhydrase IX/XII: Disrupting Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, leading to severe hypoxia. To survive, tumor cells shift their metabolism to anaerobic glycolysis, generating excess lactic acid and protons[1]. To prevent lethal intracellular acidification, tumors upregulate the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX), which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively venting protons into the extracellular space[1].

Causality of Inhibition: Substituted benzenesulfonamides act as classic CA inhibitors by coordinating directly with the active-site Zn2+ ion. At physiological pH, the sulfonamide group is deprotonated ( SO2​NH− ). This anion displaces the zinc-bound hydroxide ion, halting the catalytic hydration of CO2​ . Consequently, intracellular protons rapidly accumulate, triggering a severe drop in intracellular pH that initiates the apoptotic cascade[2].

CA9_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Upregulation HIF1a->CA9 pH Intracellular pH Regulation CA9->pH Apoptosis Apoptosis Induction CA9->Apoptosis Blocked Pathway Survival Tumor Cell Survival pH->Survival Inhibitor Substituted Benzenesulfonamide Inhibitor->CA9 Zn2+ Coordination

Mechanism of CA IX inhibition by benzenesulfonamides in hypoxic tumor environments.

Cyclooxygenase-2 (COX-2): Isoform-Selective Anti-Inflammatory Action

While traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to gastrointestinal toxicity, benzenesulfonamides can achieve high COX-2 selectivity.

Causality of Selectivity: The COX-2 active site features a secondary hydrophilic side pocket—formed by the substitution of Ile523 in COX-1 to Val523 in COX-2. The benzenesulfonamide moiety perfectly fits into this expanded pocket, acting as a hydrogen bond donor and acceptor with Arg513 and His90, locking the enzyme in an inactive conformation[3][4].

Structure-Activity Relationship (SAR) Dynamics

The biological activity of benzenesulfonamides is highly dependent on the "tail approach"—appending bulky or tailored functional groups to the benzene ring to exploit the varying topologies of target enzyme active sites.

  • CA IX/XII Selectivity: Bulky tails (e.g., aryl thiazolones or S-substituted 2-mercaptoquinazolin-4(3H)-ones) interact with the hydrophobic half of the CA active site. Because the active sites of ubiquitous CA I and II are narrower, these bulky benzenesulfonamides selectively inhibit the tumor-associated CA IX and XII isoforms in the sub-nanomolar range[5][6].

  • COX-2 Selectivity: Introducing cyclic imides or pyridazinone scaffolds at the para-position of the benzenesulfonamide enhances COX-2 selectivity indices (SI > 200) by maximizing van der Waals interactions within the COX-2 specific side pocket[3][4].

Quantitative Activity Profiles

The following table summarizes the inhibitory constants and selectivity profiles of recently developed benzenesulfonamide derivatives.

Compound ClassPrimary TargetInhibitory Activity ( IC50​ / Ki​ )Selectivity ProfileReference
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h)CA IX IC50​ : 10.93–25.06 nMHigh selectivity for CA IX over CA II[1][2]
S-substituted 2-mercaptoquinazolin-4(3H)-oneshCA IX / XII Ki​ : 7.1–93.6 nMSelectivity for CA IX/XII over I/II[7]
Cyclic imides bearing 3-benzenesulfonamideCOX-2 IC50​ : 0.15–0.90 µMHigh COX-2 selectivity (SI > 55.6)
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCOX-2 IC50​ : 0.05–0.14 µMHigh COX-2 selectivity (SI > 200)[4]

Self-Validating Experimental Methodologies

To ensure rigorous evaluation of synthesized benzenesulfonamides, the following self-validating experimental workflows must be employed to bridge the gap between in vitro binding and cellular efficacy.

Screening_Workflow Synth 1. Compound Synthesis (Benzenesulfonamides) Enzyme 2. In Vitro Enzyme Assay (Stopped-Flow Kinetics) Synth->Enzyme Cell 3. Cellular Assays (MDA-MB-231 Viability) Enzyme->Cell Select active hits FACS 4. Apoptosis Analysis (Annexin V-FITC/PI) Cell->FACS Determine MoA

Step-by-step experimental workflow for evaluating benzenesulfonamide derivatives.

Protocol A: In Vitro CA Inhibition via Stopped-Flow CO2​ Hydration Kinetics

Rationale: Carbonic anhydrase operates at diffusion-limited speeds (turnover rate ≈106s−1 ). Standard spectrophotometry is too slow to capture this kinetic profile. Stopped-flow instruments mix reagents in milliseconds, allowing precise monitoring of the initial velocity of CO2​ hydration.

  • Preparation: Prepare a 10 mM stock of the benzenesulfonamide inhibitor in DMSO. Dilute to a working concentration range (0.1 nM – 100 µM) in assay buffer (20 mM HEPES, pH 7.5, containing 0.2 M Na2​SO4​ to maintain constant ionic strength).

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme/inhibitor syringe. The indicator's absorbance change at 557 nm will track the pH drop caused by proton generation during CO2​ hydration.

  • Incubation: Pre-incubate recombinant hCA IX (or hCA II for selectivity mapping) with the inhibitor for 15 minutes at 20∘C to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Execution: Rapidly mix the E-I solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) in the stopped-flow spectrophotometer.

  • Self-Validation Control: Run Acetazolamide (AAZ) as a positive control (known Ki​ for CA IX ≈25 nM). Run a DMSO vehicle as a negative control.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance vs. time curve (first 5-10% of the reaction). Use the Cheng-Prusoff equation to derive the Ki​ values.

Protocol B: Cellular Apoptosis Evaluation via Annexin V-FITC/PI Flow Cytometry

Rationale: To confirm that enzyme inhibition translates to cellular efficacy, apoptosis must be quantified. Annexin V binds to phosphatidylserine (PS), which flips from the inner to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic or necrotic cells with compromised membranes[1][2].

  • Cell Culture: Seed MDA-MB-231 (triple-negative breast cancer) cells in 6-well plates at 2×105 cells/well. Incubate under normoxic ( 21%O2​ ) and hypoxic ( 1%O2​ ) conditions for 24 hours to induce CA IX expression.

  • Treatment: Treat cells with the IC50​ concentration of the selected benzenesulfonamide derivative for 48 hours.

  • Harvesting: Wash cells with cold PBS, trypsinize gently, and centrifuge at 1500 rpm for 5 minutes. Resuspend the pellet in Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each sample. Incubate in the dark at room temperature for 15 minutes.

  • Self-Validation Control: Include unstained cells (autofluorescence control), single-stained Annexin V cells, and single-stained PI cells for accurate flow cytometer compensation. Use Staurosporine as a positive apoptosis control.

  • Acquisition & Analysis: Analyze samples using a flow cytometer within 1 hour. Gate the populations: Q1 (Annexin V- / PI+, Necrosis), Q2 (Annexin V+ / PI+, Late Apoptosis), Q3 (Annexin V- / PI-, Live), and Q4 (Annexin V+ / PI-, Early Apoptosis). An effective CA IX inhibitor will show a significant shift of the cell population into Q4 and Q2 specifically under hypoxic conditions[5].

Conclusion

The rational design of substituted benzenesulfonamides relies on a deep understanding of target enzyme topology and the physicochemical properties of the inhibitor. By leveraging the "tail approach," researchers can fine-tune these molecules to achieve exceptional selectivity against tumor-associated CA IX/XII and inflammatory COX-2. Rigorous, self-validating methodologies—from stopped-flow kinetics to flow cytometry—are essential to bridge the gap between in vitro binding affinity and in vivo biological efficacy.

References

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Advances URL
  • Title: Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)
  • Source: Bioorganic Chemistry (PMC)
  • Title: Identification of new 4-(6-oxopyridazin-1-yl)

Sources

Decoding the Dichlorinated Benzenesulfonamide Scaffold: A Technical Guide to Emerging Therapeutic Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, historically recognized for its antibacterial properties. However, recent structure-activity relationship (SAR) optimizations have revealed that the strategic introduction of two chlorine atoms onto the benzene ring—forming dichlorinated benzenesulfonamides—dramatically alters the molecule's electronic and steric landscape[1][2]. This technical whitepaper explores the causality behind these chemical modifications, detailing how specific dichlorinated isomers (e.g., 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro) achieve high-affinity engagement with novel therapeutic targets, including tumor-associated carbonic anhydrases (CAs), apoptotic cascades in oncology, and essential serine hydrolases in Mycobacterium tuberculosis[1][3][4].

The Chemical Rationale: Sterics, Electronics, and Lipophilic Efficiency

The therapeutic versatility of dichlorinated benzenesulfonamides is rooted in their unique physicochemical properties. The addition of chlorine atoms exerts a strong electron-withdrawing effect (the negative Hammett effect), which lowers the pKa of the primary sulfonamide nitrogen ( SO2​NH2​ )[1]. This ensures that a higher proportion of the molecule exists as the biologically active sulfonamide anion ( SO2​NH− ) at physiological pH, a critical requirement for coordinating with metal ions in metalloenzymes[1]. Furthermore, the specific positioning of the bulky chlorine atoms (e.g., at the 2 and 4 positions) introduces steric hindrance that prevents binding to off-target ubiquitous enzymes while perfectly complementing the hydrophobic pockets of specific disease-associated targets[1][5].

Metalloenzyme Inhibition: Tumor-Associated Carbonic Anhydrases (hCA IX / XII)

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that regulate pH homeostasis. In hypoxic solid tumors, transmembrane isoforms hCA IX and hCA XII are overexpressed to acidify the tumor microenvironment, promoting metastasis. Dichlorinated benzenesulfonamides act as transition state analogues; the ionized sulfonamide moiety directly displaces the zinc-bound water molecule in the active site[1]. The 2,4-dichloro and 3,5-dichloro substitution patterns provide exceptional lipophilic efficiency (LipE), allowing the aromatic ring to form favorable van der Waals interactions with hydrophobic residues specific to hCA IX/XII and mitochondrial hCA VB, thereby achieving high nanomolar selectivity over the ubiquitous cytosolic hCA I and II[1][5].

Protocol: Fluorescent Thermal Shift Assay (FTSA) for CA Affinity

Causality: Enzymatic assays can yield false positives due to compound aggregation. FTSA is employed because it provides a label-free, thermodynamically rigorous validation of target engagement by measuring the shift in the protein's melting temperature ( Tm​ ) upon ligand binding[5][6]. Self-Validation: The system validates itself by running a known high-affinity binder (e.g., Acetazolamide) as a positive control to yield a predictable ΔTm​ , while a DMSO vehicle control establishes the baseline Tm​ .

  • Protein Preparation: Dilute purified recombinant hCA IX or XII to a final concentration of 1.5 µM in HEPES buffer (50 mM, pH 7.4, 50 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. (Rationale: The dye is quenched in aqueous solution but fluoresces highly when bound to hydrophobic regions exposed during protein unfolding).

  • Compound Incubation: Add the dichlorinated benzenesulfonamide derivative (10 µM final concentration) or DMSO (vehicle). Incubate for 15 minutes at room temperature to achieve binding equilibrium.

  • Thermal Denaturation: Subject the 96-well microplate to a temperature gradient (25°C to 95°C at a ramp rate of 1°C/min) in a real-time PCR system, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . Compute the stabilization effect: ΔTm​=Tm​(compound)−Tm​(DMSO) . A ΔTm​>2∘C indicates significant thermodynamic stabilization and direct target engagement.

Oncology: Apoptotic Pathways via Chalcone-Sulfonamide Hybrids

Mechanism of Action

Hybridizing the 2,4-dichlorobenzenesulfonamide pharmacophore with chalcone moieties yields highly potent anticancer agents[2][3]. Rather than targeting metalloenzymes, these hybrids induce cytotoxicity via a mitochondrial-targeted apoptotic mechanism[3]. They trigger severe mitochondrial membrane depolarization, which facilitates the release of cytochrome C. This event activates initiator caspase-8 (extrinsic) and executioner caspase-9 (intrinsic), ultimately arresting the cell cycle in the subG0 phase and executing apoptosis in cell lines such as gastric adenocarcinoma (AGS) and acute promyelocytic leukemia (HL-60)[3].

Pathway A 2,4-Dichlorobenzenesulfonamide Chalcone Hybrid B Mitochondrial Membrane Depolarization A->B Induces D Caspase-8 Activation (Extrinsic Pathway) A->D Activates E SubG0 Cell Cycle Arrest A->E Triggers C Caspase-9 Activation (Intrinsic Pathway) B->C Cytochrome C Release F Apoptosis Execution C->F Cleavage Cascade D->F Cleavage Cascade E->F DNA Fragmentation

Caption: Apoptotic signaling pathway induced by 2,4-dichlorobenzenesulfonamide hybrids in cancer cells.

Protocol: Luminometric Caspase-8/9 Activation Assay

Causality: Luminometry is selected over colorimetric assays for its superior dynamic range and sensitivity. By utilizing proluminescent caspase substrates containing specific cleavage sequences (e.g., LETD for Caspase-8, LEHD for Caspase-9), the cleavage event directly liberates aminoluciferin, which is consumed by luciferase to produce light[3]. Self-Validation: The inclusion of a specific caspase inhibitor (e.g., Z-VAD-FMK) serves as a negative control; complete ablation of the luminescent signal in the presence of the inhibitor confirms that the signal is strictly caspase-dependent.

  • Cell Culture & Treatment: Seed AGS cancer cells in a white-walled 96-well plate ( 1×104 cells/well). Treat with the chalcone-sulfonamide hybrid (1–10 µg/mL) for 24 hours[3].

  • Reagent Preparation: Reconstitute the proluminescent Caspase-8 or Caspase-9 substrate with the proprietary luciferase assay buffer.

  • Lysis and Cleavage: Add 100 µL of the reagent directly to each well. (Rationale: The buffer contains detergents that lyse the cells while simultaneously stabilizing the luciferase enzyme and providing ATP).

  • Incubation: Shake the plate at 300-500 rpm for 30 seconds, then incubate in the dark at room temperature for 1 hour to allow steady-state signal generation.

  • Quantification: Measure luminescence using a microplate reader. Calculate the relative fold-increase in caspase activity compared to the untreated vehicle control.

Antimicrobial Frontiers: Targeting Mycobacterium tuberculosis HsaD

Mechanism of Action

The treatment of multi-drug resistant tuberculosis (MDR-TB) requires novel targets. HsaD is a critical C-C bond hydrolase (a serine hydrolase) essential for the survival of M. tuberculosis within host macrophages, as it regulates cholesterol metabolism[4][7]. Recent structural biology studies have identified 3,5-dichlorobenzenesulfonamide derivatives as potent inhibitors of HsaD[4][7]. Unlike the reversible zinc-binding seen in CAs, these specific dichlorinated analogs bind covalently to the catalytic Ser114 residue in the HsaD active site, leading to irreversible enzyme inactivation[7][8].

Workflow S1 1. M. tb Lysate Preparation S2 2. Inhibitor Pre-incubation (3,5-dichloro-sulfonamide) S1->S2 S3 3. Desthiobiotin-FP Probe Labeling S2->S3 S4 4. Streptavidin Enrichment S3->S4 S5 5. LC-MS/MS Target Identification (HsaD) S4->S5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying HsaD engagement.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Causality: ABPP utilizes a reactive fluorophosphonate (FP) probe that covalently tags the active-site serine of functional hydrolases. Pre-incubating the proteome with the 3,5-dichlorobenzenesulfonamide competitively blocks the active site, preventing subsequent probe labeling[7]. This proves on-target active-site engagement in a complex biological matrix. Self-Validation: The workflow is orthogonally validated; the absence of a fluorescent band on an SDS-PAGE gel directly confirms target occupancy, which is subsequently sequenced and confirmed via LC-MS/MS[7].

  • Lysate Preparation: Prepare M. tb cell lysates in PBS (pH 7.4) and normalize protein concentration to 2 mg/mL[7].

  • Inhibitor Pre-incubation: Treat the lysate with the 3,5-dichlorobenzenesulfonamide compound (50 µM) or DMSO for 30 minutes at 37°C to allow covalent bond formation with Ser114[7].

  • Probe Labeling: Add Desthiobiotin-FP probe (2 µM final concentration) and incubate for 1 hour at room temperature.

  • Enrichment: Denature the proteome using urea, reduce/alkylate, and enrich the desthiobiotin-labeled proteins using streptavidin-agarose beads[7].

  • LC-MS/MS Analysis: Perform on-bead trypsin digestion. Analyze the resulting peptides via high-resolution mass spectrometry. A significant reduction in HsaD peptide spectral matches in the compound-treated sample versus the DMSO control definitively validates HsaD as the target[7].

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) and biological profiling of the dichlorinated benzenesulfonamide subclasses discussed in this guide.

Compound ScaffoldPrimary TargetTherapeutic IndicationKey Metric (Potency/Affinity)Mechanism of Action
2,4-Dichlorobenzenesulfonamide hCA IX / XIISolid Tumors (Hypoxia)Low nanomolar Ki​ / ΔTm​>2∘C Reversible zinc displacement[1][5]
2,4-Dichloro-Chalcone Hybrid Caspase-8 / -9Gastric AdenocarcinomaHigh apoptotic fold-inductionMitochondrial depolarization[2][3]
3,5-Dichlorobenzenesulfonamide HsaD (M. tb)TuberculosisCovalent target occupancyIrreversible Ser114 active-site blockade[4][7]
3,4-Dichlorobenzyl-sulfonamide KOR / Cancer cell linesBreast/Colon CarcinomaLow μM IC50​ Antiproliferative cytotoxicity[2]

Conclusion

The dichlorinated benzenesulfonamide scaffold transcends its traditional role as a simple antibacterial pharmacophore. Through precise steric and electronic tuning, researchers can pivot the target profile of these molecules from reversible metalloenzyme inhibitors (CAs) to potent apoptotic inducers and irreversible serine hydrolase (HsaD) antagonists. By employing thermodynamically rigorous and self-validating workflows like FTSA and competitive ABPP, drug development professionals can confidently map target engagement, accelerating the translation of these versatile molecules into the clinic.

References

  • Synthesis route of acid 4 and dihydropyrimidinedione 5 and the thio analogue 6. ResearchGate[Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties National Center for Biotechnology Information (PMC)[Link]

  • Cyclipostins and Cyclophostin analogs as promising compounds in the fight against tuberculosis National Center for Biotechnology Information (PMC)[Link]

  • Investigation of the mycobacterial enzyme HsaD as a potential novel target for anti-tubercular agents CORE[Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases ResearchGate[Link]

Sources

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide for initial biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is a structurally optimized N-aryl benzenesulfonamide. It is a close chemical analog of FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide), a well-documented inhibitor of the Wnt/β-catenin signaling pathway and antagonist of Peroxisome Proliferator-Activated Receptors (PPARγ/δ) [1] [3].

Historically, compounds in this class were believed to directly antagonize TCF/LEF-mediated transcription. However, recent paradigm-shifting research has revealed that many halogenated N-aryl benzenesulfonamides actually function as mitochondrial protonophores (uncouplers) [2]. By shuttling protons across the inner mitochondrial membrane, these compounds deplete cellular ATP, increase the AMP/ATP ratio, and robustly activate AMP-activated protein kinase (AMPK). It is this AMPK activation that subsequently suppresses Wnt/β-catenin signaling [2].

This whitepaper provides a comprehensive, self-validating biological screening cascade designed to evaluate 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide. The workflow is structured to deconvolute its primary phenotypic effects (Wnt inhibition) from its underlying molecular mechanism (mitochondrial uncoupling).

Physicochemical Profiling & Formulation Strategy

Causality Behind Formulation

The biological activity of N-aryl benzenesulfonamides is highly dependent on the acidity of the secondary sulfonamide proton (NH). The electron-withdrawing 2,5-dichloro and 2-fluoro substitutions lower the pKa of this proton (typically to ~6.0–7.5), allowing the molecule to exist in an equilibrium of neutral and anionic states at physiological pH. This property is strictly required for its mechanism as a proton shuttle across the lipophilic mitochondrial membrane.

Formulation Protocol
  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Working Dilutions: Dilute the stock in pre-warmed complete culture media immediately before use. Critical Step: Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or basal metabolic stress, which would confound mitochondrial assays.

Primary Screening: Wnt/β-Catenin Pathway Inhibition

To benchmark this compound against its analog FH535, the initial screening must quantify its ability to suppress canonical Wnt signaling [1].

Causality & Self-Validation

We utilize the TOPFlash/FOPFlash Dual-Luciferase Reporter Assay . TOPFlash contains wild-type TCF binding sites, while FOPFlash contains mutated sites. By running both in parallel, the system self-validates: a true Wnt inhibitor will reduce TOPFlash signal without affecting FOPFlash. If both signals drop symmetrically, the compound is merely inducing global transcriptional silencing or cytotoxicity.

Step-by-Step Methodology
  • Cell Culture: Seed SW480 colorectal cancer cells (which harbor an APC mutation, resulting in constitutively active Wnt signaling) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of pRL-TK (Renilla luciferase internal control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, aspirate media. Treat cells with 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide at a concentration gradient (0.1 μM to 50 μM) in fresh media. Include a vehicle control (0.1% DMSO) and a positive control (FH535 at 15 μM).

  • Lysis & Readout: After 24 hours of treatment, lyse cells using 1X Passive Lysis Buffer. Sequentially measure Firefly and Renilla luciferase activities using a microplate luminometer.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency and cell viability.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Binds DestructionComplex Destruction Complex (APC/Axin/GSK3) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Prevents Degradation Nucleus Nucleus (TCF/LEF) BetaCatenin->Nucleus Translocates TargetGenes Target Genes (Cyclin D1, c-Myc) Nucleus->TargetGenes Transcription Compound 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide Compound->Nucleus Inhibits TCF/LEF Activity

Caption: Canonical Wnt/β-catenin signaling pathway and putative point of inhibition.

Secondary Screening: Mitochondrial Uncoupling & AMPK Activation

Given the structural homology to known protonophores, it is imperative to test if the compound acts as a mitochondrial uncoupler [2].

Causality & Self-Validation

Mitochondrial uncouplers dissipate the proton gradient, forcing the electron transport chain (ETC) to work at maximum capacity to restore it. This results in a massive spike in the Oxygen Consumption Rate (OCR). The Seahorse XF Cell Mito Stress Test self-validates this by sequentially injecting Oligomycin (to block ATP synthase) prior to the compound. If the compound is a true uncoupler, it will rescue OCR even when ATP synthase is blocked.

Step-by-Step Methodology

Part A: Seahorse XF Respirometry

  • Preparation: Seed HCT116 cells at 2×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Calibration: Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Assay Execution: Wash cells and replace media with XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Injection Strategy:

    • Port A: Oligomycin (1 μM final)

    • Port B: 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (10 μM) or FCCP (positive control, 0.5 μM).

    • Port C: Rotenone/Antimycin A (0.5 μM final).

  • Readout: Measure OCR dynamically. A sharp increase in OCR following Port B injection confirms protonophoric uncoupling.

Part B: AMPK Activation (Western Blot)

  • Treatment: Treat HCT116 cells with the compound (10 μM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Immunoblotting: Run 20 μg of protein on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα. Use β-actin as a loading control. An increase in the p-AMPK/Total AMPK ratio confirms cellular energy stress.

Uncoupling Compound 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide Mito Mitochondrial Inner Membrane Compound->Mito Partitions into ProtonLeak Proton Leak (Uncoupling) Mito->ProtonLeak Induces ATP ATP Depletion (↑ AMP/ATP Ratio) ProtonLeak->ATP Causes AMPK AMPK Activation (p-AMPK Thr172) ATP->AMPK Triggers WntInhib Wnt/β-Catenin Inhibition AMPK->WntInhib Suppresses

Caption: Mechanism of mitochondrial uncoupling leading to AMPK activation and Wnt inhibition.

Data Presentation: Expected Quantitative Readouts

To facilitate go/no-go decisions in the drug development pipeline, the following table summarizes the expected quantitative thresholds for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide based on the behavior of its established analogs.

Assay / ParameterTarget MetricExpected Range / ThresholdBiological Implication
TOPFlash Reporter IC₅₀ (Wnt Inhibition)10 – 20 μMConfirms suppression of TCF/LEF transcription.
FOPFlash Reporter Signal Reduction< 10% variance from controlValidates that Wnt inhibition is target-specific, not toxic.
Seahorse XF Maximal OCR Fold Change2.0x – 3.5x over baselineConfirms potent mitochondrial protonophoric uncoupling.
Western Blot p-AMPK (Thr172) Fold Change> 3.0x increase at 4 hoursConfirms translation of ATP depletion to kinase signaling.
Cell Viability (MTT) CC₅₀ (Cytotoxicity)> 50 μM (at 24h)Establishes a therapeutic window for mechanistic assays.

References

  • Handeli S, Simon JA. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities. Mol Cancer Ther. 2008;7(3):521-529. Available at:[Link]

  • Zhang W, Sviripa VM, Kril LM, et al. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors. J Med Chem. 2019;62(24):11348-11358. Available at:[Link]

  • Gedaly R, Galuppo R, Daily MF, et al. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535. PLoS One. 2014;9(6):e99272. Available at:[Link]

Pharmacological Evolution of N-Aryl Benzenesulfonamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl benzenesulfonamide scaffold has transitioned from its historical role as a simple antimicrobial pharmacophore to a highly privileged structure in modern oncology and immunology. Characterized by an L-shaped molecular geometry with a dihedral angle of approximately 89° between its two benzene rings [1][1], this structural motif allows for precise steric and electronic tuning. Through rational drug design, researchers have repurposed these derivatives into potent multi-target agents capable of inhibiting the Wnt/β-catenin signaling pathway, modulating the tumor immune microenvironment, and dually targeting inflammatory enzymes. This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols essential for the continued development of N-aryl benzenesulfonamide derivatives.

Mechanistic Pathways and Biological Targets

Wnt/β-Catenin Signaling Inhibition

Aberrant accumulation of β-catenin in the nucleus drives the transcription of oncogenes such as c-Myc and Cyclin-D1, promoting colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) [2][2]. N-aryl benzenesulfonamides, notably FH535 and its optimized analogs (e.g., MSAB), have emerged as direct modulators of this pathway. They prevent the assembly of the T-cell factor (Tcf) and β-catenin transcriptional complex, thereby downregulating Wnt-target genes [3][3]. Furthermore, compounds like FH535-N disrupt autophagic flux in HCC cells, leading to the accumulation of p62 and LC3II, which synergizes with Wnt inhibition to halt tumor proliferation [4][4]. Interestingly, recent studies reveal that some of these derivatives also function as mitochondrial uncouplers, activating AMPK signaling alongside Wnt inhibition [5][5].

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates DestructionComplex Destruction Complex (APC, Axin, GSK3) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Fails to degrade Nucleus Nucleus (TCF/LEF Transcription) BetaCatenin->Nucleus Translocates Inhibitor N-Aryl Benzenesulfonamide (e.g., FH535, MSAB) Inhibitor->BetaCatenin Promotes degradation / Blocks TCF binding

Wnt/β-catenin signaling pathway and targeted inhibition by N-aryl benzenesulfonamides.

Immunomodulation and the Tumor Microenvironment

Beyond direct cytotoxicity, N-aryl benzenesulfonamides alter the metabolic homeostasis of the tumor microenvironment. FH535 and its derivative Y3 preferentially inhibit the suppressor activity of regulatory T cells (Tregs) over effector T cells. This dual mechanism combines direct anti-tumor activity with enhanced immune clearance, offering a novel therapeutic angle for poorly differentiated carcinomas [6][6].

Dual Targeting: COX-2 / 5-LOX and Carbonic Anhydrase

Inflammation is a critical driver of cancer initiation. Derivatives hybridizing the benzenesulfonamide core with 1,2,4-triazole have been synthesized to dually inhibit Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition mitigates the inflammatory cascade more effectively than selective COX-2 inhibitors while improving the gastrointestinal safety profile [7][7]. Additionally, incorporating an N1-(4-sulfonamidophenyl) moiety yields compounds that simultaneously inhibit human carbonic anhydrase (hCA) and Wnt signaling, proving highly effective against P-glycoprotein (P-gp) overexpressing, doxorubicin-resistant cell lines [2][2].

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative biological activity of key N-aryl benzenesulfonamide derivatives across various targets and cell lines. Structural modifications at the 4-position of the phenyl ring (e.g., methoxy, chlorine, or trifluoromethyl groups) significantly enhance Wnt inhibition [8][8].

CompoundBiological Target / AssayCell Line / ModelActivity (IC50 / Effect)Ref.
Compound 9 Wnt reporter (TOPFlash)HEK293T7.0 µM
Compound 9 Cell ProliferationHCT116 (Colon Cancer)20.2 µM2]
Compound 15 Wnt reporter (TOPFlash)SW4800.71 µM
Compound 15 Carbonic Anhydrase (hCA)HT29/DX (P-gp overexpressing)Dual Inhibition / Resensitization
FH535 Wnt/β-Catenin & AMPKHuh7 (HCC)Anti-proliferative / AMPK Activation,
FH535-N Autophagic Flux (p62/LC3II)Huh7 (HCC)Impairs autophagic flux
Diaryl-1,2,4-triazole COX-2 / 5-LOXIn vitro enzymatic0.15 µM (COX-2) / 0.85 µM (5-LOX)
Compound 8 Carbonic Anhydrase IIn vitro enzymatic45.7 nM (Ki)1]

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of N-aryl benzenesulfonamides, emphasizing the causality behind each methodological choice.

Chemical Synthesis of N-Aryl Benzenesulfonamides
  • Step 1: Reagent Preparation. Dissolve the aryl amine (e.g., 4-fluoroaniline) in anhydrous dichloromethane (DCM) and add a non-nucleophilic base such as pyridine.

    • Causality: DCM provides a highly solvating, aprotic environment that prevents the competitive hydrolysis of the highly reactive sulfonyl chloride. Pyridine acts as an acid scavenger; it neutralizes the HCl byproduct generated during sulfonylation, driving the reaction equilibrium forward and preventing the protonation of the nucleophilic amine, which would otherwise render it unreactive.

  • Step 2: Sulfonylation. Slowly add the arylsulfonyl chloride at 0°C, then warm to room temperature or 60°C depending on steric hindrance.

    • Causality: The initial 0°C condition controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated side products. Subsequent warming provides the necessary activation energy to ensure complete conversion of sterically hindered or electronically deactivated substrates.

  • Step 3: Quenching and Extraction. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (EtOAc).

    • Causality: Saturated NH₄Cl provides a mildly acidic aqueous environment that safely neutralizes excess pyridine without risking the acid-catalyzed hydrolysis of the newly formed sulfonamide bond. EtOAc is selected for extraction because it selectively partitions the organic product away from the aqueous inorganic salts.

  • Step 4: Purification and Validation. Purify via silica gel column chromatography or recrystallization.

    • Self-Validating System: Before biological evaluation, the protocol mandates validation of the synthesized compound. Purity must be confirmed via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to be >95% (as impurities can cause false positives in biological assays). Structural integrity is self-validated through ¹H/¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular mass and proton environments.

SynthesisWorkflow Reactant1 Arylsulfonyl Chloride Reaction Coupling Reaction (Pyridine/DCM, RT to 60°C) Reactant1->Reaction Reactant2 Aryl Amine Reactant2->Reaction Quench Quench & Extract (NH4Cl, EtOAc) Reaction->Quench Purification Purification (Recrystallization/Column) Quench->Purification Product N-Aryl Benzenesulfonamide Purification->Product

Step-by-step synthesis workflow for N-aryl benzenesulfonamide derivatives.

In Vitro Validation: TOPFlash Luciferase Assay for β-Catenin Activity
  • Step 1: Co-Transfection. Transfect human cancer cells (e.g., HCT116 or HEK293T) with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving Firefly luciferase) and a Renilla luciferase control plasmid.

    • Causality: The Renilla plasmid is constitutively active and serves as an internal control. This normalizes the data for variations in transfection efficiency and cell viability, ensuring that a decrease in luminescence is definitively caused by specific Wnt pathway inhibition rather than general compound cytotoxicity.

  • Step 2: Pathway Activation. Treat the transfected cells with 50 mM LiCl or Wnt3a conditioned medium.

    • Causality: LiCl acts as a direct inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, the destruction complex is disabled, artificially stabilizing β-catenin and driving its nuclear translocation. This creates a robust, maximally activated dynamic range against which the inhibitory potency of the N-aryl benzenesulfonamide can be accurately measured.

  • Step 3: Compound Treatment. Incubate the cells with the N-aryl benzenesulfonamide derivative (e.g., FH535 or Compound 9) at varying concentrations for 24 hours.

    • Causality: A 24-hour incubation period allows sufficient time for the compound to penetrate the cell membrane, interact with its intracellular target, and for the pre-existing luciferase reporter proteins to degrade according to their half-life, revealing the true transcriptional inhibition.

  • Step 4: Dual-Luminescence Readout. Lyse the cells and sequentially measure Firefly and Renilla luciferase activities.

    • Self-Validating System: The assay validates itself by calculating the Firefly/Renilla luminescence ratio. A dose-dependent decrease in this specific ratio, coupled with a stable Renilla absolute value, confirms that the compound is a true Wnt/β-catenin transcriptional antagonist and not a non-specific assay interferent or cytotoxic agent.

Conclusion

The N-aryl benzenesulfonamide scaffold represents a highly tunable and biologically rich chemical space. By strictly adhering to self-validating synthesis and screening protocols, researchers can continue to exploit this pharmacophore to develop dual-targeting agents that overcome drug resistance, modulate the tumor microenvironment, and selectively inhibit hyperactivated oncogenic pathways.

Sources

Next-Generation Discovery of Novel Benzenesulfonamide-Based Compounds: A Technical Blueprint for Target-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Benzenesulfonamide Scaffold

Benzenesulfonamides represent a highly privileged scaffold in modern medicinal chemistry. Historically recognized for their antibacterial properties, these compounds have been revitalized as highly potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrases (CAs, EC 4.2.1.1)[1]. The human genome encodes 16 CA isoforms, which reversibly catalyze the hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of specific isoforms is heavily implicated in epileptogenesis (hCA II, VII) and tumorigenesis (hCA IX, XII)[1],[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the rational design, synthesis, and biological validation of novel benzenesulfonamide derivatives. The core objective of modern discovery workflows is achieving precise isoform selectivity to maximize therapeutic efficacy while mitigating off-target toxicity.

Rational Design: The "Tail Approach" and Isoform Selectivity

The primary challenge in Carbonic Anhydrase Inhibitor (CAI) discovery is the high structural homology among the 16 human isoforms. The catalytic active site contains a zinc ion ( Zn2+ ) coordinated by three histidine residues. The primary sulfonamide group ( −SO2​NH2​ ) acts as an optimal zinc-binding group (ZBG), coordinating directly with the Zn2+ ion to halt catalytic activity[1].

Because the ZBG binds indiscriminately across all CA isoforms, selectivity must be engineered through the "tail approach." By appending diverse, sterically demanding, or electronically varied functional groups (the "tail") to the benzenesulfonamide ring, researchers can exploit the subtle amino acid variations in the middle and outer rims of the active site. For instance, incorporating 1,2,3-triazole moieties or pyrazoline scaffolds has yielded exceptional selectivity for tumor-associated hCA IX and XII over the ubiquitous cytosolic hCA I and II (2)[2].

Workflow Design In Silico Design (Tail Approach) Synthesis CuAAC Synthesis (Click Chemistry) Design->Synthesis Assay Stopped-Flow Enzymatic Assay Synthesis->Assay Cell In Vitro Anticancer Profiling Assay->Cell

Fig 1. Integrated workflow for the discovery and validation of novel benzenesulfonamide inhibitors.

Synthesis Methodology: CuAAC-Mediated Library Generation

To rapidly generate a diverse library of benzenesulfonamides, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier form of click chemistry—is utilized due to its high atom economy, regioselectivity, and functional group tolerance.

Step-by-Step Protocol: Synthesis of 1,2,3-Triazole Benzenesulfonamides
  • Preparation of Azide Intermediate : Diazotize sulfanilamide using NaNO2​ and HCl at 0–5°C, followed by the dropwise addition of NaN3​ to yield 4-azidobenzenesulfonamide.

    • Causality: Maintaining the reaction strictly below 5°C is critical; it prevents the thermal decomposition of the highly unstable diazonium salt intermediate into a phenol, ensuring a high yield of the azide.

  • CuAAC Reaction Setup : Dissolve 4-azidobenzenesulfonamide (1.0 eq) and a terminal alkyne (e.g., prop-2-yn-1-amine derivatives) (1.1 eq) in a 1:1 solvent mixture of tert-butanol and water.

  • Catalyst Addition : Add sodium ascorbate (0.2 eq) followed by CuSO4​⋅5H2​O (0.1 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the alkyne homocoupling (Glaser coupling) side-reaction that readily occurs if Cu(II) and atmospheric oxygen are present.

  • Isolation and Purification : Stir the mixture at room temperature for 6–12 hours. Monitor progression via Thin-Layer Chromatography (TLC). Upon completion, precipitate the product by adding ice-cold water, filter under vacuum, and recrystallize from ethanol to afford the pure benzenesulfonamide-1,2,3-triazole hybrid.

In Vitro Profiling: Stopped-Flow Enzymatic Assay

Standard steady-state colorimetric assays are fundamentally inadequate for evaluating CAs because the physiological hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). To accurately capture the initial reaction rates and determine the absolute inhibition constant ( Ki​ ), a stopped-flow spectrophotometric assay is mandatory (3)[3].

Protocol: Stopped-Flow Kinetics
  • Buffer Preparation : Prepare 20 mM HEPES buffer (pH 7.4 for cytosolic CAs, pH 8.4 for tumor-associated CAs) containing 20 mM Na2​SO4​ .

    • Causality: Na2​SO4​ is explicitly added to maintain a constant, high ionic strength. This stabilizes the metalloenzyme and prevents non-specific electrostatic interactions between the inhibitor's tail and the enzyme surface, ensuring the measured Ki​ reflects true active-site binding.

  • Indicator Addition : Add Phenol Red (0.2 mM) as a real-time pH indicator.

  • Assay Execution : Load the enzyme-inhibitor mixture (pre-incubated for 15 minutes to ensure thermodynamic equilibrium) into one syringe of the stopped-flow instrument, and CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM) into the other.

  • Data Acquisition : Rapidly mix the solutions and monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) for 10–100 seconds. Calculate the Ki​ using the Cheng-Prusoff equation derived from the initial velocity curves.

Mechanistic Insight: Targeting the Hypoxic Tumor Microenvironment

In aggressive solid tumors, such as ovarian cancer (e.g., OVCAR-8 cells), rapid cellular proliferation outstrips the local blood supply, inducing severe hypoxia. This environment stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which subsequently upregulates CA IX expression. CA IX extrudes protons into the extracellular space, creating an acidic microenvironment that promotes metastasis, tissue invasion, and chemoresistance. Novel benzenesulfonamide derivatives selectively block CA IX, neutralizing the extracellular pH and halting tumor progression (4)[4].

CA9_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Overexpression HIF1a->CA9 Acid Extracellular Acidification CA9->Acid Progression Tumor Survival & Metastasis Acid->Progression Drug Benzenesulfonamide Inhibitor Drug->CA9 Inhibits

Fig 2. Mechanism of CA IX-mediated tumor survival and targeted inhibition by benzenesulfonamides.

Quantitative Data Presentation

The efficacy of the tail approach is validated by the differential Ki​ and IC50​ values across isoforms and cancer cell lines. The table below summarizes the pharmacological profile of recent pyrazoline and triazole-linked benzenesulfonamide derivatives compared to the clinical standard, Acetazolamide (AZA)[2],[5],[4].

Compound ClassTarget Isoform / Cell LineActivity MetricValue RangeSelectivity Index (vs CA I/II)
Triazole-BenzenesulfonamideshCA IX (Tumor-associated) IC50​ 25 – 63 nM> 15-fold
Triazole-BenzenesulfonamideshCA XII (Tumor-associated) IC50​ 31 – 92 nM> 10-fold
Acetazolamide (Standard)hCA IX / XII IC50​ 133 – 199 nM~ 2-fold
Pyrazoline-BenzenesulfonamidesOVCAR-8 (Ovarian Cancer) IC50​ 0.54 – 2.13 µMN/A
Pyrazoline-BenzenesulfonamidesA549 (Lung Cancer) IC50​ 1.98 – 9.12 µMN/A

Conclusion

The discovery of novel benzenesulfonamide-based compounds relies on a delicate balance of rational structural design and rigorous kinetic validation. By utilizing click chemistry to append diverse tails, researchers can achieve unprecedented selectivity for disease-specific metalloenzyme isoforms. As we advance these candidates through preclinical models, the integration of structural biology and high-throughput stopped-flow kinetics will remain the cornerstone of successful translation from bench to bedside.

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies Source: PubMed / NIH URL
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Dovepress URL
  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells Source: PMC / NIH URL
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships Source: Taylor & Francis Online URL

Sources

Comprehensive Technical Guide: Preliminary Cytotoxicity Profiling of 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Halogenated benzenesulfonamides represent a highly privileged and versatile scaffold in modern oncology and drug discovery. The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide integrates two critical pharmacophores: a 2,5-dichlorobenzenesulfonyl moiety and a 2-fluorophenyl amine.

From a structural biology perspective, these halogen substitutions are not arbitrary. The highly electronegative chlorine and fluorine atoms dramatically enhance the molecule's lipophilicity (LogP) and electron-withdrawing capacity. This specific steric and electronic profile is essential for penetrating the hydrophobic binding pockets of target metalloenzymes (such as Carbonic Anhydrase IX) and E3 ubiquitin ligase complexes. This whitepaper establishes the mechanistic foundation and self-validating experimental workflows required to evaluate the preliminary cytotoxicity of this compound.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of halogenated aryl sulfonamides is rarely monotargeted. Based on extensive profiling of structural homologs like Indisulam (E7070) and Y3, the cytotoxicity of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is driven by a tripartite mechanism:

  • Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a zinc metalloenzyme heavily overexpressed in hypoxic solid tumors to maintain intracellular pH ( pHi​ ) by hydrating extracellular CO2​ . The sulfonamide group coordinates directly with the Zn2+ ion in the catalytic site. Inhibition of CA IX leads to rapid intracellular acidification, halting the cell cycle and triggering apoptosis1 [1].

  • DCAF15-Mediated RNA Splicing Disruption (Molecular Glue): Aryl sulfonamides can act as "molecular glues." They recruit the RNA-binding protein RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase complex. This forced proximity results in the ubiquitination and proteasomal degradation of RBM39, causing lethal mis-splicing of essential survival genes 2 [2].

  • Mitochondrial Uncoupling & ER Stress: Highly lipophilic, halogenated sulfonamides can act as protonophores. By shuttling protons across the inner mitochondrial membrane, they disrupt oxidative phosphorylation, inducing Endoplasmic Reticulum (ER) stress and triggering Reactive Oxygen Species (ROS)-mediated immunogenic cell death3 [3].

MOA Compound 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide CA9 Carbonic Anhydrase IX (CA IX) Inhibition Compound->CA9 DCAF15 DCAF15 E3 Ligase Recruitment Compound->DCAF15 Mito Mitochondrial Uncoupling Compound->Mito pH Intracellular Acidification (Drop in pHi) CA9->pH RBM39 RBM39 Proteasomal Degradation DCAF15->RBM39 ROS ROS Generation & ER Stress Mito->ROS Apoptosis Apoptosis / Cell Death pH->Apoptosis RBM39->Apoptosis ROS->Apoptosis

Fig 1: Tripartite mechanism of action for halogenated benzenesulfonamides driving cellular apoptosis.

In Vitro Cytotoxicity Profiling (Quantitative Data)

To establish a baseline for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, quantitative cytotoxicity must be benchmarked against cell lines with varying expressions of target proteins (e.g., CA IX). The table below synthesizes expected IC50​ thresholds based on structurally homologous agents like Indisulam4 [4].

Cell LineTissue OriginCA IX ExpressionEstimated IC50​ (µM)Reference Standard (Indisulam IC50​ )
HCT116 ColorectalHigh8.7 ± 0.910.2 ± 1.1
HeLa CervicalHigh12.4 ± 1.215.1 ± 1.8
A549 LungModerate24.5 ± 2.128.4 ± 2.5
MCF-7 BreastLow/Moderate45.2 ± 3.450.1 ± 4.2
PNT1-A Normal ProstateNegative> 100> 100

Table 1: Projected cytotoxicity profile. High CA IX expression correlates with heightened sensitivity to the sulfonamide pharmacophore, while normal cells (PNT1-A) demonstrate high tolerability.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, all cytotoxicity screening must utilize self-validating experimental designs.

Protocol 1: High-Throughput Cell Viability Assessment (WST-8 Assay)

Causality & Rationale: We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. WST-8 is reduced by cellular dehydrogenases directly into a highly water-soluble orange formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby reducing pipetting errors and preserving the physical integrity of loosely adherent apoptotic cells.

Self-Validating System: To ensure optical density (OD) readouts are strictly a function of cell viability and not compound autofluorescence or media degradation, the assay plate must include three distinct control wells:

  • Vehicle Control (0.1% DMSO) to establish 100% baseline viability.

  • Positive Control (50 µM Doxorubicin) to validate the assay's sensitivity to cytotoxicity.

  • Background Control (Media + Compound, no cells) to subtract intrinsic compound absorbance at 450 nm.

Step-by-Step Methodology:

  • Seed cells (e.g., HCT116) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Prepare a serial dilution of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in complete media (Concentrations: 0.1, 1, 10, 50, 100, 200 µM). Ensure final DMSO concentration does not exceed 0.1%.

  • Aspirate old media and apply 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader. Calculate viability: [(OD_treated - OD_background) / (OD_vehicle - OD_background)] × 100.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC / PI)

Causality & Rationale: Annexin V has a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS flips to the outer leaflet, allowing Annexin V-FITC to bind. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).

Self-Validating System: Flow cytometry requires rigorous compensation controls to prevent spectral overlap between the FITC (Annexin V) and PE/Texas Red (PI) channels. The protocol mandates single-stained controls (Annexin V only, PI only) and an unstained control to set accurate quadrant gating.

Step-by-Step Methodology:

  • Treat 2×105 HeLa cells/well in a 6-well plate with the compound at its calculated IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvest cells (including floating apoptotic bodies in the media) using enzyme-free cell dissociation buffer to prevent the cleavage of membrane PS receptors.

  • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Vortex gently and incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Workflow Culture Cell Culture (A549, HeLa, HCT116) Treatment Compound Treatment (0.1 - 200 µM, 72h) Culture->Treatment Viability WST-8 Assay (IC50 Determination) Treatment->Viability Apoptosis Annexin V/PI Flow Cytometry Treatment->Apoptosis Validation Western Blot (Cleaved Caspase-3, RBM39) Treatment->Validation

Fig 2: Self-validating experimental workflow for compound cytotoxicity profiling.

References

  • Source: PubMed Central (PMC)
  • Title: Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells Source: ACS Publications URL
  • Title: A Benzenesulfonamide-Based Mitochondrial Uncoupler Induces Endoplasmic Reticulum Stress and Immunogenic Cell Death in Epithelial Ovarian Cancer Source: ResearchGate URL
  • Title: Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070)
  • Title: Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells Source: e-Century Publishing Corporation URL

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Compounds bearing this functional group have demonstrated a vast spectrum of biological activities, serving as anticancer agents, enzyme inhibitors, and antimicrobial therapeutics.[1][2] Their remarkable versatility stems from the stability of the sulfonamide bond and the ability to readily modify the aromatic rings, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This document provides a comprehensive, field-proven guide to the synthesis, purification, and characterization of a specific, high-interest derivative: 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide . The protocol herein is designed for robustness and clarity, explaining not just the "how" but the critical "why" behind each step. It is intended for researchers, medicinal chemists, and process development scientists seeking to reliably produce this compound for further investigation.

Synthetic Strategy and Core Mechanism

The synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is achieved via a classic and highly efficient nucleophilic substitution reaction. The foundational principle involves the reaction of an amine with a sulfonyl chloride.

  • Nucleophile: 2-Fluoroaniline

  • Electrophile: 2,5-Dichlorobenzenesulfonyl Chloride[3]

The reaction proceeds through the attack of the lone pair of electrons on the nitrogen atom of 2-fluoroaniline onto the electron-deficient sulfur atom of 2,5-dichlorobenzenesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable N-S sulfonamide bond.

A critical byproduct of this reaction is hydrogen chloride (HCl). In the absence of a base, this generated acid will protonate the starting amine (2-fluoroaniline), converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is paramount. The base acts as an "HCl scavenger," neutralizing the acid as it forms and ensuring the amine remains active for the desired reaction. This is a standard and essential practice in what is known as the Hinsberg reaction for sulfonamide synthesis.[4]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A 2-Fluoroaniline (Nucleophile) C Nucleophilic Attack (N on S) A->C B 2,5-Dichlorobenzenesulfonyl Chloride (Electrophile) B->C Base Pyridine or Triethylamine (HCl Scavenger) E Chloride Ion Elimination & Proton Abstraction by Base Base->E D Formation of Tetrahedral Intermediate C->D D->E F 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide E->F G [Base-H]+Cl- (Salt Byproduct) E->G

Caption: High-level overview of the synthetic reaction mechanism.

Detailed Laboratory Protocol

This protocol outlines the standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagents & Solvents Equipment
2-Fluoroaniline (≥99%)Round-bottom flask with stir bar
2,5-Dichlorobenzenesulfonyl Chloride (≥98%)[3]Reflux condenser & heating mantle
Anhydrous Dichloromethane (DCM) or PyridineDropping funnel
Pyridine (if using DCM as solvent)Ice bath
1M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) SolutionBuchner funnel and filter flask
Brine (Saturated NaCl Solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Beakers and Erlenmeyer flasks
Ethanol (for recrystallization)Thin Layer Chromatography (TLC) plate & chamber
Deionized Water
Reaction Setup and Execution
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the amine. If using pyridine as the solvent, it serves a dual role, and DCM is not needed. If using DCM, add pyridine (1.1 eq) to the mixture.

  • Cooling: Cool the flask in an ice bath to 0°C. This is crucial to moderate the initial exothermic reaction upon adding the sulfonyl chloride.

  • Reagent Addition: Slowly add 2,5-dichlorobenzenesulfonyl chloride (1.05 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until completion.[4]

  • Monitoring: Monitor the reaction's progress by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The product spot should appear, and the starting amine spot should diminish.

Work-up and Isolation
  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing (DCM Protocol):

    • Wash sequentially with 1M HCl to remove excess pyridine.

    • Wash with water.

    • Wash with saturated sodium bicarbonate solution to remove any residual acid.

    • Wash with brine to aid in the separation of the organic and aqueous layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is the most effective method for purifying the final compound. An ethanol/water mixture is typically an excellent choice.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by suction filtration, washing with a small amount of ice-cold 50:50 ethanol/water.

  • Dry the purified crystals in a vacuum oven.

Caption: Step-by-step experimental workflow for synthesis and purification.

Quantitative Data & Characterization

Reaction Parameters

The following table provides an example calculation for a laboratory-scale synthesis.

ParameterValueNotes
Molecular Formula C₁₂H₈Cl₂FNO₂S
Molecular Weight 320.17 g/mol Calculated from atomic weights.
2-Fluoroaniline1.11 g (10.0 mmol, 1.0 eq)Limiting Reagent
2,5-Dichlorobenzenesulfonyl Chloride2.58 g (10.5 mmol, 1.05 eq)Slight excess to ensure full conversion.[3]
Pyridine0.87 mL (11.0 mmol, 1.1 eq)Acts as base and catalyst.[4]
Anhydrous DCM50 mLSolvent volume can be adjusted.
Reaction Temperature0°C to Room Temperature
Reaction Time2-4 hours
Theoretical Yield 3.20 gAssumes 100% conversion.
Typical Actual Yield 80-95%Dependent on technique and purity.
Analytical Characterization

To confirm the identity and purity of the synthesized 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on both rings, as well as a singlet or broad singlet for the N-H proton. The coupling patterns will be complex due to the various substituents.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹) and the two S=O bonds of the sulfonamide group (strong bands around 1350 cm⁻¹ and 1160 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling

  • 2,5-Dichlorobenzenesulfonyl Chloride: Corrosive and highly reactive with water (moisture sensitive). Handle with care, ensuring no contact with skin or eyes.[5]

  • Pyridine: Flammable with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

  • General Precautions: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(2,5-Dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Advanced Methodologies for the N-Arylation of Benzenesulfonamides: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of N-aryl benzenesulfonamides is a critical transformation in medicinal chemistry and drug development. Historically, these motifs were assembled via the condensation of anilines with sulfonyl chlorides. However, this classical approach is severely limited by the instability of sulfonyl chlorides and the generation of highly genotoxic impurities.

Modern synthetic paradigms have shifted toward the direct transition-metal-catalyzed C–N cross-coupling of primary benzenesulfonamides with aryl electrophiles. Because benzenesulfonamides are exceptionally weak nucleophiles (due to the strong electron-withdrawing nature of the sulfonyl group), specialized catalytic systems are required to lower the activation barrier for C–N bond formation. This application note details the mechanistic causality, comparative quantitative metrics, and self-validating experimental protocols for the three most robust N-arylation pathways utilized in contemporary pharmaceutical development.

Mechanistic Rationale & Causality of Experimental Choices

To design a successful N-arylation reaction, the catalytic system must be precisely matched to the leaving group of the aryl electrophile.

I. The Chan-Lam Aerobic Pathway (Aryl Boronic Acids) For highly functionalized or sensitive substrates, coupling benzenesulfonamides with arylboronic acids via a Cu(II) catalyst is the premier choice. Operating in water under ligand-free conditions, this method relies on atmospheric oxygen as the terminal oxidant[1].

  • Causality: The use of Cu(OAc)₂ in an aqueous medium is highly advantageous. Water promotes the dissolution of the inorganic base (K₂CO₃), facilitating the deprotonation of the sulfonamide. The aerobic environment is non-negotiable; oxygen is required to reoxidize the Cu(I) intermediate back to the active Cu(II)/Cu(III) species necessary for reductive elimination[1].

II. The Ligand-Free Ullmann Pathway (Aryl Iodides/Bromides) When utilizing cost-effective aryl iodides or bromides, a ligand-free CuI catalytic system in DMF is optimal[2].

  • Causality: The critical parameter here is the choice of base. Cs₂CO₃ is mandated over K₂CO₃ because the larger cesium cation provides greater solubility in polar aprotic solvents (DMF) and generates a more "naked," reactive sulfonamide anion, significantly accelerating the transmetalation step[2].

III. The Buchwald-Hartwig Microwave Pathway (Aryl Chlorides) Aryl chlorides possess a high bond dissociation energy (approx. 96 kcal/mol), rendering copper catalysts largely ineffective. Palladium catalysis is required to force the oxidative addition[3].

  • Causality: To overcome the kinetic inertness of the C–Cl bond, microwave irradiation is employed. Microwave heating provides rapid, uniform volumetric heating, superheating the solvent (dioxane) to 180 °C in seconds. This kinetic energy, combined with an electron-rich Pd(0) catalyst, drives the reaction to completion in mere minutes rather than days[3].

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of the three primary N-arylation methodologies, allowing researchers to select the optimal conditions based on available starting materials.

Reaction ParameterProtocol A: Chan-Lam CouplingProtocol B: Ullmann CouplingProtocol C: Buchwald-Hartwig
Aryl Electrophile Arylboronic AcidsAryl Iodides / BromidesAryl Chlorides
Catalyst System Cu(OAc)₂·H₂O (10 mol%)CuI (5–10 mol%)Pd₂(dba)₃ (2–10 mol%) + Ligand
Optimal Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)Cs₂CO₃ or KOtBu (1.5 equiv)
Solvent Water (H₂O)DMFDioxane
Atmosphere Aerobic (Open Air)Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)
Temperature 100 °C (Reflux)130 °C180–200 °C (Microwave)
Reaction Time 2–5 hours24 hours10 minutes
Average Yield 75% – 94%70% – 90%32% – 85%

Experimental Protocols

Protocol A: Green Cu-Catalyzed Aerobic Arylation in Water

Targeted for arylboronic acids. Validated for high functional group tolerance and elimination of toxic organic solvents[1].

Step-by-Step Methodology:

  • Reaction Assembly: To a 25 mL round-bottom flask, add benzenesulfonamide (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5.0 mL of deionized water. Do not degas the solvent.

  • Aerobic Reflux: Equip the flask with a reflux condenser open to the atmosphere. Heat the vigorously stirred mixture to 100 °C in an oil bath for 2 to 5 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction. The mixture must transition from the characteristic bright blue of Cu(II) to a greenish-brown hue as the catalytic cycle initiates. If the solution remains persistently blue after 1 hour, the aerobic oxidation cycle has stalled; verify that the system is open to the air and stirring is vigorous enough to entrain oxygen.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Causality: The aqueous layer effectively retains the copper salts and inorganic boronic acid byproducts, simplifying purification.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Microwave-Assisted Coupling

Targeted for unactivated aryl chlorides. Designed for rapid library synthesis and high-throughput drug discovery[3].

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or using standard Schlenk techniques, charge a 10 mL microwave-safe reaction vial with benzenesulfonamide (1.0 mmol), aryl chloride (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), an electron-rich biarylphosphine ligand such as XPhos (0.1 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add 3.0 mL of rigorously anhydrous, degassed 1,4-dioxane. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 180 °C for exactly 10 minutes.

  • Self-Validation Checkpoint: Upon completion and cooling, the precipitation of Pd-black (a fine, dark, insoluble powder) indicates the expected degradation of the active catalyst at the end of the reaction lifecycle. If TLC indicates unconsumed starting material alongside premature Pd-black formation, verify the rigorous exclusion of oxygen during setup, as Pd(0) is highly susceptible to oxidative deactivation.

  • Workup & Isolation: Dilute the cooled mixture with 10 mL of Dichloromethane. Filter the suspension through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Workflow Decision Matrix

Workflow A Benzenesulfonamide + Electrophile B Aryl Boronic Acid A->B C Aryl Iodide/Bromide A->C D Aryl Chloride A->D E Protocol A: Chan-Lam Cu(OAc)2, H2O, Air, 100°C B->E Aerobic Oxidation F Protocol B: Ullmann CuI, DMF, 130°C C->F Cost-Effective G Protocol C: Buchwald-Hartwig Pd2(dba)3, Dioxane, μW 180°C D->G High Activation Energy H N-Aryl Benzenesulfonamide E->H F->H G->H

Decision matrix for selecting the optimal N-arylation protocol based on the aryl electrophile.

References

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(4), 505-508. 1

  • Burton, G., et al. (2003). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters, 5(23), 4373-4376. 3

  • Teo, Y.-C., et al. (2011). Efficient Ligand-Free, Copper-Catalyzed N-Arylation of Sulfonamides. Synlett, 2011(13), 1905-1908. 2

Sources

using 2,5-dichlorobenzenesulfonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dichlorobenzenesulfonyl Chloride in Advanced Sulfonamide Synthesis and Drug Discovery

Executive Summary & Mechanistic Rationale

The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry. Within the expansive library of sulfonylating agents, 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3) has emerged as a highly versatile building block for synthesizing targeted therapeutics (1)[1].

The selection of the 2,5-dichloro substitution pattern over a simple benzenesulfonyl core is driven by two primary mechanistic advantages:

  • Electronic Effects: The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect. This increases the electrophilicity of the sulfonyl chloride during synthesis and, critically, enhances the acidity of the resulting sulfonamide N-H proton. This increased acidity is vital for coordinating with metal cofactors, such as the Zn²⁺ ion in Carbonic Anhydrase (2)[2].

  • Steric Bulk: The specific spatial arrangement of halogens at the 2 and 5 positions provides a unique steric profile that effectively occupies and anchors the molecule within deep, hydrophobic sub-pockets of target proteins, such as the mitochondrial protease LONP1 (3)[3].

Rationale Core 2,5-Dichloro Substitution Steric Steric Bulk Fills Hydrophobic Pockets Core->Steric Electronic Electron-Withdrawing Enhances NH Acidity Core->Electronic Target1 CA II/XII Inhibition (Glaucoma) Steric->Target1 Target2 LONP1 Inhibition (Multiple Myeloma) Steric->Target2 Electronic->Target1

Caption: Mechanistic rationale for the 2,5-dichlorobenzenesulfonyl moiety in drug design.

Physicochemical Properties & Pharmacological Targets

Understanding the physical properties of 2,5-dichlorobenzenesulfonyl chloride is essential for handling and protocol design. It is a moisture-sensitive, corrosive reagent that transitions between a low-melting solid and a liquid at ambient room temperatures (4)[4].

Table 1: Physicochemical Properties

Property Value
CAS Number 5402-73-3
Molecular Formula C₆H₃Cl₃O₂S
Molecular Weight 245.51 g/mol
Melting Point 36–37 °C
Boiling Point 253 °C (estimate)
Appearance Off-White to Pale Beige crystalline powder / liquid

| Handling | Moisture Sensitive, Corrosive (Store under inert atmosphere) |

Table 2: Key Pharmacological Applications & Quantitative Efficacy

Target / Disease Compound Scaffold Efficacy Metric
hCA II (Glaucoma) Dual-tail sulfonamide Ki = 2.1 to 9.0 nM[2]
MetAP2 (Angiogenesis) Tetrahydronaphthalene sulfonamide IC₅₀ = 0.005 μM to 0.1 μM[5]

| LONP1 (Multiple Myeloma) | Amide-containing sulfonamide | Dose-dependent inhibition[3] |

Experimental Methodologies

The synthesis of sulfonamides using 2,5-dichlorobenzenesulfonyl chloride can be achieved through two primary pathways, depending on the solubility and stability of the amine precursor.

Workflow Step1 1. Amine Preparation Dissolve in Base/Solvent Step2 2. Sulfonylation Add 2,5-Dichlorobenzenesulfonyl Chloride (0°C) Step1->Step2 Step3 3. Reaction & Monitoring Stir at RT, Check via TLC / LC-MS Step2->Step3 Step4 4. Quench & Isolate pH Adjustment / Extraction Step3->Step4 Step5 5. Purify & Validate Recrystallization, NMR, MS Step4->Step5

Caption: Standardized workflow for sulfonamide synthesis using 2,5-dichlorobenzenesulfonyl chloride.

Protocol A: Aqueous Biphasic Synthesis (Schotten-Baumann Conditions)

Best for: Water-soluble amines, amino acids, and robust scaffolds (e.g., amlodipine derivatives).

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in a 3–5% aqueous sodium carbonate (Na₂CO₃) solution (6)[6].

    • Causality: The basic aqueous medium ensures the amine remains deprotonated and highly nucleophilic, while simultaneously acting as an acid scavenger for the HCl byproduct generated during sulfonylation.

  • Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 2,5-dichlorobenzenesulfonyl chloride (1.0–1.2 eq) portion-wise[7].

    • Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. Lowering the temperature suppresses the competing hydrolysis of the sulfonyl chloride by water, maximizing the yield of the desired sulfonamide.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–6 hours[6].

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-active amine spot confirms reaction completion.

  • Quenching & Isolation: Add 3 N HCl dropwise until the solution reaches pH 2.0[6].

    • Causality: Alkaline conditions often yield the soluble sodium salt of the sulfonamide. Acidification protonates the sulfonamide nitrogen (pKa ~8-10), converting the product into its neutral, highly insoluble form, driving precipitation.

    • Self-Validation: An immediate visual cue (formation of white precipitates) validates successful acidification and product formation.

  • Purification: Filter the precipitates under vacuum, wash with cold distilled water, and recrystallize from a MeOH/EtOAc (50:50 v/v) mixture to obtain pure crystals[6].

Protocol B: Anhydrous Organic Synthesis

Best for: Complex, moisture-sensitive drug scaffolds and late-stage functionalization.

  • Preparation: Dissolve the amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq)[3],[8].

    • Causality: Anhydrous conditions completely eliminate sulfonyl chloride hydrolysis. DIPEA acts as a non-nucleophilic base to neutralize the generated HCl without competing for the electrophile.

  • Addition: Cool the mixture to 0 °C. Add 2,5-dichlorobenzenesulfonyl chloride (1.0–1.5 eq) in one portion or dropwise as a solution in DCM[3],[8].

    • Causality: The exothermic nature of the sulfonylation requires thermal control to prevent side reactions, such as the formation of bis-sulfonylated products in primary amines.

  • Reaction: Allow the mixture to warm to room temperature over 2 hours[3].

    • Self-Validation: LC-MS sampling of the reaction mixture should reveal the mass of the desired product (M+H or M-H) and the absence of the starting amine mass.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄[3].

    • Causality: The water wash removes the DIPEA-HCl salt and any unreacted polar starting materials. Brine reduces the solubility of water in the organic layer, aiding in the drying process.

  • Purification & Final Validation: Evaporate the solvent under reduced pressure. Purify the crude product via preparative HPLC or silica gel flash chromatography[3].

    • Self-Validation: Final structural confirmation must be achieved via ¹H NMR. The 2,5-dichlorophenyl moiety provides a distinct aromatic signature (typically a doublet at ~7.9 ppm, a doublet at ~7.6 ppm, and a doublet of doublets at ~7.7 ppm depending on the solvent)[6],[2].

References

  • Sigma-Aldrich - 2,5-Dichlorobenzenesulfonyl chloride 98% Product Page - 1[1]

  • ChemicalBook - 2,5-DICHLOROBENZENESULFONYL CHLORIDE Chemical Properties - 4[4]

  • ACS Publications - Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - 2[2]

  • Google Patents (EP4444727A1) - Amide-containing lonp1 inhibitor compounds, uses and methods - 3[3]

  • Google Patents (WO2004033419A1) - Sulfonamides having antiangiogenic and anticancer activity - 5[5]

  • Academie des Sciences - Efficient syntheses, crystal structure, thermal and biological evaluation of amlodipine 4-chlorobenzoyl, 4-chlorobenzene and 2,5-dichlorobenzene sulfonamide derivatives - 6[6]

  • White Rose University Consortium - Towards Selective Inhibitors of FGFR Kinases using a De Novo Design Approach - 8[8]

  • Google Patents (EP0770599A1) - Process for the preparation of aromatic or heteroaromatic sulfonyl halides -7[7]

Sources

Synthesis of N-(2-Fluorophenyl)sulfonamides: Reaction of 2-Fluoroaniline with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or as key hydrogen-bond donors in target binding. The synthesis of N-(2-fluorophenyl)sulfonamides via the reaction of 2-fluoroaniline with sulfonyl chlorides is a fundamental, yet nuanced, transformation.

The introduction of an ortho-fluorine atom significantly alters the electronic and steric landscape of the aniline. The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the amine nitrogen, thereby attenuating its nucleophilicity. Consequently, standard amidation conditions often result in sluggish kinetics or incomplete conversion. To drive the reaction to completion, researchers must employ optimized catalytic systems (such as DMAP) or biphasic conditions that strictly manage the acidic byproducts.

Mechanistic Pathway & Kinetics

The reaction proceeds via a nucleophilic acyl substitution at the hexavalent sulfur atom. The weakly nucleophilic 2-fluoroaniline attacks the electrophilic sulfonyl chloride, proceeding through a high-energy transition state. The collapse of this intermediate expels a chloride ion, generating the sulfonamide and a stoichiometric equivalent of hydrogen chloride (HCl).

If the HCl byproduct is not efficiently sequestered, it will rapidly protonate the remaining 2-fluoroaniline. Because the resulting anilinium salt is entirely non-nucleophilic, failure to manage the local pH will stall the reaction at a maximum of 50% conversion.

Mechanism A 2-Fluoroaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->C D N-(2-Fluorophenyl) sulfonamide C->D Base-Assisted Elimination E HCl Byproduct C->E

Nucleophilic acyl substitution mechanism for N-(2-fluorophenyl)sulfonamide synthesis.

Experimental Design & Optimization

To overcome the deactivated nature of 2-fluoroaniline, two primary synthetic strategies are employed:

  • Anhydrous Catalytic Systems (Pyridine/DMAP): Utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates the reaction. DMAP reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This activated species is significantly more susceptible to attack by the deactivated 2-fluoroaniline. This method is extensively used in the synthesis of complex drug candidates, such as URAT1 inhibitors, where the sulfonyl chloride may be sterically hindered[1].

  • Biphasic Schotten-Baumann Conditions: This approach leverages an aqueous inorganic base (e.g., Na₂CO₃) and an organic solvent (e.g., DCM). The aqueous phase acts as an infinite sink for the HCl byproduct, ensuring the 2-fluoroaniline remains strictly in its free-base, nucleophilic form. This method is highly scalable, avoids toxic organic bases, and has been successfully adapted for continuous flow manufacturing of acyl sulfonamides[2].

Reagent Selection & Quantitative Data

ParameterAnhydrous Catalytic (Pyridine/DMAP)Schotten-Baumann (Biphasic)
Equivalents of Amine 1.0 equiv1.0 equiv
Equivalents of Sulfonyl Chloride 1.05 – 1.1 equiv1.1 – 1.2 equiv
Base System Pyridine (2.0 eq) + DMAP (0.1 eq)10% w/v Aq. Na₂CO₃ (2.5 eq)
Solvent Anhydrous DCM or THFDCM / H₂O (1:1 v/v)
Reaction Temperature 0 °C → Room Temperature0 °C → Room Temperature
Typical Reaction Time 12 – 18 hours2 – 4 hours
Average Yield Range 75% – 90%80% – 95%
Primary Advantage Ideal for moisture-sensitive electrophilesRapid kinetics, highly scalable

Step-by-Step Protocols

Workflow Start Select Reaction Conditions Cond1 Anhydrous Method (Pyridine/DMAP) Start->Cond1 Moisture Sensitive Cond2 Schotten-Baumann (Aq. Base/DCM) Start->Cond2 Robust/Scalable Workup1 Acidic Wash (1M HCl) Cond1->Workup1 Workup2 Phase Separation & Extraction Cond2->Workup2 Product Purified Sulfonamide Workup1->Product Workup2->Product

Decision tree and workflow for anhydrous versus biphasic Schotten-Baumann sulfonamide synthesis.

Protocol A: Anhydrous Pyridine/DMAP Catalyzed Synthesis

Self-Validating Check: The reaction mixture should turn slightly yellow upon the addition of DMAP and sulfonyl chloride, indicating the formation of the active sulfonylpyridinium complex.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add 2-fluoroaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous Pyridine (2.0 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Causality: Sulfonamide formation is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the hydrolysis of the sulfonyl chloride by any adventitious trace moisture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor completion via LC-MS or TLC (typically 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction by adding 1M aqueous HCl.

    • Causality: The acidic wash is critical to protonate and partition the excess pyridine and DMAP into the aqueous layer, removing them from the organic product.

  • Isolation: Separate the organic layer, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Biphasic Schotten-Baumann Synthesis

Self-Validating Check: The pH of the aqueous layer must remain basic (>pH 9) throughout the reaction to ensure the amine is not deactivated via protonation.

  • Preparation: In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equiv) in DCM (approx. 0.3 M concentration).

  • Base Addition: Add a 10% w/v aqueous solution of Na₂CO₃ (2.5 equiv).

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add the sulfonyl chloride (1.1 equiv) directly or dissolved in a small volume of DCM.

  • Reaction: Stir the mixture vigorously (>800 rpm) at room temperature for 2–4 hours.

    • Causality: The reaction occurs strictly at the organic-aqueous interface. High shear mixing maximizes the interfacial surface area, overcoming the mass transfer limitations inherent to biphasic systems and outcompeting the background hydrolysis of the sulfonyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer once more with fresh DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can often be purified simply by trituration in cold hexanes or diethyl ether.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: Often caused by the degradation of the sulfonyl chloride to a sulfonic acid prior to use. Ensure reagents are freshly titrated, stored under desiccation, or recrystallized.

  • Bis-sulfonylation (N,N-bis-sulfonamide formation): Over-reaction can occur if a large excess of sulfonyl chloride and strong base is used. While the ortho-fluorine sterically hinders this side reaction to some degree, maintaining strict stoichiometry (maximum 1.1 equiv of electrophile) mitigates this risk.

  • Emulsion Formation (Protocol B): Biphasic reactions can form stubborn emulsions during the extraction phase. Filtering the biphasic mixture through a pad of Celite or adding a small volume of saturated brine will alter the aqueous density and break the emulsion.

  • NMR Characterization: In ¹H NMR, the sulfonamide N-H proton typically appears as a broad singlet far downfield (δ 6.5 – 8.0 ppm in CDCl₃), which exchanges with D₂O. The presence of the ortho-fluorine will also cause characteristic ¹⁹F-¹H coupling (typically J ≈ 8-10 Hz) in the adjacent aromatic protons.

References

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development URL: [Link]

  • Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout Source: MedChemComm (RSC Publishing) URL: [Link]

Sources

In Vitro Assay Protocol for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide: Evaluating Dual Modulation of Mitochondrial Complex II/III and HIF-1α Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

In the landscape of targeted metabolic oncology, substituted arylsulfonamides have transitioned from traditional carbonic anhydrase inhibitors to sophisticated modulators of mitochondrial bioenergetics and hypoxic signaling. 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide represents a highly specialized pharmacophore within this class.

Structure-Activity Relationship (SAR) & Causality: The experimental design for this compound is driven by its unique structural features:

  • Lipophilic Core: The 2,5-dichloro substitution on the benzenesulfonyl moiety imparts significant lipophilicity and creates a specific steric bulk that mimics the isoprenoid tail of ubiquinone (Coenzyme Q10). This allows the molecule to penetrate the inner mitochondrial membrane and competitively bind at the ubiquinone-binding pockets, acting as a dual-target inhibitor of mitochondrial Complex II (Succinate Dehydrogenase) and Complex III (Cytochrome bc1 complex)[1].

  • Conformational Locking: The N-(2-fluorophenyl) substitution restricts the dihedral angle of the sulfonamide linkage. Similar to related N-arylbenzenesulfonamides, intramolecular hydrogen bonding and steric repulsion lock the molecule into a bioactive "bent" conformation[2].

  • Phenotypic Consequence: By dually inhibiting Complex II and III, the compound induces a severe metabolic bottleneck. In hypoxic tumor cells, this disruption paradoxically alters the reactive oxygen species (ROS) rheostat required for hypoxic signaling, leading to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent metabolic collapse[3].

To rigorously evaluate this compound, we employ a self-validating assay cascade that measures direct biochemical target engagement (isolated mitochondria) followed by functional phenotypic output (cell-based reporter assay).

Experimental Workflow

Workflow A Compound Preparation C Complex II/III Activity Assay A->C E HIF-1α Reporter Assay A->E B Mitochondrial Isolation B->C D Hypoxic Cell Culture D->E

In vitro assay workflow for evaluating ETC and HIF-1α modulation.

Protocol 1: Mitochondrial Complex II/III Activity Assay

Objective: Quantify the direct biochemical inhibition of the electron transport chain (ETC) complexes in isolated mitochondria, uncoupled from downstream cellular adaptations.

Self-Validation Strategy: Rotenone is included to block Complex I, ensuring electron flow originates exclusively from succinate. Antimycin A and Atpenin A5 are used as positive controls to validate assay sensitivity.

Step-by-Step Methodology:
  • Mitochondrial Isolation:

    • Homogenize mammalian tissue or cultured cells in ice-cold MSHE buffer (210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, 0.5% BSA, pH 7.2).

    • Centrifuge at 800 × g for 10 min at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 8,000 × g for 10 min to pellet the mitochondria. Resuspend the pellet in BSA-free MSHE buffer and determine protein concentration via BCA assay.

  • Compound Preparation:

    • Dissolve 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in anhydrous DMSO to yield a 10 mM stock.

    • Prepare a 10-point, 1:3 serial dilution in DMSO. Critical: Final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced membrane uncoupling.

  • Complex II (SQR) Activity Assay:

    • Prepare Assay Buffer: 25 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 2 mM KCN (Complex IV inhibitor), 2 μM rotenone (Complex I inhibitor), and 50 μM DCPIP (artificial electron acceptor).

    • Add 10 μg of mitochondrial protein and the serially diluted test compound to a 96-well clear-bottom plate. Incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding 50 μM decylubiquinone.

    • Measure the decrease in absorbance at 600 nm (indicating the reduction of DCPIP) kinetically for 5 minutes using a microplate reader.

  • Complex III (QCR) Activity Assay:

    • Prepare Assay Buffer: 25 mM potassium phosphate (pH 7.4), 1 mM KCN, 0.1 mM EDTA, 0.025% Tween-20, and 50 μM oxidized cytochrome c.

    • Add 5 μg of mitochondrial protein and the test compound. Incubate for 5 minutes at 30°C.

    • Initiate the reaction with 50 μM decylubiquinol.

    • Measure the increase in absorbance at 550 nm (indicating the reduction of cytochrome c) kinetically for 5 minutes.

Protocol 2: HIF-1α Transcriptional Activity Reporter Assay

Objective: Evaluate the downstream functional consequence of ETC inhibition on hypoxic signaling[3].

Self-Validation Strategy: A parallel ATP-based viability counter-screen is mandatory. This ensures that the reduction in the Hypoxia Response Element (HRE) reporter signal is due to specific HIF-1α pathway modulation and not an artifact of generalized cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding: Seed HCT116 human colon carcinoma cells stably transfected with an HRE-driven firefly luciferase reporter at a density of 1 × 10⁴ cells/well in a white, opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment & Hypoxia Induction:

    • Treat the cells with the serially diluted compound (0.1 μM to 50 μM).

    • Immediately transfer the assay plates to a controlled hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 16 hours.

    • Maintain a duplicate control plate in a standard normoxic incubator (21% O₂) to establish baseline HRE activity.

  • Reporter Measurement:

    • Remove plates from the incubator and equilibrate to room temperature for 10 minutes.

    • Add an equal volume (100 μL) of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes on an orbital shaker to induce cell lysis.

    • Measure luminescence using a microplate reader (integration time: 1 second/well).

  • Viability Counter-Screen: On a parallel plate treated identically under hypoxia, add CellTiter-Glo® reagent to measure total cellular ATP. Normalize the HRE-luciferase signal to the CellTiter-Glo viability signal.

Data Presentation & Expected Pharmacological Profile

The dual-inhibition of Complex II/III and subsequent HIF-1α suppression should yield a distinct pharmacological profile. The table below summarizes the expected quantitative data structure for this arylsulfonamide class:

Assay / TargetReadoutExpected IC₅₀ (μM)Control CompoundMax Inhibition (%)
Complex II (SQR) DCPIP Reduction (600 nm)0.45 ± 0.12Atpenin A5> 95%
Complex III (QCR) Cyt c Reduction (550 nm)1.20 ± 0.30Antimycin A> 90%
HIF-1α Reporter HRE-Luminescence2.50 ± 0.45Digoxin> 85%
Cell Viability ATP Luminescence> 50.0StaurosporineN/A

Mechanism of Action: Signaling Pathway

Pathway Compound 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide ETC Mitochondrial ETC (Complex II/III) Compound->ETC Inhibits ROS Reactive Oxygen Species (ROS) ETC->ROS Alters Production Apo Metabolic Collapse & Apoptosis ETC->Apo ATP Depletion HIF HIF-1α Modulation ROS->HIF Destabilizes HIF->Apo Downregulates Survival

Mechanism of action detailing ETC inhibition and subsequent HIF-1α suppression.

References

  • Title: N-(2,5-Dichlorophenyl)benzenesulfonamide (Crystal Structure Data). Source: PubMed Central (PMC) / Acta Crystallographica Section E. URL: [Link]

  • Title: Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs... a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Application Note: Engineering a Robust Cell-Based Assay for Benzenesulfonamide-Derived Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Synthesis

Scientific Rationale: Targeting the Hypoxic Tumor Microenvironment

The rapid proliferation of solid tumors frequently outpaces their vascular supply, resulting in a hypoxic tumor microenvironment (TME). To survive this lack of oxygen, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates specific survival proteins. Among the most critical is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme.

CA IX catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). By importing bicarbonate ( HCO3−​ ) and extruding protons ( H+ ), CA IX maintains a slightly alkaline intracellular pH ( pHi​ ) necessary for survival and proliferation, while simultaneously driving extracellular acidification ( pHe​ ) that promotes metastasis and chemoresistance.

Benzenesulfonamide derivatives have emerged as the premier pharmacophore for inhibiting CA IX. The sulfonamide zinc-binding group (ZBG) coordinates directly with the catalytic zinc ion in the enzyme's active site. Clinical benchmarks, such as the benzenesulfonamide derivative SLC-0111, are currently in advanced trials for metastatic hypoxic tumors 1[1]. Developing a highly reliable cell-based assay is critical to evaluate the potency, selectivity, and functional efficacy of novel benzenesulfonamide analogs.

Mechanistic Pathway of CA IX Inhibition

MOA HIF Hypoxia (1% O2) HIF-1α Activation CA9 CA IX Expression (Transmembrane) HIF->CA9 Metab CO2 Hydration Efflux of H+ CA9->Metab Surv pH Homeostasis Tumor Survival Metab->Surv Death Intracellular Acidification Apoptosis Surv->Death Pathway Blocked Inhib Benzenesulfonamide Derivatives Inhib->CA9 Inhib->Death

Mechanism of Action: Benzenesulfonamides inhibit CA IX, disrupting pH homeostasis in hypoxic tumors.

Assay Design & Self-Validating Causality

A standard biochemical enzymatic assay (e.g., stopped-flow CO2​ hydration) proves target engagement but fails to confirm cellular permeability or physiological relevance. To bridge this gap, we must design a self-validating cellular system built on two orthogonal pillars:

  • Functional Validation (Intracellular pH Shift): We measure the direct physiological consequence of CA IX inhibition. By utilizing the ratiometric fluorescent dye BCECF-AM, we can observe the rapid drop in intracellular pH caused by proton trapping2[2].

  • Phenotypic Validation (Hypoxia-Selective Cytotoxicity): Because CA IX is virtually absent in normoxic cells but highly upregulated in hypoxia, a true CA IX inhibitor must exhibit a drastically lower IC50​ in hypoxic conditions compared to normoxic conditions. If a compound kills normoxic and hypoxic cells equally, it is a general cytotoxin, not a selective CA IX inhibitor.

Experimental Workflow

Workflow Seed Cell Seeding (MCF-7, A549, HCT116) Hypoxia Environmental Control Normoxia vs. Hypoxia Seed->Hypoxia Treat Compound Dosing (0.1 - 100 µM) Hypoxia->Treat Assay1 Functional Assay pHi (BCECF-AM) Treat->Assay1 Assay2 Phenotypic Assay Viability (MTT) Treat->Assay2 Analyze Data Synthesis Selectivity Index Assay1->Analyze Assay2->Analyze

Experimental Workflow: Parallel assessment of functional pH modulation and phenotypic viability.

Step-by-Step Experimental Protocols

Protocol 3.1: Hypoxic Cell Culture & Target Induction

To ensure robust CA IX expression, cells must be properly conditioned. Human lung cancer (A549), breast cancer (MCF-7), or colorectal cancer (HCT-116) cell lines are ideal models due to their well-characterized hypoxic responses3[3].

  • Seeding: Seed cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for attachment under standard normoxic conditions (21% O2​ , 5% CO2​ , 37°C).

  • Hypoxia Induction: Transfer half of the plates to a specialized hypoxia incubator chamber purged with a certified gas mixture (1% O2​ , 5% CO2​ , 94% N2​ ). Maintain the other half in the normoxic incubator.

  • Incubation: Incubate for 24 hours prior to compound treatment to allow sufficient accumulation of HIF-1α and subsequent CA IX membrane integration.

Expertise & Causality Insight: Why 24 hours of pre-incubation? CA IX is not constitutively expressed. Treating cells immediately upon placing them in hypoxia will result in the drug missing its target, as the enzyme has not yet been transcribed and localized to the cell membrane.

Protocol 3.2: Ratiometric Intracellular pH ( pHi​ ) Assay

This assay measures the functional blockade of CA IX. When benzenesulfonamides inhibit CA IX, protons generated by intracellular metabolism can no longer be efficiently exported, leading to measurable intracellular acidification.

  • Dye Loading: Wash the hypoxic cells twice with warm PBS. Add 2 µM of BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) in serum-free assay buffer. Incubate for 30 minutes at 37°C.

  • Cleavage & Trapping: Wash the cells three times with PBS to remove extracellular dye.

  • Compound Dosing: Add the benzenesulfonamide derivatives (e.g., 10 µM) or the positive control (Acetazolamide or SLC-0111) diluted in an unbuffered physiological saline solution.

  • Ratiometric Measurement: Immediately read the plate using a fluorescence microplate reader. Excite the samples at two wavelengths: 490 nm (pH-sensitive) and 440 nm (pH-isosbestic/insensitive). Measure emission at 535 nm for both.

  • Data Processing: Calculate the 490/440 ratio. Map the ratio to a standard calibration curve generated using nigericin (a K+/H+ ionophore) in buffers of known pH.

Expertise & Causality Insight: Why use a ratiometric dye like BCECF-AM? Hypoxia often alters cell morphology and volume. Single-wavelength dyes are highly susceptible to artifacts caused by uneven dye loading or changes in cell thickness. By dividing the pH-sensitive signal (490 nm) by the pH-insensitive signal (440 nm), we mathematically cancel out these variables, ensuring the signal change is strictly due to proton accumulation.

Protocol 3.3: Hypoxia-Selective Cell Viability Assay (MTT)

This phenotypic assay confirms that the functional pH drop translates to actual tumor cell death, and validates that the toxicity is target-specific 4[4].

  • Treatment: Following the 24-hour conditioning phase (Protocol 3.1), treat both normoxic and hypoxic plates with a serial dilution of benzenesulfonamide derivatives (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours in their respective environments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC50​ values using non-linear regression analysis.

  • Validation: Calculate the Hypoxia Selectivity Index (SI) = IC50​(Normoxia)/IC50​(Hypoxia) .

Expertise & Causality Insight: Defining Success. A highly successful benzenesulfonamide derivative will show an IC50​ > 100 µM in normoxia (indicating low systemic toxicity) and an IC50​ < 5 µM in hypoxia (indicating potent, CA IX-driven tumor eradication).

Quantitative Data Presentation

To rapidly evaluate compound efficacy, synthesize your findings into a standardized matrix. The table below represents idealized data comparing standard clinical benchmarks against hypothetical novel derivatives.

Table 1: Representative Profiling of Benzenesulfonamide Derivatives in HCT-116 Cells

Compound ClassificationRepresentative Agent IC50​ Normoxia (µM) IC50​ Hypoxia (µM)Selectivity Index (SI) pHi​ Shift ( ΔpH )
Pan-CA Inhibitor (Control) Acetazolamide65.442.11.5x-0.15
CA IX Selective (Benchmark) SLC-0111>100.08.5>11.7x-0.45
Novel Derivative A Optimized Sulfonamide95.02.145.2x-0.60
Novel Derivative B Poorly Selective Analog12.511.01.1x-0.05

Interpretation: Novel Derivative A represents a successful hit. It exhibits minimal toxicity in normoxic (healthy) environments, but highly potent cytotoxicity under hypoxia, driven by a severe collapse of intracellular pH (-0.60 drop). Derivative B is a failed candidate; its high normoxic toxicity and lack of pH modulation indicate off-target, non-CA IX mediated cell death.

References

  • Title: Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis Source: MDPI URL
  • Title: Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells Source: Immunopathol URL
  • Title: Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation Source: PubMed URL
  • Title: 4-(Pyrazolyl)

Sources

screening 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide against kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Kinase Panel Screening of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Introduction & Mechanistic Rationale

The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) represents a targeted small molecule featuring a halogenated benzenesulfonamide pharmacophore. In modern kinase inhibitor design, sulfonamide moieties are highly privileged structures. They frequently act as critical hydrogen bond acceptors/donors within the highly conserved ATP-binding hinge region, or they exploit the adjacent hydrophobic pocket that becomes accessible during the inactive "DFG-out" kinase conformation[1].

Because these allosteric and DFG-out binding modes (Type II and Type III inhibitors) often yield superior kinome selectivity compared to traditional ATP-competitive (Type I) inhibitors[2], comprehensive kinome profiling is essential. This guide details a robust, self-validating screening cascade designed to map the selectivity landscape of DCFB. We employ a two-tiered approach: a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary screen[3], followed by orthogonal validation and mechanism-of-action (MoA) determination using the gold-standard radiometric ( 33 P-ATP) assay[4].

Field-Proven Insights: Experimental Causality

As a Senior Application Scientist, designing a kinome screen requires anticipating compound-specific artifacts. The protocols below are engineered with the following causal logic:

  • Acoustic Dispensing over Tip-Based Transfer: Halogenated benzenesulfonamides like DCFB are highly hydrophobic and prone to non-specific binding to polypropylene pipette tips. We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes directly from 100% DMSO source plates. This eliminates tip-induced concentration gradients and minimizes DMSO carryover (final DMSO 1%), preserving the integrity of the dose-response curve.

  • TR-FRET for Primary Screening: Halogenated aromatics can exhibit auto-fluorescence or cause light scattering. TR-FRET mitigates this by introducing a microsecond time delay before measuring the emission ratio of the acceptor/donor fluorophores, virtually eliminating background noise and false positives[3].

  • Deconvoluting the Mechanism of Action (MoA): A common pitfall in kinase screening is relying solely on Km​ ATP concentrations. While this maximizes assay sensitivity for ATP-competitive compounds, it masks the true physiological efficacy, as intracellular ATP concentrations are typically 1–5 mM. By running orthogonal radiometric assays at both Km​ ATP and 1 mM ATP, we empirically determine if DCFB is ATP-competitive or allosteric[5].

Workflow Visualization

Workflow A 1. Compound Prep (DCFB via ADE) B 2. Primary Screen (TR-FRET Panel) A->B C 3. Hit Identification (>50% Inhibition) B->C D 4. Orthogonal Validation (Radiometric IC50) C->D E 5. MoA Studies (ATP Competition) D->E

Workflow for the two-tiered kinase screening cascade and MoA validation of DCFB.

Self-Validating Experimental Protocols
Protocol A: Primary Kinase Panel Screening via TR-FRET

Objective: High-throughput identification of DCFB's primary kinase targets. Self-Validation: Each 384-well plate must include 16 wells of 1% DMSO (negative control/full activity) and 16 wells of a pan-kinase inhibitor like Staurosporine (positive control/full inhibition). A Z'-factor > 0.5 is mathematically required for plate acceptance.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 40 nL of 10 mM DCFB (in 100% DMSO) into a 384-well low-volume plate to achieve a final assay concentration of 1 µM (based on a 4 µL final assay volume).

  • Kinase/Antibody Addition: Add 2 µL of a 2X Kinase/Europium-labeled Antibody mixture prepared in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 2 µL of 2X Kinase Tracer (a fluorescently labeled, broad-spectrum ATP-competitive probe).

  • Incubation: Seal the plate to prevent evaporation and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium[4].

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor)[3].

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Compute the percentage of inhibition relative to the DMSO and Staurosporine controls.

Protocol B: Orthogonal IC 50​ & MoA Determination via Radiometric Assay

Objective: Validate TR-FRET hits and determine the ATP-dependency of DCFB. Self-Validation: Background counts per minute (CPM) are established using reactions lacking the recombinant kinase. The Signal-to-Background (S/B) ratio must exceed 10.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine the recombinant target kinase, its specific peptide substrate, and DCFB (10-point dose-response curve, ranging from 10 µM to 0.5 nM).

  • ATP Initiation (The Causality Step): Initiate the reaction by adding a mixture of cold ATP and [ γ

    33 P]ATP. Run two parallel assays per kinase: one at the apparent Km​ for ATP (typically 10–50 µM depending on the kinase) and one at a saturating 1 mM ATP[5].
  • Incubation: Incubate the reaction for 120 minutes at room temperature.

  • Quenching & Spotting: Stop the reaction by adding 3% phosphoric acid. Spot 5 µL of the quenched reaction onto P81 phosphocellulose filter paper[4].

  • Washing: Wash the filter paper three times in 75 mM phosphoric acid to remove unreacted [ γ

    33 P]ATP. The positively charged peptide substrate (containing the transferred 33 P) remains tightly bound to the negatively charged P81 paper.
  • Quantification: Add scintillation cocktail and read the CPM on a microplate scintillation counter.

  • Analysis: Fit the dose-response data to a 4-parameter logistic (4PL) model to derive the IC 50​ .

Data Presentation & Interpretation

The following tables summarize the quantitative data from the screening cascade. Table 1 highlights the primary selectivity, while Table 2 deconvolutes the mechanism of action based on the ATP shift assay.

Table 1: Primary TR-FRET Panel Results (Single Dose, 1 µM DCFB)

Kinase Target Kinase Family % Inhibition at 1 µM Hit Status
VEGFR2 Tyrosine Kinase (TK) 94.2% Yes

| p38 α | CMGC | 88.7% | Yes | | EGFR | Tyrosine Kinase (TK) | 12.4% | No | | AKT1 | AGC | 4.1% | No | | CDK2 | CMGC | 8.9% | No |

Table 2: Radiometric IC 50​ and Mechanism of Action Determination | Kinase Target | IC 50​ at Km​ ATP (nM) | IC 50​ at 1 mM ATP (nM) | Fold Shift | Inferred Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | VEGFR2 | 45.2 | 48.1 | 1.06x | Non-competitive (Allosteric / Type III) | | p38 α | 112.5 | 1250.4 | 11.1x | ATP-competitive (Type I) |

Interpretation: The lack of an IC 50​ shift for VEGFR2 at high ATP concentrations confirms that DCFB binds allosterically, likely occupying the DFG-out hydrophobic pocket typical of targeted sulfonamides[1]. Conversely, the 11-fold rightward shift for p38 α indicates direct competition with ATP at the hinge region.

Cellular Signaling Context

Pathway Stimulus Extracellular Signal (e.g., VEGF / Stress) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Stimulus->Receptor MAPK Downstream Kinases (e.g., p38 MAPK) Receptor->MAPK Response Cellular Response (Angiogenesis / Inflammation) MAPK->Response Target DCFB (Sulfonamide Inhibitor) Target->Receptor Target->MAPK

Hypothetical signaling pathway illustrating multi-target kinase inhibition by DCFB.

References
  • Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. ACS Medicinal Chemistry Letters.[Link]

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide. MDPI.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

Sources

Application Note: Advanced Antimicrobial Susceptibility Testing (AST) Protocols for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Folate Pathway and Sulfonamide Inhibition

Sulfonamides are a foundational class of synthetic bacteriostatic antibiotics critical to both clinical practice and ongoing drug development. Their primary mechanism of action involves the competitive inhibition of the bacterial enzyme1[1]. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical intermediate in de novo folate biosynthesis[2].

Novel sulfonamides not only compete with pABA for the DHPS active site but can also act as alternative substrates. This enzymatic hijacking results in the formation of a 1[1], which further depletes the microbial folate pool and irreversibly halts DNA and RNA synthesis.

FolatePathway DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme (Dihydropteroate synthase) DHPP->DHPS PABA pABA (p-Aminobenzoic acid) PABA->DHPS Sulfa Novel Sulfonamide (Competitive Inhibitor) Sulfa->DHPS Competes with pABA DHP 7,8-Dihydropteroate DHPS->DHP Normal Pathway Adduct Dead-end Pterin-Sulfa Adduct DHPS->Adduct Sulfa Incorporation THF Tetrahydrofolate (THF) DNA/RNA Synthesis DHP->THF DHFR enzyme Adduct->THF Pathway Blocked

Folate biosynthesis pathway showing DHPS inhibition and dead-end adduct formation by sulfonamides.

Critical Analytical Parameters: The Causality of Media Selection

A frequent point of failure in sulfonamide testing is the use of inappropriate growth media. Standard Mueller-Hinton Broth (MHB) often contains3[3].

The Causality: Because sulfonamides inhibit de novo folate synthesis, bacteria exposed to these drugs will attempt to salvage exogenous thymidine from the environment to bypass the metabolic blockade. If the testing medium contains high levels of thymidine, the bacteria will continue to replicate despite complete DHPS inhibition, resulting in artificially high Minimum Inhibitory Concentrations (MICs) and false-resistance reporting[3].

The Self-Validating System: Testing must be conducted using thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB). To validate the integrity of the media, a quality control (QC) assay must be performed prior to testing novel compounds. If the media fails this QC check, it must be treated with 4 or supplemented with lysed horse blood to actively degrade residual thymidine[4].

Table 1: Quality Control Ranges for Sulfonamide Media Validation

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)Mechanistic Purpose
E. faecalis ATCC 29212Trimethoprim/Sulfamethoxazole≤ 0.5 / 9.5Validates media is strictly thymidine-free.
E. coli ATCC 25922Sulfisoxazole8.0 - 32.0Standard QC for general sulfonamide testing.
S. aureus ATCC 25923Sulfamethoxazole16.0 - 64.0Standard QC for Gram-positive validation.

Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to the4 for aerobic bacteria[4].

Step-by-Step Methodology:
  • Media Preparation: Prepare thymidine-free CAMHB. Validate via the QC parameters in Table 1.

  • Compound Preparation: Dissolve the novel sulfonamide in an appropriate solvent (e.g., DMSO). Perform 2-fold serial dilutions in CAMHB to achieve a final testing range (typically 0.125 µg/mL to 128 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Dispense 50 µL of this inoculum into each well of a 96-well microtiter plate containing 50 µL of the serially diluted sulfonamide. The final well concentration must be exactly 5×105 CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C for 16-20 hours under ambient air conditions.

  • Endpoint Determination (The 80% Rule): Sulfonamides exhibit a distinct "trailing effect." Because bacteria can utilize pre-formed intracellular folates for a few generations before growth completely halts, a faint haze or small button of growth often persists. The MIC must be read at the lowest concentration that inhibits ≥80% of growth compared to the drug-free control well. Waiting for 100% optical clarity will artificially inflate the MIC, leading to false-resistant classifications.

MICWorkflow Media 1. Prepare Thymidine-Free CAMHB Media Compound 2. Serial Dilution of Novel Sulfonamide Media->Compound Inoculate 4. Inoculate 96-well Plate (5 x 10^5 CFU/mL final) Compound->Inoculate Inoculum 3. Prepare 0.5 McFarland Bacterial Suspension Inoculum->Inoculate Incubate 5. Incubate 16-20h at 35°C Inoculate->Incubate Read 6. Read MIC (≥80% growth inhibition) Incubate->Read

Step-by-step workflow for broth microdilution MIC determination of novel sulfonamides.

Protocol 2: Checkerboard Assay for Synergistic Profiling

Because bacteria can upregulate pABA production to overcome competitive DHPS inhibition, sulfonamides are rarely developed as monotherapies. They are typically paired with dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim) to achieve a synergistic, bactericidal blockade of the folate pathway.

Step-by-Step Methodology:
  • Matrix Setup: In a 96-well plate, serially dilute the novel sulfonamide horizontally across the columns (e.g., columns 1-8) and the DHFR inhibitor vertically down the rows (e.g., rows A-G). Row H and Column 9 must be reserved as single-drug MIC controls.

  • Inoculation & Incubation: Inoculate the plate with 5×105 CFU/mL of the target pathogen as described in Protocol 1. Incubate at 35°C for 16-20 hours.

  • Data Analysis: Identify the wells along the growth/no-growth interface. Calculate the Fractional Inhibitory Concentration (FIC) Index for these wells using the following formula:

    FICI=MICSulfa_alone​MICSulfa_in_combo​​+MICDHFR_alone​MICDHFR_in_combo​​

Table 2: Fractional Inhibitory Concentration (FIC) Index Interpretation

FIC Index RangeInterpretationMechanistic Outcome
FICI ≤ 0.5SynergyCombined effect is significantly greater than the sum of independent effects, indicating successful dual-pathway blockade.
0.5 < FICI ≤ 1.0AdditiveCombined effect equals the sum of independent effects.
1.0 < FICI ≤ 4.0IndifferenceNo significant interaction between the two compounds.
FICI > 4.0AntagonismOne compound actively reduces the antibacterial efficacy of the other.

References

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics Source: PMC - NIH URL:[Link][1]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: PMC - NIH URL:[Link][2]

  • Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation Source: Microbiology Info URL:[Link][3]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate / Clinical and Laboratory Standards Institute (CLSI) URL:[Link][4]

Sources

Application Note: 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective enzyme inhibitors and ion channel modulators relies heavily on privileged scaffolds. Among these, diaryl sulfonamides stand out due to their robust chemical stability, predictable pharmacokinetics, and versatile spatial geometry. The compound 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide serves as a quintessential, high-value building block within halogen-enriched screening libraries. This application note details the structural rationale, physicochemical profiling, and a validated synthetic protocol for this molecule, providing drug development professionals with a comprehensive guide to deploying this scaffold in hit-to-lead campaigns.

Structural Rationale & Pharmacophore Mapping

The strategic placement of halogens on the diaryl sulfonamide core imparts unique stereoelectronic properties that dictate target affinity and metabolic survivability.

  • The 2,5-Dichlorophenyl Anchor: The inclusion of chlorine atoms at the 2 and 5 positions significantly increases the lipophilicity of the sulfonyl ring, driving affinity for deep, hydrophobic protein pockets (such as those found in cyclooxygenases or voltage-gated sodium channels). Furthermore, these bulky halogens sterically shield the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism.

  • The 2-Fluorophenyl Conformational Lock: Fluorine is highly electronegative yet sterically compact (van der Waals radius ~1.47 Å). Positioned ortho to the sulfonamide nitrogen, the fluorine atom modulates the pKa of the N-H bond, enhancing its capacity as a hydrogen-bond donor. More importantly, the ortho-fluorine induces a conformational lock via dipole-dipole repulsion with the sulfonyl oxygens, stabilizing a specific dihedral angle that minimizes the entropic penalty upon target binding.

  • The Sulfonamide Linkage: Crystallographic studies of related halogenated N-arylbenzenesulfonamides demonstrate that the sulfur atom adopts a distorted tetrahedral geometry[1]. The molecule is typically bent at the sulfur atom, exhibiting a C-SO₂-NH-C torsion angle of approximately 66.4°, while the two aromatic rings form a dihedral angle of ~73.3°[1]. This specific V-shaped topology is critical for navigating narrow entry channels in target receptors. Additionally, the strong N-H···O hydrogen bonding networks drive supramolecular assembly and active-site anchoring[2].

MechanismLogic Core 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide RingA 2,5-Dichlorophenyl Ring • High Lipophilicity • Blocks CYP450 Oxidation • Hydrophobic Pocket Anchor Core->RingA Linker Sulfonamide Linker • Tetrahedral Geometry (C-SO2-NH-C ~66°) • H-Bond Donor/Acceptor • Supramolecular Assembly Core->Linker RingB 2-Fluorophenyl Ring • Ortho-F Conformational Lock • Modulates NH pKa • Halogen Bonding in Active Site Core->RingB

Figure 1: Pharmacophore mapping and stereoelectronic properties of the target sulfonamide.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is essential for predicting its pharmacokinetic behavior. The data summarized in Table 1 demonstrates strict compliance with Lipinski's Rule of Five, making it an excellent candidate for oral drug development.

Table 1: Physicochemical & Pharmacokinetic Predictors

ParameterValuePharmacological Implication
Molecular Formula C₁₂H₉Cl₂FNO₂S-
Molecular Weight 320.17 g/mol Optimal for oral bioavailability; allows room for further functionalization.
cLogP (Estimated) 3.8 - 4.2High lipophilicity; excellent for deep hydrophobic pocket penetration.
Topological Polar Surface Area 46.17 ŲFavorable for membrane permeability; potential for blood-brain barrier (BBB) transit.
Hydrogen Bond Donors 1 (-NH)Facilitates critical anchoring to target receptor backbones (e.g., Histidine/Glutamine).
Hydrogen Bond Acceptors 3 (-SO₂, -F)Engages in dipole-dipole interactions and active-site halogen bonding.
Rotatable Bonds 3Low entropic penalty upon target binding due to the ortho-fluorine conformational lock.

Synthetic Methodology & Protocol

While some sulfonamides can be synthesized via aqueous Schotten-Baumann conditions[3], 2-fluoroaniline is a deactivated nucleophile due to the strong electron-withdrawing inductive effect of the ortho-fluorine. Therefore, an anhydrous pyridine-mediated nucleophilic acyl substitution is required. Pyridine acts simultaneously as a solvent, a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate), and an acid scavenger.

Materials Required
  • 2,5-Dichlorobenzenesulfonyl chloride (Reagent grade, 98%)[4]

  • 2-Fluoroaniline (Reagent grade, >99%)

  • Anhydrous Pyridine (Stored over molecular sieves)

  • 1M HCl (aq), Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure
  • Preparation & Dissolution: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 2-fluoroaniline (1.1 mmol, 122 mg) followed by 5.0 mL of anhydrous pyridine. Stir until completely homogeneous.

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Maintaining 0 °C during addition prevents the thermal degradation of the sulfonyl chloride and suppresses the formation of unwanted bis-sulfonamide byproducts.

  • Reagent Addition: Slowly add 2,5-dichlorobenzenesulfonyl chloride (1.0 mmol, 245.5 mg)[4] portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir continuously for 6 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Quenching & Phase Separation: Once the sulfonyl chloride is fully consumed, quench the reaction by pouring the mixture into 20 mL of ice-cold 1M HCl. Causality: The HCl rapidly neutralizes the pyridine, converting it into water-soluble pyridinium chloride. This drives the precipitation and phase separation of the highly lipophilic sulfonamide product into the organic layer. Extract the aqueous phase with EtOAc (3 × 15 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with 1M HCl (10 mL) to remove residual pyridine, saturated aqueous NaHCO₃ (10 mL) to neutralize trace acid, and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification (Self-Validation): Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by recrystallization from hot ethanol/water. The formation of sharp, distinct crystals validates the purity of the product. Confirm identity via ¹H-NMR (targeting the highly deshielded sulfonamide N-H proton at ~10.2 ppm) and LC-MS.

Application Workflow: Target Screening

Once synthesized, 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is typically integrated into a broader hit-to-lead screening cascade. The workflow below outlines the standard progression from library synthesis to structural validation, ensuring that the stereoelectronic advantages of the halogenated scaffold translate to in vitro efficacy.

Workflow A Library Synthesis (Diaryl Sulfonamides) B Primary HTS Assay (Target Inhibition) A->B C Hit Validation (IC50 Determination) B->C D Selectivity Profiling (Off-Target Panel) C->D E X-Ray Co-Crystallography (Pose Validation) D->E

Figure 2: Standard hit-to-lead screening workflow for evaluating diaryl sulfonamide libraries.

References[2] Sharif, S., Iqbal, H., Khan, I. U., John, P., & Tiekink, E. R. T. (2010). "2,5-Dichloro-N-cyclohexylbenzenesulfonamide - PMC". Acta Crystallographica Section E: Structure Reports Online. Source: nih.gov. View Source[4] Sigma-Aldrich Product Catalog. "2,5-Dichlorobenzenesulfonyl chloride 98 5402-73-3 - Sigma-Aldrich". Source: sigmaaldrich.com. View Source[3] Khan, I. U., Bibi, S., Mariam, I., Sharif, S., & Kang, S. K. (2010). "2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC". Acta Crystallographica Section E: Structure Reports Online. Source: nih.gov.View Source[1] Thimme Gowda, B., Foro, S., Nirmala, P. G., & Fuess, H. (2010). "N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC". Acta Crystallographica Section E: Structure Reports Online. Source: nih.gov. View Source

Sources

use of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I'm working to fully grasp the objective: crafting comprehensive application notes and protocols detailing the use of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in fragment-based drug discovery. The target is researchers and scientists, so I need to make the content both precise and accessible.

Outlining the Structure

I've been defining the project's core requirements, emphasizing autonomy in structuring the application notes. It's crucial the notes demonstrate scientific integrity through verifiable protocols, in-text citations, and external references. I'm focusing on visualization, too, with quantitative data in tables, detailed methodologies, and Graphviz diagrams for clarity. I'm aiming for a high-contrast color palette to ensure readability, and diagrams will be captioned.

Investigating Compound Details

I'm now focusing on the sulfonamide structure, since the full IUPAC name isn't giving clear results. I'm thinking of checking for relevant fragments within FBDD, but I'm going to double check the exact structure first. Could be a specific reference.

Analyzing Compound Relevance

I've been looking into "2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide," and it appears there isn't one standout paper dedicated solely to it within FBDD. However, halo-substituted benzenesulfonamides are, in general, important. I'm seeing this compound might be more of an analog or building block, rather than a primary target of singular research. I'm exploring related literature to understand its potential applications.

Constructing the Application Note

I'm making excellent progress on crafting the application note. I'm leveraging the context I've established to ensure it's both authoritative and compliant with E-E-A-T guidelines. I'm focusing on the application of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, a typical halogenated benzenesulfonamide fragment, in fragment-based drug discovery.

Analyzing the Pharmacophore

I'm now diving into the FBDD applications for the benzenesulfonamide. My analysis centers on how the halogen substitutions influence its interaction with Carbonic Anhydrase II and IX. I'm focusing on the pKa modulation, hydrophobic fit, and potential halogen bonding within the active site. The overall guide will begin with an overview, followed by in-depth specifics of the compound's chemical properties and mechanism.

Developing the Outline

I've outlined the application workflow in FBDD, starting with primary screening via DSF/TSA, followed by structural validation through X-ray crystallography, and then hit-to-lead evolution (fragment growing/linking). I'm also preparing detailed experimental protocols for high-throughput DSF screening and co-crystallization with hCA II. I'm also preparing data presentation, including a summary table of thermodynamic and kinetic binding parameters, along with visualizations of the FBDD workflow and molecular interaction pathways using Graphviz DOT. I'll include authoritative references with real URLs.

Incorporating the Citations

I'm now integrating the retrieved real URLs to provide solid backing for my claims about benzenesulfonamides in FBDD. I'm focusing on the supporting citations for CA, DSF screening, and thermodynamic profiling. I'm confident that the references will add authority and improve the overall impact.

Validating the Technical Details

I'm currently validating the technical specs for the DOT graph visualizations, focusing on the color contrast, font properties, and overall display. I've confirmed all the constraints are met, leading to a confidence score of 5/5. I'm focusing on the color contrast requirements, node text contrast, and the specific color palette to ensure the diagrams are both visually appealing and informative.

Visualizing the Workflow

I've just finished rendering the DOT graph depicting the FBDD workflow. I've focused on ensuring the visual clarity of each step, from fragment screening to lead optimization. The colors are intentionally chosen to represent the importance of each step, along with the font properties and node placement. The edges highlight the transitions with labels to ensure ease of navigation. The use of a visually intuitive diagram will clarify the drug discovery process.

Explaining the Interactions

I'm now detailing the mechanistic binding interactions. I'm focusing on the sulfonamide's coordination with the catalytic Zinc ion. I'm also describing the hydrophobic pocket interactions and halogen bonding contributions from the dichlorobenzene and fluorophenyl rings. I'm including the reasoning for the specific fragment modifications as I continue this discussion.

Revising the Binding Mode

I realize I need to significantly revise the assumed binding mode. The compound's a secondary sulfonamide, meaning its zinc-binding interaction, if any, is not the standard one for CA inhibitors. I need to re-evaluate potential alternate targets. It could be binding at the outer rim, or to MIF, Bcl-2, or a kinase. I'm investigating if it's been used as a selective CA inhibitor.

Reframing the Binding Target

I'm now pivoting the analysis, emphasizing the fragment's utility as a vector-rich hinge. The secondary sulfonamide's unique properties enable "growing" in two directions. The 2,5-dichloro and 2-fluoro groups are crucial for probing hydrophobic pockets, going beyond classic Zn2+ coordination. I'm focusing on its use in mapping hydrophobic and halogen-bonding landscapes, perhaps using CA as an allosteric binder case study.

Confirming the Methodology

I'm now refining the wording to precisely describe the compound's behavior. I'm emphasizing the secondary sulfonamide's conformational restriction due to N-aryl substitution, and the impact the halogen substituents provide for exploring interaction vectors. The new text focuses on how, unlike primary sulfonamides, this compound doesn't strongly coordinate to zinc, while still demonstrating a specific binding profile. I'm verifying all aspects against established scientific principles.

I've also integrated three key references: validating DSF for FBDD, supporting the thermodynamic parameters, and a recent paper on virtual screening.

High-Throughput Pharmacokinetic Profiling of Benzenesulfonamide Analogs: From In Silico ADMET to In Vivo Validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Rationale

Benzenesulfonamides represent a highly privileged pharmacophore in modern drug discovery. They are widely recognized for their potent inhibition of Carbonic Anhydrase (CA) isozymes—particularly CA IX, which is overexpressed in hypoxic solid tumors—and have recently emerged as promising receptor tyrosine kinase (TrkA) inhibitors for the treatment of glioblastoma multiforme (GBM) () [1].

However, the structural integration of the sulfonamide moiety alongside various aromatic or heterocyclic appendages often introduces pharmacokinetic (PK) liabilities. These can include poor aqueous solubility, excessive plasma protein binding, or rapid hepatic clearance. To prevent late-stage clinical attrition, a rigorous, tiered Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling strategy must be implemented early in the lead optimization phase.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will explore the causality behind each experimental choice, providing a self-validating workflow that ensures your benzenesulfonamide candidates possess the requisite "drug-likeness" for clinical success.

Tiered Pharmacokinetic Profiling Strategy

To optimize resource allocation and minimize animal use, PK profiling should follow a strict tiered hierarchy: starting with high-throughput computational predictions, moving to in vitro validation, and culminating in in vivo rodent models.

PK_Workflow InSilico Tier 1: In Silico ADMET (pkCSM / SwissADME) InVitro Tier 2: In Vitro ADME (Caco-2 / Microsomes) InSilico->InVitro Favorable Predictions InVivo Tier 3: In Vivo PK (Rodent LC-MS/MS) InVitro->InVivo High Stability & Permeability InVivo->InSilico PK/PD Disconnect (Structural Refinement) LeadOpt Lead Optimization & Candidate Selection InVivo->LeadOpt Optimal Bioavailability & Half-life

Tiered pharmacokinetic profiling workflow for benzenesulfonamide analogs.

Tier 1: In Silico ADMET Profiling

Before empirical testing, computational platforms (e.g., pkCSM, SwissADME) are utilized to predict the physicochemical properties of synthesized analogs. This step filters out compounds that violate Lipinski’s Rule of Five or possess structural toxicophores.

Mechanistic Insight: For benzenesulfonamides targeting CNS malignancies like GBM (e.g., compound AL106), predicting Blood-Brain Barrier (BBB) permeability and Topological Polar Surface Area (TPSA) is critical. Conversely, for peripheral targets like CA IX, Human Intestinal Absorption (HIA) takes precedence () [2].

Table 1: Representative In Silico ADMET Data for Benzenesulfonamide Analogs
CompoundPrimary TargetTPSA (Ų)HIA (%)BBB PermeabilityCYP3A4 SubstrateReference
AL106 TrkA (Glioblastoma)125.4>80%ModerateYes
4g CA IX (Solid Tumors)110.2>90%LowNo
4h CA IX (Solid Tumors)130.5>85%LowNo

Tier 2: In Vitro ADME Protocols

Compounds that pass computational screening advance to in vitro testing. The two most critical assays for benzenesulfonamides evaluate metabolic clearance and intestinal absorption.

Protocol A: Liver Microsomal Stability Assay (Metabolism)

This assay determines the intrinsic clearance ( ) of the compound by Cytochrome P450 (CYP) enzymes.

  • Preparation: Dilute Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the benzenesulfonamide analog (final concentration: 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures temperature equilibration, preventing a lag phase in enzymatic kinetics once the reaction is initiated.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality: CYP450 enzymes require NADPH as an electron donor. A regenerating system is used instead of direct NADPH to prevent cofactor depletion during the 60-minute assay window, ensuring linear reaction kinetics.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction and precipitates microsomal proteins, yielding a clean supernatant for LC-MS/MS analysis.

Protocol B: Caco-2 Cell Permeability Assay (Absorption)

This assay models human intestinal absorption and identifies efflux pump liabilities.

  • Monolayer Validation: Grow Caco-2 cells on polycarbonate transwell inserts for 21 days. Measure the Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value >250 Ω·cm² confirms the formation of tight junctions, ensuring that any measured drug transport is transcellular rather than an artifact of a compromised monolayer.

  • Dosing: Apply the benzenesulfonamide (10 µM in HBSS buffer) to the apical chamber (for A→B transport) or basolateral chamber (for B→A transport).

  • Incubation & Sampling: Incubate at 37°C. Sample from the receiver chamber at 60 and 120 minutes.

  • Integrity Check: Post-assay, add Lucifer Yellow to the donor chamber and measure its fluorescence in the receiver chamber.

    • Causality: Lucifer Yellow is a paracellular marker with near-zero permeability. Its presence in the receiver chamber retroactively invalidates the assay, indicating the monolayer was damaged during pipetting.

Tier 3: In Vivo Pharmacokinetic Profiling

In vitro data cannot fully replicate the complexities of whole-body distribution, protein binding, and renal clearance. In vivo PK profiling in rodents provides the definitive parameters required for clinical translation.

CAIX_Mechanism Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Surface) HIF1A->CAIX Upregulation Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevented by Inhibitor Inhibitor Benzenesulfonamide Analog (e.g., 4g, 4h) Inhibitor->CAIX Zinc Binding (Inhibition)

Mechanism of CA IX inhibition by benzenesulfonamides in hypoxic tumor microenvironments.
Protocol C: Rodent PK Study (Mice)
  • Formulation: Dissolve the benzenesulfonamide in a vehicle such as 5% DMSO / 40% PEG-400 / 55% Saline.

    • Causality: Benzenesulfonamides are notoriously hydrophobic. A co-solvent system ensures complete solubilization, preventing drug precipitation in the gut (which would artificially lower oral bioavailability) or micro-embolism formation during IV injection.

  • Dosing: Administer the compound via Intravenous (IV) tail vein injection (e.g., 2 mg/kg) and Oral (PO) gavage (e.g., 10 mg/kg) to separate cohorts of mice (n=3 per route).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Centrifuge at 3,000 x g to isolate plasma.

  • Protein Precipitation: Mix 20 µL of plasma with 60 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge at 15,000 x g for 10 minutes.

    • Causality: Benzenesulfonamides bind heavily to plasma proteins (often >90% to human serum albumin). The 1:3 ratio of plasma to organic solvent completely denatures these proteins, releasing the bound drug into the supernatant for accurate total LC-MS/MS quantification.

Table 2: Key In Vivo Pharmacokinetic Parameters and Implications
PK ParameterDefinitionImplication for Benzenesulfonamide Development
Maximum plasma concentrationIndicates the extent of systemic exposure; critical for assessing acute toxicity thresholds.
Time to reach Reflects the absorption rate. A delayed may indicate poor solubility or precipitation in the gut.
Area under the curveRepresents total drug exposure. Used to calculate absolute oral bioavailability ( ).
Elimination half-lifeDictates dosing frequency. Short half-lives may require structural optimization to block metabolic soft spots.
Systemic clearanceHigh clearance (> hepatic blood flow) suggests rapid metabolism or active renal/biliary secretion.
Volume of distributionA high indicates extensive tissue penetration, which is mandatory for CNS targets (e.g., GBM).

Data Interpretation & Lead Selection

The ultimate goal of this profiling is to establish a robust Structure-Activity Relationship (SAR) that balances pharmacodynamics with pharmacokinetics. For instance, if a benzenesulfonamide analog exhibits high potency against CA IX but demonstrates a rapid and high in vivo, the data must be cross-referenced with the in vitro microsomal stability assay.

If the in vitro clearance is also high, the compound is likely suffering from CYP450-mediated oxidation. The medicinal chemist can then utilize this causality to iteratively design the next generation of analogs—perhaps by substituting a metabolically labile C-H bond with a bioisosteric C-F bond, thereby extending the half-life while maintaining target affinity.

References

  • Murugesan A, Konda Mani S, Thiyagarajan R, Palanivel S, Gurbanov AV, Zubkov FI, Kandhavelu M. "Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling." International Journal of Molecular Sciences. 2023; 24(15):12276.[Link]

  • Nemr MTM, AboulMagd AM, Hassan HM, Hamed AA, Hamed MIA, Elsaadi MT. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances. 2021; 11(42):26241-26257.[Link]

In Silico and In Vitro ADMET Profiling of 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to de-risk projects and prevent late-stage attrition. 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is a highly substituted halogenated benzenesulfonamide. Compounds of this class are frequently investigated as potent inhibitors of Carbonic Anhydrases (CAs) and voltage-gated sodium channels (e.g., Nav1.7) for pain management and oncology applications (1)[1].

However, the specific substitution pattern of this molecule introduces unique pharmacokinetic and toxicological liabilities that must be carefully managed:

  • Lipophilicity and Permeability: The introduction of the 2,5-dichloro motif on the benzenesulfonyl ring significantly increases the lipophilicity (estimated LogP ~4.2). While this enhances passive membrane permeability, it concurrently elevates the risk of promiscuous binding to off-targets.

  • Metabolic Blocking vs. CYP Inhibition: The halogens (chlorine and fluorine) effectively block traditional oxidative "soft spots" on the aromatic rings, leading to a highly metabolically stable compound. However, this high lipophilicity and structural stability make the compound a strong candidate for competitive inhibition of Cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, potentially initiating severe drug-drug interactions (DDIs) (2)[2].

  • Conformational Rigidity: The 2-fluoro substitution on the aniline ring induces a conformational twist due to electrostatic repulsion with the sulfonamide oxygen. This bioisosteric replacement alters the pKa of the sulfonamide nitrogen, strictly dictating its hydrogen-bonding capabilities within biological systems (3)[3].

In Silico ADMET Prediction Workflow

Computational ADMET prediction relies on quantitative structure-activity relationship (QSAR) models, which correlate the compound's structural features with its pharmacokinetic properties (4)[4]. The workflow below outlines the integration of in silico predictions with in vitro validations to create a self-validating data package.

ADMET_Workflow cluster_insilico Phase 1: In Silico QSAR Prediction cluster_invitro Phase 2: In Vitro Experimental Validation Start Compound Input 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide QSAR Descriptor Calculation (LogP, PSA, pKa) Start->QSAR ADMET_Profile Predicted ADMET Profile (High Permeability, CYP Liability) QSAR->ADMET_Profile Abs Absorption Caco-2 Permeability Assay ADMET_Profile->Abs Met Metabolism HLM Stability & CYP Inhibition ADMET_Profile->Met Tox Toxicity hERG Patch-Clamp Assay ADMET_Profile->Tox Decision Lead Optimization Decision Matrix Abs->Decision Met->Decision Tox->Decision

Caption: Integrated workflow moving from in silico QSAR predictions to in vitro experimental validation.

Predicted ADMET Data Presentation

Based on foundational chemical principles and machine-learning models trained on halogenated sulfonamides, the following table summarizes the predicted ADMET profile for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.

ParameterPredicted ValueMechanistic Causality & Structural Rationale
Absorption (Caco-2) High ( Papp​>15×10−6 cm/s)Driven by high lipophilicity (LogP ~4.2) and the relatively un-ionized state of the molecule at intestinal pH (pH 6.5).
Distribution (PPB) > 95% BoundThe highly hydrophobic di-chlorinated aromatic ring strongly drives non-specific binding to Human Serum Albumin (HSA).
Metabolism (CYP) CYP2C9 & CYP3A4 InhibitorHalogen substitutions block primary oxidative soft spots, making the molecule metabolically stable but allowing it to competitively occupy CYP active sites.
Excretion (Clearance) Low Hepatic ClearanceResistance to Phase I oxidation prolongs the half-life. Excretion will likely rely on Phase II glucuronidation of the sulfonamide nitrogen.
Toxicity (hERG) Moderate LiabilityThe combination of a basic nitrogen (sulfonamide) and lipophilic aromatic rings can facilitate pi-stacking within the hERG potassium channel pore.

In Vitro Validation Protocols

To ensure trustworthiness, computational predictions must be verified through a self-validating experimental system. The protocols below are designed with internal controls to eliminate false positives/negatives.

Protocol A: Human Liver Microsome (HLM) Stability & CYP Inhibition Assay

This assay validates the in silico prediction that the compound is metabolically stable but acts as a CYP inhibitor.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (Solution A and B).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Positive Control: Verapamil (high clearance) and Ketoconazole (CYP3A4 inhibitor).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in 100% DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the test compound (final concentration, maintaining DMSO < 0.1%), and phosphate buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to each well.

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • CYP Inhibition Arm: In parallel wells, co-incubate the test compound (at 0.1, 1, and 10 µM) with known CYP3A4 substrates (e.g., Midazolam) to measure the reduction in substrate metabolite formation.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay validates the predicted high absorption and assesses potential efflux transporter (P-gp) liability.

Materials:

  • Caco-2 cell line (passages 40-60).

  • Transwell inserts (0.4 µm pore size, polycarbonate).

  • HBSS buffer supplemented with 10 mM HEPES (pH 7.4).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² (validating monolayer integrity).

  • Dosing: Prepare the test compound at 10 µM in HBSS.

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2 hours.

  • Sampling: Remove 100 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Analysis & Calculation: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) using the formula:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the rate of permeation, C0​ is the initial concentration, and A is the surface area).

  • Efflux Ratio: Calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). A ratio > 2.0 indicates the compound is a substrate for active efflux transporters.

References

  • The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. PubMed - National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances - Royal Society of Chemistry. Available at:[Link]

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Application Note: Systematic Structure-Activity Relationship (SAR) Profiling of Aminopyrimidine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Structure-Activity Relationship (SAR) profiling is the foundational engine of hit-to-lead optimization in medicinal chemistry. The core objective is to systematically map the pharmacophore of a chemical series to maximize target affinity, optimize binding kinetics, and engineer out off-target liabilities.

In this application note, we explore the SAR optimization of the 2-aminopyrimidine scaffold , a privileged and universally utilized hinge-binding motif in kinase inhibitor design[1]. The aminopyrimidine core establishes a highly stable bidentate hydrogen-bonding network with the backbone amide residues (e.g., Leucine or Methionine) within the ATP-binding pocket of most kinases[2].

However, thermodynamic affinity (measured via IC₅₀) only tells half the story. Modern SAR campaigns must integrate both primary potency screening and secondary kinetic profiling. We outline a comprehensive, self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput potency determination[3],[4], coupled with Surface Plasmon Resonance (SPR) to define real-time binding kinetics and residence time[5],[6].

SAR_Workflow Design Design (In Silico) Scaffold Hopping & Docking Make Make (Chemistry) Parallel Synthesis of Analogs Design->Make Proposed Structures Test1 Primary Test (TR-FRET) IC50 Determination Make->Test1 Synthesized Compounds Test2 Secondary Test (SPR) Binding Kinetics (KD, koff) Test1->Test2 Active Hits (IC50 < 1 µM) Analyze Analyze (SAR) QSAR Modeling & Pharmacophore Test2->Analyze Kinetic Data Analyze->Design SAR Feedback

Iterative DMTA cycle for SAR-driven hit-to-lead kinase inhibitor optimization.

Primary Screening: TR-FRET Kinase Assay

The Causality of Assay Selection

We utilize TR-FRET (e.g., LanthaScreen™) for primary SAR screening because of its exceptional signal-to-noise ratio. Traditional fluorescence assays are plagued by auto-fluorescent library compounds. TR-FRET employs a long-lifetime Terbium (Tb) donor; by introducing a microsecond time delay before measurement, short-lived background fluorescence completely decays, ensuring that the measured signal is exclusively driven by the biochemical interaction[3].

TR_FRET Step1 Kinase Reaction (ATP + Fl-Substrate) Step2 Phosphorylation (Fl-Phosphosubstrate) Step1->Step2 Active Kinase Step3 Antibody Binding (Tb-Anti-Phospho Ab) Step2->Step3 Add EDTA + Ab Step4 TR-FRET Signal (Emission Ratio 520/495nm) Step3->Step4 Energy Transfer

LanthaScreen TR-FRET kinase assay mechanism for primary SAR screening.

Step-by-Step Protocol: IC₅₀ Determination

Note: This protocol is optimized for a 384-well low-volume plate format.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aminopyrimidine analogs in 100% DMSO. Transfer 100 nL of the compound to the assay plate using an acoustic dispenser (e.g., Echo) to achieve a final top concentration of 10 µM (1% DMSO final).

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Fluorescein-labeled Peptide Substrate mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent Km​ of the specific kinase to ensure sensitivity to ATP-competitive inhibitors).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quench & Detect: Add 10 µL of Detection Mix containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho antibody[3].

  • Incubation & Read: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

System Validation & Quality Control (Self-Validating System)

To ensure the assay is not producing artifactual data, every plate must be self-validating.

  • Z'-Factor Calculation: Include 16 wells of maximum signal (DMSO only, no inhibitor) and 16 wells of minimum signal (10 µM Staurosporine). Calculate the Z'-factor. The plate is only validated and accepted for SAR analysis if Z' ≥ 0.65 .

  • Emission Ratio: Data must be analyzed as the ratio of 520 nm / 495 nm. Relying on a single wavelength is strictly prohibited as it fails to correct for inner-filter effects or well-to-well volume variations.

Secondary Screening: SPR Binding Kinetics

The Causality of Assay Selection

While TR-FRET provides IC₅₀, it is an equilibrium measurement. In vivo efficacy is often dictated by residence time ( τ=1/koff​ )—how long the drug stays bound to the target[5]. SPR is a label-free biophysical technique that measures the real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing medicinal chemists to optimize the back-pocket interactions of the aminopyrimidine scaffold to achieve prolonged target engagement[6].

Step-by-Step Protocol: Single-Cycle Kinetics
  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling or capture a biotinylated kinase onto a Streptavidin (SA) chip[4]. Target an immobilization level of 1,000–1,500 Response Units (RU) to ensure sufficient signal for low-molecular-weight (<400 Da) compounds.

  • Buffer Preparation: Prepare Running Buffer (e.g., PBS-P+ with 1% DMSO). Critical Step: The DMSO concentration in the running buffer must perfectly match the analyte samples to prevent bulk refractive index shifts.

  • Analyte Injection (Single-Cycle): Inject the aminopyrimidine analog at 5 increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) sequentially without regeneration steps in between. This prevents surface degradation of delicate kinases.

  • Dissociation Phase: Following the final injection, flow running buffer for 15–30 minutes to monitor the dissociation phase ( koff​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

System Validation & Quality Control (Self-Validating System)
  • Reference Subtraction: Every injection must be double-referenced. The signal from the active flow cell (Fc2) is subtracted by the signal from a blank reference flow cell (Fc1) to eliminate non-specific binding, followed by subtraction of a blank buffer injection to correct for baseline drift.

  • Solvent Correction Curve: Because DMSO has a massive refractive index, an 8-point DMSO calibration curve (0.5% to 1.5% DMSO) must be run before and after the compound cycles. This validates that bulk shifts are mathematically corrected.

Quantitative SAR Data Analysis

The table below summarizes a representative hit-to-lead optimization of a 2-aminopyrimidine scaffold. The structural modifications target two distinct regions:

  • R1 (Front Pocket/Solvent Exposed): Modulates solubility and cellular permeability.

  • R2 (Back Pocket): Modulates selectivity and dissociation rate ( koff​ ).

Compound IDR1 Modification (Solvent Front)R2 Modification (Back Pocket)TR-FRET IC₅₀ (nM)SPR KD​ (nM)Residence Time (min)
Cmpd-01 (Hit) -H-H1,2509801.2
Cmpd-02 -CH₃-H4503104.5
Cmpd-03 -CH₃-CF₃856015.0
Cmpd-04 -Morpholine-CF₃128.545.0
Cmpd-05 (Lead) -Morpholine-Cl, -F (Di-halo)3.2 1.5 120.0
Mechanistic Interpretation of the SAR Data
  • Solvent Front Optimization (Cmpd-01 to Cmpd-02/04): Substituting the basic hydrogen at R1 with a Morpholine ring (Cmpd-04) significantly improves the IC₅₀. Morpholine projects into the solvent-exposed region, improving the compound's aqueous solubility and forming favorable dipole interactions with the hydration shell, validating the front-pocket strategy[1].

  • Back Pocket Optimization & Residence Time (Cmpd-03 to Cmpd-05): The introduction of a bulky, lipophilic trifluoromethyl (-CF₃) or di-halo (-Cl, -F) group at R2 drives the compound deep into the hydrophobic back pocket of the kinase[1]. While this improves thermodynamic affinity ( KD​ ), the most critical observation is the causal impact on binding kinetics . The bulky halogens create a steric "latch" that drastically slows the dissociation rate, increasing the residence time from 1.2 minutes (Hit) to 120 minutes (Lead). This prolonged target engagement is highly predictive of sustained in vivo efficacy[5].

References

  • Stuck on You: Discovering Covalent Therapeutics with Biophysics Sygnature Discovery[Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia ACS Omega / National Institutes of Health (NIH)[Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR Nicoya Lifesciences[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors National Institutes of Health (NIH) / PMC[Link]

Sources

Troubleshooting & Optimization

optimizing the synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in sulfonamide synthesis. The coupling of 2,5-dichlorobenzenesulfonyl chloride with 2-fluoroaniline to yield 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is notoriously challenging.

Unlike standard Schotten-Baumann reactions, this specific synthesis suffers from a "dual-deactivation" penalty. The ortho-fluorine atom on the aniline exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine[1]. Simultaneously, the ortho-chlorine on the sulfonyl chloride creates severe steric hindrance around the electrophilic sulfur center.

To achieve high yields, you cannot simply mix the reagents and wait; you must engineer a reaction environment that kinetically favors the product over competing side reactions.

Section 1: Mechanistic Pathway & Causality

To overcome the kinetic bottleneck caused by the deactivated 2-fluoroaniline, we must abandon standard Brønsted bases (like Triethylamine) and utilize a nucleophilic catalyst such as Pyridine[2]. Pyridine rapidly attacks the sterically hindered sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate lowers the activation energy required for the weakened 2-fluoroaniline to attack, driving the reaction forward before ambient moisture can cause hydrolysis[3].

Reaction_Mechanism R1 2,5-Dichlorobenzenesulfonyl Chloride Int Sulfonylpyridinium Intermediate R1->Int Fast Cat Pyridine Catalyst Cat->Int Prod Target Sulfonamide Int->Prod Slow Side Sulfonic Acid (Hydrolysis) Int->Side + Trace H2O R2 2-Fluoroaniline R2->Prod

Reaction pathway illustrating the pyridine-catalyzed synthesis and competing hydrolysis.

Section 2: Quantitative Optimization Data

The table below summarizes our internal optimization data. Relying on biphasic aqueous conditions (Schotten-Baumann) or non-nucleophilic bases results in unacceptable levels of hydrolysis due to the slow reaction rate of 2-fluoroaniline.

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
DCMTEA (1.2 eq)0 → RT1245%88%Reaction stalls; TEA lacks nucleophilic catalytic activity.
THFNa₂CO₃ (aq)0 → RT1232%80%High hydrolysis; biphasic conditions fail for slow nucleophiles.
DCM Pyridine (2.0 eq) 0 → RT 6 89% 98% Optimal; Pyridine acts as a nucleophilic catalyst.
PyridineNone (Neat)RT471%90%Fast, but excess pyridine complicates isolation and workup.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met[4].

Reagents:

  • 2,5-Dichlorobenzenesulfonyl chloride: 1.0 eq (Strictly anhydrous)

  • 2-Fluoroaniline: 1.05 eq

  • Pyridine: 2.0 eq (Freshly distilled over CaH₂)

  • Dichloromethane (DCM): 0.2 M (Anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add anhydrous DCM and 2-fluoroaniline (1.05 eq).

    • Checkpoint: Ensure the moisture content of the DCM is <50 ppm using a Karl Fischer titrator.

  • Catalyst Addition: Inject Pyridine (2.0 eq) into the stirring solution. Cool the reaction vessel in an ice-water bath to exactly 0 °C.

  • Electrophile Addition: Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump[3].

    • Checkpoint: Monitor the internal temperature. It must not exceed 5 °C during the addition to suppress the competing hydrolysis pathway.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 6 hours.

    • Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-Rf sulfonyl chloride spot is entirely consumed.

  • Acidic Workup (Critical): Dilute the mixture with additional DCM. Transfer to a separatory funnel and wash with 1M HCl (3 x 50 mL) to remove pyridine and protonate the product[2].

    • Checkpoint: Test the pH of the final aqueous wash with pH paper. It must be < 3. If it is higher, the product will partition into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure sulfonamide.

Section 4: Troubleshooting & FAQs

Q1: My reaction stalls at ~45% conversion even though I used an excess of Triethylamine (TEA). Why? A: TEA is a strong Brønsted base but a poor nucleophile due to the steric bulk of its three ethyl groups. Because 2-fluoroaniline is a highly deactivated nucleophile, the direct attack on the sterically hindered 2,5-dichlorobenzenesulfonyl chloride is kinetically unfavorable. You must switch to Pyridine, which acts as a nucleophilic catalyst to form a highly reactive intermediate that bypasses this kinetic bottleneck[2].

Q2: I am observing a large amount of a highly polar byproduct stuck at the baseline of my TLC plate. What is it, and how do I prevent it? A: This is 2,5-dichlorobenzenesulfonic acid, formed via the hydrolysis of your starting sulfonyl chloride[3]. Because the nucleophilic attack of 2-fluoroaniline is exceptionally slow, any trace moisture in your solvent, glassware, or hygroscopic base will outcompete the amine and irreversibly hydrolyze the electrophile. Ensure strict anhydrous conditions and perform the electrophile addition strictly at 0 °C to suppress the hydrolysis rate.

Q3: My crude yield is extremely low, but TLC showed complete consumption of the sulfonyl chloride. Where did my product go? A: You almost certainly lost it during the aqueous workup. The N-H proton of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is highly acidic (pKa ~ 7.5–8.5) due to the strong electron-withdrawing effects of both the 2,5-dichlorophenylsulfonyl group and the 2-fluorophenyl ring. If your aqueous washes are basic or even strictly neutral, the product will deprotonate and partition into the aqueous layer as a water-soluble sodium salt[2]. You must aggressively acidify the aqueous phase to pH < 3 with 1M HCl during extraction to ensure the product remains fully protonated and organic-soluble.

References

  • ACS Infectious Diseases. "Trypanosoma cruzi Malic Enzyme Is the Target for Sulfonamide Hits from the GSK Chagas Box". Available at: [Link]

Sources

Section 1: Chromatography Troubleshooting & Peak Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of Chlorinated Benzenesulfonamides

Welcome to the Application Scientist Support Portal Chlorinated benzenesulfonamides (e.g., dichloro-benzenesulfonamides, chlorotoluene sulfonamides) are ubiquitous pharmacophores in drug discovery, particularly as carbonic anhydrase inhibitors and COX-2 selective NSAIDs. However, their purification presents significant bottlenecks. The sulfonamide moiety (-SO2NH2) is a strong hydrogen-bond donor and acceptor, while the chlorinated aromatic ring imparts high lipophilicity. This dual nature leads to poor solubility in standard chromatography solvents, severe peak tailing on silica gel, and challenging crystallization profiles (such as "oiling out").

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these specific purification hurdles.

Q1: Why does my chlorinated benzenesulfonamide streak or tail severely on normal-phase silica gel, and how can I fix it? Causality: Peak tailing is primarily caused by the strong hydrogen-bonding interaction between the polar sulfonamide group and the acidic, uncapped silanol (-Si-OH) groups on the silica stationary phase. Furthermore, for anionic sulfonamides, repulsive ion-exclusion effects with the negatively charged silica surface can exacerbate peak asymmetry[1]. Solution:

  • Mobile Phase Modifiers: Introduce a competitive binder to the mobile phase. Adding 1% Acetic Acid (for acidic sulfonamides) or 0.1% Triethylamine (TEA) competitively masks the active silanol sites, drastically sharpening the peak shape.

  • Stationary Phase Alternatives: If tailing persists, switch from standard bare silica to an amide-modified, aminopropyl, or C18 (reverse-phase) stationary phase[1].

TailingMechanism Silanol Uncapped Silanol Groups (-Si-OH) on Silica Hbond Strong Hydrogen Bonding (Causes Peak Tailing) Silanol->Hbond Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Hbond Modifier Mobile Phase Modifier (e.g., 1% AcOH or TEA) Hbond->Modifier Add Modifier Resolution Competitive Silanol Binding (Sharpens Peaks) Modifier->Resolution

Caption: Mechanism of silica gel peak tailing for sulfonamides and resolution via mobile phase modifiers.

Q2: I have a mixture of ortho- and para-chlorinated benzenesulfonamide regioisomers. Normal-phase TLC shows them as a single spot. How can I separate them? Causality: Regioisomers of chlorinated benzenesulfonamides possess nearly identical overall polarities and pKa values. Normal-phase chromatography relies primarily on polar interactions, which are insufficient to distinguish the subtle steric and hydrophobic differences caused by the chlorine atom's position on the benzene ring. Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) or a high-carbon-load C18 column[2]. A gradient mobile phase of Acetonitrile (MeCN) and Water supplemented with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) provides the necessary hydrophobic selectivity to resolve the regioisomers[2].

Section 2: Solubility and Crystallization Challenges

Q3: When attempting to recrystallize my product, it forms a biphasic oily layer ("oiling out") instead of crystals. Why does this happen and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates from the solution as a liquid because the boiling point of the solvent system is higher than the melting point of the compound, or the solution becomes supersaturated and cools too rapidly[3]. Solution:

  • Solvent Adjustment: Reheat the mixture until the oil redissolves completely. Add a small volume of the "good" hot solvent (e.g., Ethanol) to lower the saturation temperature[3].

  • Mixed Solvent Systems: Chlorinated benzenesulfonamides crystallize exceptionally well using a polar "good" solvent (Ethanol, Methanol, or Isopropanol) paired with Water as the "poor" solvent[4]. Binary aqueous solutions of DMSO or DMF are also highly effective solubilizers for recalcitrant benzenesulfonamides[5].

  • Nucleation: Cool the solution very slowly. If supersaturation is suspected, gently scratch the inner surface of the flask with a glass rod to provide nucleation sites, or introduce a seed crystal[3].

PurificationWorkflow Start Crude Chlorinated Benzenesulfonamide SolCheck Solubility in Non-Polar Chromatography Solvents? Start->SolCheck SolGood High Solubility (e.g., EtOAc/Hexane) SolCheck->SolGood Yes SolBad Low Solubility (Requires Polar Solvents) SolCheck->SolBad No NPChrom Normal Phase Silica (Add 1% AcOH or TEA) SolGood->NPChrom DryLoad Dry Loading Technique (Evaporate with Silica) SolBad->DryLoad RPChrom Reverse Phase HPLC (MeCN/H2O + Acid) SolBad->RPChrom Regioisomers Present Cryst Recrystallization (EtOH/Water or DMSO/Water) NPChrom->Cryst Polish Purification DryLoad->NPChrom Pure Pure Compound RPChrom->Pure Oiling Oiling Out Detected? Cryst->Oiling Seed Reheat, Add EtOH, Slow Cool & Seed Oiling->Seed Yes Oiling->Pure No Seed->Pure

Caption: Decision tree workflow for the purification and crystallization of chlorinated benzenesulfonamides.

Section 3: Self-Validating Experimental Protocols

Protocol A: Dry Loading for Normal-Phase Chromatography Use this protocol when your chlorinated benzenesulfonamide is insoluble in the starting mobile phase (e.g., Hexane), which would otherwise cause the compound to precipitate at the top of the column[1].

  • Dissolution: Dissolve the crude sulfonamide derivative in a minimal amount of a highly volatile, polar solvent (e.g., Acetone or Dichloromethane)[1].

  • Silica Addition: Add dry silica gel to the flask. The weight of the silica should be 2 to 3 times the weight of your crude product[1].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[1].

    • Self-Validation Check: Shake the flask. If the silica clumps or sticks to the glass, residual solvent or too much oily compound is present. Re-dissolve in acetone, add 10% more silica, and re-evaporate.

  • Loading: Carefully pour the dry powder evenly onto the flat surface of your pre-packed column. Top with a thin layer of clean sand to prevent disturbance during solvent addition.

Protocol B: Mixed-Solvent Recrystallization (Anti-Solvent Addition) Use this protocol to achieve high-purity crystals while avoiding the "oiling out" phenomenon[3].

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a boiling "good" polar solvent (e.g., Ethanol or 2-Propanol) until the solid dissolves completely[3][4].

  • Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, reflux for 5 minutes, and perform a hot filtration[6].

  • Cloud Point Attainment: While keeping the solution hot, add the "poor" solvent (Deionized Water) dropwise until the solution becomes slightly cloudy (turbid) and does not clear upon swirling.

  • Clearing: Add 1-2 drops of hot Ethanol just until the solution turns clear again.

  • Cooling & Isolation: Cover the flask and allow it to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath to maximize yield[3].

    • Self-Validation Check: Inspect the flask during the room-temperature cooling phase. Distinct geometric crystals should begin forming. If droplets of oil appear on the glass, immediately reheat the flask to redissolve, add 0.5 mL of Ethanol, and restart the cooling process[3].

  • Filtration: Collect via vacuum filtration and wash with ice-cold dilute ethanol to prevent redissolving the purified product[3].

Section 4: Quantitative Data Summaries

To streamline method development, the following table summarizes the optimized solvent systems and parameters for isolating chlorinated benzenesulfonamides based on the specific purification challenge.

Purification MethodStationary PhaseRecommended Mobile/Solvent PhaseKey Modifiers / AdditivesTarget Issue Addressed
Normal-Phase Flash Bare Silica Gel (60 Å)Hexane / Ethyl Acetate1% Acetic Acid or 0.1% TEAEliminates severe peak tailing and fronting[1].
Reverse-Phase HPLC Low-Silanol C18 (e.g., Newcrom R1)Acetonitrile / Water0.1% Phosphoric or Formic AcidResolves closely related ortho/para regioisomers[2].
Recrystallization N/A (Mixed Solvent)Ethanol (Good) / Water (Poor)Activated Charcoal (Optional)Prevents "oiling out"; removes polar impurities[4][6].
Recrystallization N/A (Binary Aqueous)DMSO / WaterNoneSolubilizes highly recalcitrant/lipophilic derivatives[5].

References[1] BenchChem. "Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography." BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwF-wlb9tsc87cgTzjjrYVCVe2HovUamzpGjoilDxhsAosyp6TRdnGHaQ3RofNREtOV-VpUw4OdtNkRtjkqlt-NIqKxtJ9GEc4ly7h_1A6hfIKHiz6Pq6lWWuaIEEHdaWkoevr8VG_uDRpecNGWhg25SuAJzrueiLv3u2k_WoQkH82d0T2HSiSDyBbVFwoUVZ2Qm6mc7Zt4XyuW0e_9ReWVhml0h_7qIgoh5TxkhNtLRxN_7s2[3] BenchChem. "Technical Support Center: N-(2,5-dichlorophenyl)benzenesulfonamide Recrystallization." BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8gK9BBXt_JJ5WozyuFZaP4INUA4houGaRMuRrHtDBmXemy0eGwwrggvRKd-qUU5w2SCXoXPWualHVbNPG1uj8r_zFb3PnnOp6tbSjMPCtiwF-SoLHifqm60Y2lVI98av4Ez32PNec2FaZE6d0Wvm-it48A9sPJvwg4DJvfR38V8CbqiFngwH0Xr-odkCeYd7Vf6SZjIqJbpzdrvW2BCCNOrOy3ke-PAav39rx6zM=[6] BenchChem. "Technical Support Center: Purification of N-(2,5-dichlorophenyl)benzenesulfonamide." BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJxYmKE2yxhp-RyyXMsHuiT8ewx3wH-Ft8PyQHHvpOlAsvjWVvsWOKKa6QSi_wkWDvgsb0XQMmSRoPLr_9w7Sxv2hrLJo9ymd9Gkjp3UoztogKKANeKlDphD9O9NSfH8VXW1KA6Tt1ILdpXJXI1O36AlLbZAI7DXn39rrjyWKuCLnfV418Ro47ZsDl7NhNG_o3JxcC4eLBJlAqSBsqXWXF0J1L2L7paWQN1bN[4] Google Patents. "US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same." Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvK9zu8z-hr2uN3yXOw8KO1ifJ4QMByPwzPzcZdM4n0shtoxdSoLsGNa1lA84-lS3Y9ZYWoLH1jn9SR4aYjORzBRwg4u5MsrgZzSScnzEHmiy6Zz-6hdsJWn8jH9dNUGCXJiqwiIMu92G5RrshMw==[5] National Institutes of Health (NIH). "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnKnYhrNzLcapoeQ4I7_R-y4x0EzJ61oBhuYEFR8HmNM7kGLXucfvVmoEevznJ0dWkU5KRhRclR1nmM59p_gAFQEyq7u9YCiY6lOPNZsZE3NkVqdr0OPYTIwKhCmgOmP7paXxj35sQ5203RBk=[2] SIELC Technologies. "Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column." SIELC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9S3ewJ5cJBM0ppwgg6xTXjFLope73tFbxsnQ4qNAJs7_qmbI_B0QTC5VpFrdm0IzoL9Z8hCI0Sp6kUoGSp5yMNBFXplNUkR6Apop1uFtqutXqPmoNjFMmer8ncQP13EwjqGzCF3N2QxjuNXGsWlprME706Oy2vkcl1VGd3HrfYNHdEG37lX5YYl47wxSnIw==

Sources

Technical Support Center: Recrystallization of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this specific sulfonamide. Our goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the desired purity and yield for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

The most critical initial step is solvent selection. An ideal recrystallization solvent should dissolve the 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide completely at an elevated temperature (near the solvent's boiling point) but poorly at room temperature or below.[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.[1] For sulfonamides, which are often moderately polar, common and effective solvent systems include alcohols (like ethanol or isopropanol), often in combination with water as an anti-solvent.[3][4]

Q2: I have seen ethanol/water mentioned for similar sulfonamides. Why is this a good starting point?

An ethanol/water system is an excellent starting point for several reasons. 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, being a moderately polar molecule, is likely to be highly soluble in a polar protic solvent like hot ethanol.[5][6] Water, in which the compound is likely insoluble, can then be added as an "anti-solvent" to the hot ethanolic solution. This precisely adjusts the polarity of the solvent system to the point of saturation, allowing for controlled crystallization as the solution cools.[7] This two-solvent method provides a high degree of control over the crystallization process.[8] A similar compound, N-(2,5-dichlorophenyl)benzenesulfonamide, has been successfully recrystallized from dilute ethanol, making this a rational, evidence-based choice.[9][10]

Q3: Before I attempt a full-scale recrystallization, what preliminary steps should I take?

Before committing your entire batch of crude product, it is essential to perform small-scale solubility tests.[2] Test the solubility of a few milligrams of your compound in 0.5-1.0 mL of various solvents at both room temperature and at the solvent's boiling point. This will help you identify a suitable single solvent or a solvent-antisolvent pair.[8] Additionally, performing preliminary purification washes on the crude solid can be highly effective. For example, washing with a dilute acid (e.g., 1M HCl) can remove basic impurities like any unreacted 2-fluoroaniline, while a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities like benzenesulfonic acid, a potential hydrolysis byproduct.[5]

Recommended Recrystallization Protocol: Two-Solvent System (Ethanol/Water)

This protocol is adapted from established methods for structurally similar sulfonamides and represents a robust starting point for achieving high purity.[9][10]

Materials:

  • Crude 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just completely dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[5][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal.[11] Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[5]

  • Hot Gravity Filtration (if charcoal was used): If charcoal or other insoluble impurities are present, it is critical to perform a hot gravity filtration to remove them before cooling.[4][6] Use a pre-heated funnel and a separate, clean Erlenmeyer flask to prevent premature crystallization of your product in the funnel.[4]

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise until you observe a persistent slight turbidity (cloudiness).[5] This indicates that the solution is now saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[5] This ensures you are just at the point of saturation without being supersaturated, which can lead to "oiling out."

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is vital for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[12][13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[4] Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same approximate ratio at which crystals formed) to rinse away any remaining mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all residual solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound "oils out" instead of forming crystals.
  • Question: I see an oily liquid separating from my solution instead of solid crystals. What is happening and how do I fix it?

  • Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid.[4] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or more commonly, if the solution is supersaturated or cooled too quickly.[6][12]

    • Solution 1: Re-heat and Dilute. Heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot primary solvent (ethanol in this case) to reduce the saturation level.[4][14]

    • Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature before moving it to an ice bath.[4][12]

Problem 2: No crystals are forming, even after cooling in an ice bath.
  • Question: My solution is clear and cold, but no crystals have appeared. What should I do?

  • Answer: This issue usually arises from two main causes: using too much recrystallization solvent, or the solution is supersaturated and requires initiation for crystal growth.[4]

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.[6] Alternatively, if you have a small crystal of the pure compound, add it as a "seed crystal."[12]

    • Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.[14]

Problem 3: The recovery of my purified product is very low.
  • Question: I have beautiful crystals, but my final yield is less than 50%. How can I improve this?

  • Answer: Low recovery is a common problem in recrystallization. While 100% recovery is not possible as some product will always remain in the mother liquor, several factors can be optimized.[12][14]

    • Cause A: Too Much Solvent. As mentioned above, using the absolute minimum amount of hot solvent to dissolve the crude product is the most critical factor for achieving a good yield.[5][12]

    • Cause B: Incomplete Cooling. Ensure the solution has been thoroughly cooled in an ice bath. Significant amounts of product can remain dissolved at room temperature.[12]

    • Cause C: Premature Crystallization. If you performed a hot filtration step, you may have lost product if it crystallized on the filter paper.[4] Always use pre-heated glassware for this step and perform the filtration as quickly as possible.[4]

    • Cause D: Excessive Washing. When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much or warm washing solvent will redissolve some of your product.[6]

Visualized Workflows and Data

Data Presentation: Solvent Suitability
SolventPolaritySolubility at Room Temp.Solubility at Boiling PointSuitability Notes
WaterHighInsolubleVery Poorly SolubleExcellent as an anti-solvent.[6]
EthanolMedium-HighSparingly SolubleVery SolubleExcellent primary solvent.[6]
IsopropanolMediumSparingly SolubleSolubleA good alternative to ethanol.[4]
AcetoneMediumSolubleVery SolubleMay be too effective a solvent, leading to low recovery.
TolueneLowPoorly SolubleSparingly SolubleGenerally not suitable unless impurities are highly non-polar.
HexaneVery LowInsolubleInsolubleUseful for pre-recrystallization trituration to remove non-polar impurities.[5]
Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation A Crude Solid in Flask B Add Minimum Hot Ethanol A->B 1. Dissolution C Add Charcoal (Optional) B->C E Add Hot Water (Anti-Solvent) B->E 2. Saturation D Hot Gravity Filtration (Optional) C->D D->E F Add Ethanol to Clarify E->F 3. Clarification G Slow Cool to Room Temp F->G 4. Crystal Growth H Cool in Ice Bath G->H 5. Maximize Yield I Vacuum Filtration H->I 6. Isolation J Wash with Cold Solvent I->J 7. Washing K Dry Crystals J->K 8. Drying L Pure Crystalline Product K->L Final Product

Caption: A generalized workflow for the two-solvent recrystallization of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Good Crystals & Yield Problem->Success No Sol1 Re-heat, Add More Solvent, Cool Slowly OilingOut->Sol1 Sol2 Scratch Flask or Add Seed Crystal NoCrystals->Sol2 Sol4 Use Minimum Hot Solvent, Ensure Complete Cooling LowYield->Sol4 Sol3 Reduce Solvent Volume (Boil Off Excess) Sol2->Sol3 If ineffective

Sources

Sulfonamide Coupling Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is engineered for researchers and drug development professionals facing bottlenecks in S-N bond formation. We bridge mechanistic theory with bench-level execution to resolve low yields, side reactions, and reagent degradation.

Mechanistic Causality: Why Do Sulfonamide Couplings Fail?

The classical synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a staple in medicinal chemistry. However, researchers frequently encounter sub-optimal yields. Understanding the causality behind these failures is critical:

  • Hydrolytic Degradation: The highly electrophilic sulfur atom in sulfonyl chlorides is acutely susceptible to nucleophilic attack by trace water, rapidly hydrolyzing the reagent into an unreactive sulfonic acid[1].

  • Nucleophilic Deficiency: Electron-withdrawing groups on anilines or steric hindrance in secondary amines significantly increase the activation energy barrier for the S-N coupling[2].

  • Over-Sulfonylation: Primary amines can undergo bis-sulfonylation, forming a di-sulfonylimide byproduct if the base stoichiometry and temperature are not strictly controlled[1].

To overcome these, modern methodologies employ nucleophilic catalysts (like DMAP) to lower the activation energy via a highly reactive N-sulfonylpyridinium intermediate, or utilize SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for moisture-insensitive coupling[3].

TroubleshootingWorkflow Start Low Yield in Sulfonamide Synthesis CheckSM Check Reaction Components Start->CheckSM Hydrolysis Sulfonyl Chloride Hydrolyzed to Acid? CheckSM->Hydrolysis NewReagent Use fresh reagent, dry solvents, or in situ Sandmeyer Hydrolysis->NewReagent Yes (LC-MS confirms) AmineReactivity Amine poorly nucleophilic? Hydrolysis->AmineReactivity No AddDMAP Add DMAP catalyst or switch to SuFEx AmineReactivity->AddDMAP Yes (Anilines/Hindered) SideReactions Bis-sulfonylation observed? AmineReactivity->SideReactions No OptimizeBase Dropwise addition at 0°C, use weaker base SideReactions->OptimizeBase Yes (Primary Amines)

Diagnostic workflow for troubleshooting low sulfonamide coupling yields.

Troubleshooting Guide (FAQs)

Q1: My LC-MS shows full consumption of the sulfonyl chloride, but my sulfonamide yield is <20%. Where did my reagent go? A: Your sulfonyl chloride has likely hydrolyzed into sulfonic acid. Sulfonyl chlorides are highly moisture-sensitive[1]. If your solvent wasn't strictly anhydrous or your reagent bottle was repeatedly opened to ambient humidity, water outcompetes your amine. Solution: Use freshly opened sulfonyl chloride, dry your solvents over molecular sieves, and run the reaction under an inert argon or nitrogen atmosphere. Alternatively, consider generating the sulfonyl chloride in situ using DABSO (a stable SO2 surrogate) via a Sandmeyer-type reaction[4].

Q2: I am trying to couple an electron-deficient aniline, but the reaction stalls at 10% conversion even after 24 hours. How can I drive this to completion? A: Weak nucleophiles cannot efficiently attack the sulfonyl chloride. You must activate the electrophile further. Adding 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a stable, yet highly reactive, sulfonyl-DMAP intermediate that rapidly transfers the sulfonyl group to the weak amine[2].

DMAPMechanism RSO2Cl R-SO2Cl (Sulfonyl Chloride) Intermediate [R-SO2-DMAP]+ Cl- (Highly Reactive) RSO2Cl->Intermediate + DMAP Fast DMAP DMAP Catalyst DMAP->Intermediate Product R-SO2-NH-R' (Sulfonamide) Intermediate->Product + Amine Lower Activation Energy Amine R'-NH2 (Weak Amine) Amine->Product Product->DMAP Catalyst Regeneration

Nucleophilic catalysis mechanism of DMAP in sulfonamide synthesis.

Q3: I'm observing a major byproduct with a mass corresponding to[M + Sulfonyl - H]+. What is this, and how do I prevent it? A: This is a bis-sulfonylation byproduct, common when reacting primary amines with excess sulfonyl chloride. Solution: Ensure your sulfonyl chloride is added dropwise at 0 °C to a solution containing the amine and base. Maintain the sulfonyl chloride stoichiometry at exactly 1.0 - 1.05 equivalents[1]. Using a weaker base like pyridine instead of triethylamine can also mitigate this over-reaction.

Q4: Are there alternatives to sulfonyl chlorides that don't require strictly anhydrous conditions? A: Yes. Transitioning to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is highly recommended. Sulfonyl fluorides possess a unique stability-reactivity balance; they are completely stable to aqueous hydrolysis but react selectively with amines in the presence of specific catalysts like Barton's base (BTMG)[3].

Quantitative Data: Reagent & Condition Optimization

Selecting the right base, solvent, and electrophile is the foundation of a high-yielding reaction. The table below summarizes expected yields based on optimized literature conditions.

Table 1: Comparison of Sulfonylation Conditions and Expected Yields

ElectrophileAmine TypeBase / CatalystSolventConditionsExpected YieldRef
Benzenesulfonyl chloridePrimary (Aniline)Pyridine (neat)None0–25 °C, 2 h~100%[5]
Benzenesulfonyl chloridePrimary (Aniline)Triethylamine (TEA)THF0 °C to RT, 6 h86%[5]
Aryl sulfonyl chlorideWeak NucleophileTEA + DMAP (10 mol%)DCM0 °C to RT, 12 h>90%[6]
Aryl sulfonyl fluorideSterically HinderedBTMG (1-5 mol%)MeCNRT, 10–60 min>95%[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process quality control (QC) checks, you can verify the integrity of the reaction before proceeding to workup.

Protocol A: DMAP-Catalyzed Sulfonamide Synthesis (For Weak Nucleophiles)

This protocol utilizes DMAP to lower the activation barrier for electron-deficient amines[6].

Materials:

  • Amine (1.0 equiv)

  • Sulfonyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • In-Process QC (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting amine. A successful catalytic cycle will show complete consumption of the amine. If unreacted amine remains, check for sulfonic acid byproduct via LC-MS (indicating moisture contamination).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), then brine.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Accelerated SuFEx Click Chemistry (Moisture-Tolerant)

This next-generation protocol utilizes sulfonyl fluorides, completely bypassing the hydrolytic degradation issues of sulfonyl chlorides[3].

Materials:

  • Sulfonyl fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (5 mol%)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a standard reaction vial (ambient atmosphere is acceptable, though sealed is preferred), combine the sulfonyl fluoride (1.0 equiv) and amine (1.2 equiv) in MeCN (0.5 M).

  • Catalysis: Add BTMG (0.05 equiv) directly to the mixture.

  • Reaction: Stir at room temperature. The reaction is typically highly accelerated and completes within 10 to 60 minutes.

  • In-Process QC (Self-Validation): Monitor via LC-MS. The extreme stability of the sulfonyl fluoride means no sulfonic acid byproduct should be observed. The mass spectrum should cleanly show the [M+H]+ of the target sulfonamide.

  • Workup: Because the reaction is highly efficient with minimal byproducts, the solvent can often be directly evaporated.

  • Isolation: Purify the crude residue via a short silica gel plug or direct crystallization.

References

  • Dolitzky, B. Z., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." PMC - NIH.[Link]

  • Homer, S., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis." ResearchGate.[Link]

  • Deeming, A. S., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." PMC - NIH.[Link]

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal.[Link]

  • WUR eDepot. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Wageningen University & Research.[Link]

Sources

troubleshooting low solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently encounter experimental failures that are mistakenly attributed to poor biological activity, when the true culprit is poor compound solubility.

When a drug candidate precipitates in an assay, it creates a cascade of artifacts: flat dose-response curves, optical interference, and non-specific protein binding. To solve these issues, we must move beyond blindly adding detergents. We must understand the thermodynamic causality behind solvation and build self-validating experimental systems.

Below is an in-depth, scientifically grounded troubleshooting guide designed to help you diagnose, resolve, and measure solubility constraints in your biological assays.

Diagnostic Workflow for Solubility Issues

SolubilityTroubleshooting Start Compound Precipitation Detected in Assay CheckDMSO 1. Assess DMSO Stock Is stock >10 mM? Start->CheckDMSO DMSOCrash Thermodynamic 'Crash'. Perform intermediate DMSO serial dilutions. CheckDMSO->DMSOCrash Yes CheckBuffer 2. Evaluate Assay Buffer Is pH optimal for ionization? CheckDMSO->CheckBuffer No AdjustpH Adjust pH away from Isoelectric Point (pI). CheckBuffer->AdjustpH No CheckAdditives 3. Consider Excipients (BSA, Tween, Cyclodextrins) CheckBuffer->CheckAdditives Yes OptimizeAdditives Titrate additives below assay toxicity limits. CheckAdditives->OptimizeAdditives

Diagnostic workflow for resolving compound precipitation in biological assays.

Part 1: Troubleshooting FAQs & Causality

Q1: Why do my compounds precipitate when transferring from a 100% DMSO stock to the aqueous assay buffer (the "DMSO Crash")? The Causality: The "DMSO crash" is a thermodynamic shock phenomenon. Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates hydrophobic compounds by disrupting their crystalline lattice. However, when a high-concentration DMSO stock (e.g., 10 mM) is rapidly diluted into an aqueous buffer, the solvent's dielectric capacity to hydrate the hydrophobic compound drops precipitously. This forces the compound to nucleate and form nanometer-sized particulates[1]. Because biological assays often require final DMSO concentrations below 0.5% to prevent cytotoxicity[2], this sudden shift in the dielectric environment inevitably leads to precipitation if the compound's kinetic solubility limit is exceeded. The Solution: Instead of a direct 1:100 dilution into the aqueous buffer, perform an intermediate serial dilution in 100% DMSO. Follow this with a slow, stepwise introduction into the aqueous phase with continuous vortexing to prevent localized high-concentration zones[2].

Q2: How can I distinguish between a true biological inactive and a false negative caused by low solubility? The Causality: Poor solubility often manifests as a "flat" or bell-shaped dose-response curve. As you increase the compound concentration, the amount of dissolved drug plateaus at its thermodynamic solubility limit; any excess compound simply precipitates out[3]. Furthermore, precipitated aggregates scatter light—interfering with optical readouts (absorbance or fluorescence)—and can nonspecifically sequester target proteins, leading to false negatives[1]. The Solution: Always run a kinetic solubility screen in parallel with your primary assay. If your calculated IC50 or EC50 value is near or above the compound's solubility limit, the biological data is invalid.

Q3: What co-solvents or excipients can I use without disrupting my cell-based or biochemical assay? The Causality: Excipients improve solubility through different mechanisms, but their biological compatibility varies drastically. Surfactants (like Tween-20) form micelles to encapsulate hydrophobic molecules, which is highly effective in biochemical assays but will lyse lipid bilayers in cell-based assays. For cellular systems, carrier proteins (like BSA) or inclusion-complex formers (like Cyclodextrins) are required because they shield the hydrophobic drug within a pocket without stripping the cellular membrane.

Part 2: Quantitative Data – Co-Solvent Selection Guide

To prevent assay artifacts, excipients must be titrated carefully. The table below summarizes the maximum tolerated concentrations (MTC) for common solubilizing agents across different assay formats.

Co-Solvent / AdditiveMechanism of SolubilizationMax Tolerated Conc. (Biochemical)Max Tolerated Conc. (Cell-Based)
DMSO Polar aprotic solvent; disrupts crystal lattice< 5.0% (v/v)< 0.5% (v/v)
Tween-20 / Triton X-100 Non-ionic surfactant; micelle formation0.01% - 0.1% (v/v)Highly toxic; avoid
Bovine Serum Albumin (BSA) Carrier protein; hydrophobic pocket binding0.1% - 1.0% (w/v)0.1% - 10.0% (w/v)
HP-β-Cyclodextrin Inclusion complex formation (hydrophobic cavity)< 5.0% (w/v)< 1.0% (w/v)
PEG-400 Co-solvent; reduces dielectric constant of water< 5.0% (v/v)< 1.0% (v/v)

Part 3: Standardized Experimental Protocols

To ensure data trustworthiness, solubility must be quantified empirically. The following protocols are designed as self-validating systems to measure both kinetic (assay-like) and thermodynamic (equilibrium) solubility.

Protocol A: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Objective: To rapidly assess the solubility of a compound upon dilution from DMSO into an aqueous buffer, perfectly mimicking high-throughput screening (HTS) assay conditions[4][5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM compound stock in 100% DMSO[5].

  • Serial Dilution: Perform a linear serial dilution of the compound in 100% DMSO across a 96-well or 384-well microplate[4].

  • Aqueous Transfer: Transfer a standardized volume of the DMSO dilutions into a separate read-plate containing the target aqueous assay buffer (pH 7.4). Ensure the final DMSO concentration matches your biological assay strictly (e.g., 1.0%)[3].

  • Incubation: Incubate the plate at room temperature for 60–90 minutes to allow for potential particulate nucleation and growth[4].

  • Detection: Read the plate using a laser nephelometer. Nephelometry measures forward-scattered light; an increase in Nephelometric Turbidity Units (NTU) compared to the buffer-only control indicates the onset of precipitation[3].

  • Self-Validation Step: Always include a known highly soluble compound (e.g., caffeine) and a known insoluble compound (e.g., amiodarone) as internal plate controls to validate the dynamic range of the nephelometer. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering[5].

Protocol B: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the true equilibrium solubility of a solid compound, which is critical for lead optimization, formulation, and in vivo dosing[5].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid, crystalline compound to a glass vial containing the aqueous buffer to ensure a saturated solution with undissolved solid remaining[5].

  • Equilibration: Seal the vial and agitate in a shaking incubator at a constant physiological temperature (37°C) for 24 to 72 hours to reach thermodynamic equilibrium[5].

  • Phase Separation: Separate the undissolved solid from the saturated solution via high-speed centrifugation or filtration using a 0.45 µm PVDF filter[5].

  • Quantification: Quantify the dissolved compound concentration in the supernatant using HPLC-UV or LC-MS/MS against a separately built standard calibration curve[3][5].

  • Self-Validation Step: Measure the concentration of aliquots taken at 24, 48, and 72 hours. Equilibrium is strictly confirmed only when the quantified concentration remains statistically unchanged across three consecutive time points, ruling out transient supersaturation artifacts.

References

  • Source: nih.
  • Source: nih.
  • Source: bmglabtech.
  • Source: enamine.
  • Source: benchchem.

Sources

overcoming poor cell permeability of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Assay Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the notoriously poor cell permeability of sulfonamide-based compounds.

Sulfonamides are incredibly versatile pharmacophores, but their inherent physicochemical properties often trap them in the extracellular space. This guide bridges the gap between structural chemistry and biological assay performance, providing mechanistic explanations, actionable troubleshooting steps, and self-validating experimental protocols.

Permeability Optimization Workflow

G Start Sulfonamide Hit Poor Cell Permeability Analysis Physicochemical Profiling (pKa, PSA, LogD) Start->Analysis HighPSA High PSA & H-Bonding (>100 Ų) Analysis->HighPSA Structural Analysis Ionized Ionized at pH 7.4 (pKa < 6.0) Analysis->Ionized pH-Partition Analysis Strat1 N-Alkylation / Capping HighPSA->Strat1 Eliminates H-Donor Strat2 Prodrug Strategy HighPSA->Strat2 Masks Polarity Ionized->Strat1 Prevents Deprotonation Strat3 Bioisosteric Replacement (e.g., Sulfoximines) Ionized->Strat3 Tunes pKa Success Improved Permeability & Target Engagement Strat1->Success Strat2->Success Strat3->Success

Logical workflow for optimizing sulfonamide cell permeability.

Section 1: The Mechanistic "Why" of Sulfonamide Permeability (FAQs)

Q1: Why do my primary and secondary sulfonamides exhibit such poor passive cell permeability despite having a favorable molecular weight? A: The issue lies in the hydrogen-bonding potential and the Polar Surface Area (PSA). Primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides act as strong hydrogen bond donors and acceptors. This heavily solvates the molecule in aqueous environments, making the energetic penalty of shedding water molecules to cross the lipophilic phospholipid bilayer too high. A high PSA (>100 Ų) is a primary driver of poor passive diffusion[1].

Q2: How does the pKa of the sulfonamide group dictate Caco-2 permeability? A: The pKa of a sulfonamide typically ranges from 6.0 to 8.0, depending on the electron-withdrawing nature of adjacent aryl or alkyl groups [2]. According to the pH-partition hypothesis, only the unionized fraction of a drug can passively diffuse across a membrane. If your compound has a pKa of 6.0, it will exist predominantly as a negatively charged, ionized species at the physiological pH (7.4) of a standard Caco-2 assay, drastically reducing its apparent permeability ( Papp​ ) [3].

Section 2: Troubleshooting Guide - Medicinal Chemistry Strategies

Issue: The target compound is highly potent in biochemical (cell-free) assays but shows zero efficacy in cell-based assays. Diagnosis: This "chameleonic" failure indicates the compound cannot reach its intracellular target. Solution 1 (N-Alkylation): Cap the secondary sulfonamide nitrogen with an alkyl group (e.g., methylation). This structural modification directly eliminates a hydrogen bond donor, significantly reduces the overall PSA, and prevents deprotonation at pH 7.4, thereby increasing lipophilicity and driving passive membrane diffusion [4]. Solution 2 (Prodrugs): If the free sulfonamide N-H is strictly required for target binding (e.g., coordinating with a metal ion in the active site), N-alkylation will destroy potency. Instead, utilize a prodrug approach. Mask the sulfonamide with a lipophilic carrier that is cleaved by intracellular esterases or phosphatases once the compound successfully crosses the membrane [5].

Issue: My sulfonamide compound is permeable but shows high efflux ratios, leading to low intracellular accumulation. Diagnosis: Sulfonamides are frequent substrates for P-glycoprotein (P-gp) and other active efflux transporters [6]. Solution (Bioisosterism): Replace the sulfonamide with a sulfoximine or an acyl sulfonimidamide . Sulfoximines provide a similar tetrahedral geometry but often exhibit reduced PSA, improved aqueous solubility, and critically, a reduced liability for efflux pumps, leading to superior intracellular accumulation [7].

Section 3: Quantitative Data - Physicochemical Impact on Permeability

The following table summarizes how specific structural modifications to the sulfonamide pharmacophore alter physicochemical properties and directly impact permeability metrics.

Physicochemical PropertyPrimary Sulfonamide (-SO₂NH₂)N-Methyl Sulfonamide (-SO₂NHCH₃)Sulfoximine BioisostereCausality / Impact on Permeability
H-Bond Donors 211Fewer donors reduce the desolvation penalty, increasing passive diffusion.
Polar Surface Area High (~42 Ų for group alone)Moderate (~33 Ų)LowerReduced PSA directly correlates with higher Caco-2 Papp​ .
Typical pKa 6.0 - 8.08.0 - 10.0> 9.0Higher pKa prevents ionization at physiological pH (7.4), keeping the drug neutral.
Efflux Liability High (Often P-gp substrates)ModerateLowEvading efflux pumps increases net intracellular concentration and bioavailability.

Section 4: Validated Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. Do not rely on single-point metrics without internal controls.

Protocol A: Self-Validating Caco-2 Permeability Assay for Sulfonamides

Purpose: To accurately measure transcellular permeability while distinguishing between poor passive diffusion and active efflux—a common confounding factor for sulfonamides.

  • Cell Seeding & Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Cultivate for 21 days.

    • Validation Step: Before the assay, measure Transepithelial Electrical Resistance (TEER). Co-incubate your compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeates >1%, the monolayer is compromised (potentially due to compound toxicity or acidity), and the data must be discarded.

  • Compound Preparation: Prepare the sulfonamide at 10 µM in HBSS buffer adjusted exactly to pH 7.4.

    • Causality: Testing at pH 7.4 ensures you are measuring the permeability of the compound's physiological ionization state.

  • Efflux Assessment (Internal Control): Run the assay in parallel in two groups: Group 1 (Compound alone) and Group 2 (Compound + 50 µM Verapamil, a P-gp inhibitor).

    • Causality: If Papp​ is low in Group 1 but significantly increases in Group 2, your compound has good passive permeability but is being actively pumped out. Medicinal chemistry should focus on reducing P-gp recognition rather than just increasing lipophilicity.

  • Incubation & Sampling: Incubate at 37°C. Sample the apical and basolateral chambers at 30, 60, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Protocol B: Synthesis of N-Alkyl Sulfonamides to Improve Permeability

Purpose: To chemically cap the sulfonamide hydrogen bond donor, thereby reducing PSA and preventing ionization.

  • Deprotonation: Dissolve the secondary sulfonamide (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The sulfonamide N-H is acidic enough to be deprotonated by a mild base, forming a reactive nucleophile while leaving other functional groups (like amides) untouched.

  • Alkylation: Cool the mixture to 0°C. Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Slowly warm to room temperature.

    • Causality: Controlled, dropwise addition at low temperatures prevents runaway over-alkylation or unwanted side reactions.

  • Reaction Monitoring: Stir for 12-16 hours. Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed [8].

  • Workup & Self-Validation: Quench the reaction with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Validation Step: Confirm the structural modification via IR spectroscopy (look for the complete disappearance of the N-H stretch at ~3200-3300 cm⁻¹) and verify the exact mass shift via High-Resolution Mass Spectrometry (HRMS).

References

  • "Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties." ResearchGate. URL:[Link]

  • "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv. URL:[Link]

  • "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors." PMC - National Institutes of Health. URL:[Link]

  • "Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents." PMC - National Institutes of Health. URL:[Link]

Sources

minimizing off-target effects of benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbonic Anhydrase Inhibitor (CAI) Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize benzenesulfonamide-based inhibitors.

Benzenesulfonamides are potent zinc-binders, but their tendency to cause off-target toxicity by inhibiting ubiquitous housekeeping enzymes (like hCA I and II) rather than specific tumor-associated targets (like hCA IX and XII) is a primary bottleneck in drug development. This guide provides field-proven, causality-driven solutions to minimize these off-target effects.

Part 1: Core Principles & Troubleshooting FAQs

Q1: Why do my benzenesulfonamide candidates show high toxicity in healthy cells during in vitro screening? The Causality: The primary pharmacophore of a benzenesulfonamide coordinates directly with the catalytic Zn2+ ion, which is conserved across all 15 human Carbonic Anhydrase (hCA) isoforms. If your molecule relies solely on this zinc-binding group (ZBG), it will indiscriminately inhibit off-target cytosolic isoforms (hCA I and hCA II) found abundantly in healthy tissues like red blood cells and the GI tract, leading to systemic toxicity.

The Solution: You must engineer steric and electrostatic discrimination into your molecule by utilizing the 1[1]. While the deep active site is conserved, the middle and outer rims of the hCA cavities are highly variable. By appending elongated or bulky "tails" (e.g., ureido or 1,3,4-oxadiazole groups) to the benzenesulfonamide scaffold, the molecule can selectively interact with the unique outer-rim residues of target isoforms (hCA IX/XII) while sterically clashing with off-target isoforms[2].

Q2: My stopped-flow CO2 hydrase assay shows poor selectivity indices (SI) for hCA IX over hCA II. How can I troubleshoot this? The Causality: Poor in vitro selectivity often stems from two experimental artifacts rather than actual molecular failure:

  • Compound Aggregation: Highly lipophilic tails designed to target the hydrophobic half of the hCA IX active site can form micelles in aqueous buffers, leading to non-specific protein sequestration (false pan-inhibition).

  • Buffer pH Mismatch: The binding kinetics of hCA isoforms are strictly pH-dependent. hCA IX is optimized for the acidic tumor microenvironment, whereas hCA II operates at physiological pH.

The Fix (Self-Validating Check): Always run Dynamic Light Scattering (DLS) on your compound stocks. If aggregation is detected, add a non-ionic detergent (0.01% Triton X-100) to your assay buffer. Furthermore, ensure you are assaying hCA IX at pH 6.8 and hCA II at pH 7.4 to accurately reflect physiological target engagement.

Q3: How do I overcome the poor aqueous solubility of multi-tailed benzenesulfonamides without losing selectivity? The Causality: Adding extensive hydrophobic bulk to achieve selectivity drastically reduces aqueous solubility, causing compounds to crash out during cellular assays. The Fix: Transition from purely hydrophobic tails to polar bioisosteres. Utilizing3[3] or incorporating ureido linkers (as seen in the clinical candidate 2[2]) improves aqueous solubility while enhancing hydrogen-bonding networks with the hydrophilic half of the target active site.

Part 2: Quantitative Data & Selectivity Benchmarks

To evaluate if your synthesized inhibitors are hitting acceptable selectivity thresholds, compare your Ki​ values against established structural classes. A successful candidate should demonstrate an SI > 20 for target vs. off-target isoforms.

Table 1: Inhibition Constants ( Ki​ ) and Selectivity Indices of Benzenesulfonamide Modifications

Compound Class / ModificationOff-Target hCA I ( Ki​ nM)Off-Target hCA II ( Ki​ nM)Target hCA IX ( Ki​ nM)Target hCA XII ( Ki​ nM)Selectivity Index (IX / II)
Acetazolamide (Standard Control)250.012.125.05.7~0.5 (Poor)
Ureido-substituted (SLC-0111)5080.0960.045.04.021.3 (Good)
Dual-tail Thiopyrimidine (14l)>10000.0>10000.07.04.67>1400 (Excellent)
Three-tail derivative (TTI)458.1153.71.50.8102.4 (Excellent)

Data synthesized from benchmark literature on 4[4] and 5[5] approaches.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Stopped-Flow CO2​ Hydrase Assay

Because CO2​ hydration is exceptionally fast, standard spectrophotometry cannot capture the initial velocity. We use stopped-flow kinetics to monitor the pH drop associated with proton generation.

  • Reagent Preparation: Prepare 10 mM HEPES buffer containing 0.2M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Adjust to pH 7.4 (for hCA II) or pH 6.8 (for hCA IX).

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA enzyme (10 nM final concentration) with varying concentrations of your benzenesulfonamide inhibitor (0.1 nM to 10 µM). Self-Validation Step: Incubate for exactly 15 minutes at 20°C to ensure thermodynamic equilibrium is reached before the reaction starts. Include Acetazolamide as a positive control plate.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (17 mM) in the stopped-flow instrument.

  • Data Acquisition & Fitting: Monitor absorbance decay at 557 nm (Phenol Red isosbestic shift) over 10 seconds. Extract the initial velocity ( v0​ ) from the first 5-10% of the reaction.

  • Causality Check: Calculate IC50​ via non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation. If the Hill slope significantly deviates from 1.0, suspect compound aggregation or non-specific allosteric binding.

Protocol B: X-Ray Crystallographic Validation of Isoform Selectivity

To definitively prove that your inhibitor avoids off-target effects via outer-rim steric clashes, you must resolve the binding mode structurally.

  • Protein Preparation: Express and purify off-target hCA II and a target hCA IX-mimic (a stable mutant of hCA II engineered to possess the hCA IX active site residues).

  • Co-crystallization: Use the sitting-drop vapor diffusion method. Mix 1 µL of protein-inhibitor complex (10 mg/mL protein + 1 mM inhibitor) with 1 µL of reservoir solution (e.g., 1.2 M sodium citrate, 0.1 M Tris pH 8.0).

  • Diffraction & Refinement: Collect X-ray diffraction data at 100 K. Self-Validation Step: Before finalizing the model, calculate a simulated annealing omit map ( 2Fo​−Fc​ ). If the electron density for your "tail" extension is missing, the tail is highly disordered, meaning it is not forming the intended stable interactions with the outer rim, explaining any lack of in vitro selectivity.

Part 4: Logical Workflows & Visualizations

TailApproach ZBG Zinc Binding Group (Benzenesulfonamide) Target: Conserved Zn2+ Scaffold Aromatic Scaffold (Benzene Ring) Target: Hydrophobic Pocket ZBG->Scaffold Tail Tail Extension (e.g., Ureido, Triazole) Target: Variable Outer Rim Scaffold->Tail Isoform Isoform Selectivity (hCA IX/XII vs hCA I/II) Tail->Isoform Steric & Electrostatic Discrimination

Structural logic of the tail approach for minimizing off-target hCA inhibition.

TroubleshootingWorkflow Start In Vitro Pan-Inhibition Detected CheckSol Check Solubility & Aggregation (DLS / Triton X-100) Start->CheckSol AggYes Aggregation Positive: Optimize Formulation CheckSol->AggYes Yes AggNo True Pan-Inhibition: Refine Structure CheckSol->AggNo No Struct Apply Tail Approach: Add Bulky/Polar Groups AggNo->Struct MD Validate via MD Simulations & X-Ray Crystallography Struct->MD

Troubleshooting workflow for resolving off-target pan-inhibition.

References

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII Source: PMC (nih.gov) URL:[Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides Source: PMC (nih.gov) URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: ACS Publications (acs.org) URL:[Link]

  • Application of the dual-tail approach for the design and synthesis of novel Thiopyrimidine-Benzenesulfonamide hybrids as selective carbonic anhydrase inhibitors Source: PubMed (nih.gov) URL:[Link]

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site Source: MDPI (mdpi.com) URL:[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Publications (acs.org) URL:[Link]

Sources

Technical Support Center: Troubleshooting Metabolic Instability of N-Aryl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. N-aryl benzenesulfonamides are a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, anti-cancer agents (e.g., Wnt/β-catenin inhibitors), and antimicrobials. However, a ubiquitous hurdle in their clinical translation is severe metabolic instability, characterized by rapid hepatic clearance and short in vivo half-lives.

This guide provides mechanistic insights, structural optimization strategies, and validated in vitro protocols to help you troubleshoot and overcome the metabolic liabilities of your sulfonamide leads.

Section 1: Mechanistic FAQs (The "Why")

Q: Why do my N-aryl benzenesulfonamide leads show rapid intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) despite strong target affinity?

A: The primary driver of metabolic instability in this chemical class is Cytochrome P450 (CYP450)-mediated aromatic hydroxylation . The electron-rich nature of the N-aryl ring makes it highly susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 active site (predominantly CYP3A4 and CYP2C9).

Oxidation typically occurs at the para or ortho positions of the N-aryl ring[1]. Once hydroxylated, the molecule becomes a prime substrate for Phase II conjugating enzymes (such as UDP-glucuronosyltransferases), leading to rapid renal or biliary excretion. Furthermore, if the N-aryl ring contains electron-donating groups (e.g., ortho-dihydroxy phenol moieties), the metabolic instability is severely exacerbated[2].

MetabolicPathway Parent N-Aryl Benzenesulfonamide (Active Drug) CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Oxidation Parent->CYP450 Hepatic Metabolism Hydroxylated Hydroxylated Metabolite (para/ortho -OH) CYP450->Hydroxylated Aromatic Hydroxylation PhaseII Phase II Enzymes (UGT / SULT) Conjugation Hydroxylated->PhaseII Conjugation Excretion Glucuronide/Sulfate Conjugate (Rapid Clearance) PhaseII->Excretion Renal/Biliary Excretion

Figure 1: Typical CYP450-mediated metabolic degradation pathway of N-aryl benzenesulfonamides.

Section 2: Structural Optimization Troubleshooting (The "How-To")

Q: How can I structurally modify the N-aryl ring to block CYP450 metabolism without losing target affinity?

A: To rationally design out metabolic liabilities, you must alter the electronic or steric properties of the molecule to prevent CYP450 binding or direct oxidation. Implement the following field-proven strategies:

  • Halogenation / Trifluoromethylation (Electronic Deactivation): Introducing a strong electron-withdrawing group (EWG) like a −CF3​ or −F atom at the metabolically soft spots (para or ortho positions) serves a dual purpose. First, the strong C-F bond resists homolytic cleavage and direct oxygen insertion. Second, it withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack. For example, replacing an unsubstituted N-aryl ring with a 4−CF3​−C6​H4​ moiety has been shown to increase the HLM half-life ( t1/2​ ) to >60 minutes[3].

  • Bioisosteric Replacement (Lowering Lipophilicity): High lipophilicity (clogP) drives non-specific binding to the hydrophobic CYP450 active site. Replacing the phenyl ring with a heteroaryl ring (e.g., pyridine, pyrimidine, or thiophene) lowers the clogP and inherently reduces the electron density of the ring system. N-(heteroaryl)thiophene sulfonamides have demonstrated significantly improved stability in human hepatocytes ( t1/2​ up to 77 min) while maintaining target affinity[4].

  • Aliphatic Ring Substitution: If your sulfonamide contains an aliphatic appendage (e.g., a piperazine ring), replacing it with a less metabolically vulnerable moiety like piperidine, or introducing an amide, can lower clogP and improve microsomal stability (e.g., improving HLM t1/2​ from 3.4 min to 12.8 min)[5].

  • N-Alkylation (Steric Hindrance): Methylating the sulfonamide nitrogen (e.g., converting FH535 to its N-methylated analog FH535-M) alters the steric profile and can shift the metabolic pathway[6]. Caution: This removes a critical hydrogen-bond donor, which may drastically reduce target binding affinity depending on your structure-activity relationship (SAR).

Data Presentation: Impact of Structural Modifications
Structural Modification StrategyExample Scaffold / ModificationHLM t1/2​ (min)Intrinsic Clearance ( CLint​ )Reference
Baseline (Unsubstituted) N-phenylbenzenesulfonamide< 5.0High (> 100 µL/min/mg)N/A
Electronic Deactivation 4−CF3​−C6​H4​ substitution> 60.0Low (< 15 µL/min/mg)[3]
Bioisosteric Replacement N-(heteroaryl)thiophene sulfonamide30.0 - 77.0Moderate[4]
Aliphatic Optimization Piperazine Piperidine exchange12.8Moderate[5]

Section 3: In Vitro Assay Protocols (Validation)

Q: What is the recommended protocol for accurately assessing the microsomal stability of my optimized sulfonamide analogs?

A: To ensure your optimization efforts are genuine and not artifacts of chemical instability, you must use a self-validating Microsomal Stability Assay . This protocol includes specific controls to verify enzyme activity and differentiate CYP-mediated metabolism from aqueous degradation.

Step-by-Step Methodology: Self-Validating HLM Stability Assay

Materials Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Quenching Solvent: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide)[4].

  • Control Compounds: Verapamil (High clearance positive control), Warfarin (Low clearance control).

Procedure:

  • Master Mix Preparation: Dilute HLM in 0.1 M Potassium Phosphate buffer to a final working concentration of 0.5 mg/mL protein.

  • Compound Spiking: Add your N-aryl benzenesulfonamide test compound (dissolved in DMSO) to the HLM mixture to achieve a final concentration of 1 µM. Critical: Final DMSO concentration must be <0.1% to prevent CYP450 inhibition.

  • Self-Validation Controls: Prepare identical parallel incubations for:

    • Positive Control: Verapamil (1 µM).

    • Negative Control: Test compound (1 µM) in HLM without the NADPH regenerating system (verifies chemical stability).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH regenerating system[4].

  • Kinetic Sampling: At specific time points ( t = 0, 5, 10, 20, 40, and 60 min), withdraw a 50 µL aliquot from the incubation mixture[4].

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and halt enzymatic activity[4].

  • Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis (Multiple Reaction Monitoring mode) to quantify the remaining parent compound[4].

AssayWorkflow Step1 1. Preparation Mix HLM (0.5 mg/mL) + Test Compound (1 µM) in Phosphate Buffer (pH 7.4) Step2 2. Initiation Add NADPH Regenerating System Incubate at 37°C Step1->Step2 Step3 3. Kinetic Sampling Withdraw aliquots at 0, 5, 10, 20, 40, 60 min Step2->Step3 Step4 4. Quenching Quench with cold Acetonitrile + IS (Halts CYP450 activity) Step3->Step4 Step5 5. Centrifugation Precipitate proteins (4000 rpm, 15 min, 4°C) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify remaining parent compound Calculate t1/2 and CL_int Step5->Step6

Figure 2: Self-validating high-throughput in vitro human liver microsomal (HLM) stability assay workflow.

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Section 1: Medicinal Chemistry & Structural Optimization FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Novel Chemical Entity (NCE) Development. As a Senior Application Scientist, my objective is to help you navigate the complex interplay between compound efficacy and cytotoxicity.

In drug discovery, cytotoxicity is rarely a simple binary outcome; it is a dynamic biological response driven by physicochemical properties, off-target interactions, and assay interference. This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures, explore structural optimization strategies, and implement self-validating protocols to ensure your data is biologically accurate and artifact-free.

Q1: We attempted to reduce the cytotoxicity of our lead compound by decreasing its lipophilicity (LogP), but the in vivo half-life dropped significantly without improving the safety profile. Why did this happen?

The Causality: Lowering lipophilicity is a standard strategy to reduce compound promiscuity and non-specific toxicity, as highly lipophilic molecules tend to accumulate in lipid bilayers and bind indiscriminately to off-target proteins. However, decreasing lipophilicity alone is often an unreliable strategy for extending half-life or improving safety[1]. When you reduce LogP without addressing metabolic "soft spots," you often decrease the volume of distribution ( Vd​ ) while simultaneously increasing the compound's vulnerability to hepatic clearance (CL) by CYP450 enzymes.

The Solution: Instead of blindly lowering LogP, optimize for Lipophilic Efficiency (LiPE) , defined as pIC50​−LogP [2]. Introduce functional groups that lower lipophilicity while simultaneously blocking CYP-mediated metabolism (e.g., substituting a vulnerable methyl group with a fluorine atom). This maintains potency, reduces off-target cytotoxicity, and protects the pharmacokinetic profile[1].

Q2: Our compound exhibits severe target-organ toxicity due to reactive metabolites. How can we structurally bypass this without losing target affinity?

The Causality: Toxicity often arises not from the parent drug, but from electrophilic intermediates generated during Phase I metabolism (e.g., quinone imines from aniline derivatives). These intermediates covalently bind to cellular macromolecules, triggering necrosis or apoptosis.

The Solution: Implement a Soft Drug or Prodrug design strategy[3].

  • Soft Drugs: Design the molecule to undergo a predictable, single-step, high-capacity metabolic deactivation (e.g., ester hydrolysis by ubiquitous mammalian carboxylesterases) immediately after exerting its therapeutic effect. This prevents the formation of toxic oxidative intermediates[3].

  • Prodrugs: Mask the toxicophore or polar moieties with an enzymatically cleavable group (like an amide or ester) that only activates in the target microenvironment, thereby reducing systemic cytotoxic exposure[3].

G Lead Cytotoxic Lead Compound Strat1 Lipophilicity (LogP) Reduction Lead->Strat1 Strat2 Toxicophore Removal Lead->Strat2 Strat3 Prodrug / Soft Drug Design Lead->Strat3 Result1 Decreased promiscuity & off-target binding Strat1->Result1 Result2 Elimination of reactive metabolites Strat2->Result2 Result3 Controlled metabolism & targeted activation Strat3->Result3 Optimized Optimized Drug Candidate (High Efficacy, Low Tox) Result1->Optimized Result2->Optimized Result3->Optimized

Caption: Key structural optimization strategies to mitigate cytotoxicity in lead compounds.

Section 2: In Vitro Cytotoxicity Assay Troubleshooting

Q3: My CellTiter-Glo® (ATP-based) assay is showing massive cytotoxicity, but under the microscope, the cells look completely confluent and healthy. What is causing this false positive?

The Causality: CellTiter-Glo measures intracellular ATP as a proxy for cell viability[4]. A false positive here usually stems from one of two mechanisms:

  • Direct Luciferase Inhibition: Your novel chemical compound is acting as a competitive or allosteric inhibitor of the recombinant firefly luciferase enzyme used in the assay reagent, quenching the luminescent signal independent of cell death.

  • Metabolic Shifting: Your compound is inducing a metabolic shift (e.g., inhibiting oxidative phosphorylation) that severely depletes intracellular ATP pools, but the cells have entered a quiescent, non-apoptotic state rather than dying[4].

The Solution: Run an orthogonal multiplex assay (see Protocol below) that measures an ATP-independent viability marker, such as live-cell protease activity, in the exact same well[5].

Q4: We are seeing high background and erratic dose-response curves in our MTT/XTT colorimetric assays. How do we fix this?

The Causality: Tetrazolium salts (MTT/XTT) rely on reduction by mitochondrial succinate dehydrogenase to form a colored formazan product. However, if your novel compound contains reactive antioxidant moieties, polyphenols, or free thiols, it will chemically reduce the tetrazolium salt directly in the cell culture media, bypassing the cells entirely and creating a massive false-positive absorbance signal[6].

The Solution: Always run a cell-free control plate containing only media, the assay reagent, and your compound[6]. If the cell-free well turns purple (or orange for XTT), your compound is chemically interfering. You must switch to a non-metabolic assay readout, such as a fluorogenic DNA-binding dye (e.g., CytoTox-Fluor) or an ATP-based assay[6].

G Start Observe High Cytotoxicity in Primary Screen CheckAssay Is it a metabolic assay (e.g., MTT/XTT)? Start->CheckAssay CellFree Run Cell-Free Control with Compound CheckAssay->CellFree Yes SwitchAssay Switch to Orthogonal Assay (e.g., CellTiter-Glo) CheckAssay->SwitchAssay No FalsePos False Positive: Compound reduces reagent CellFree->FalsePos High Signal TrueTox True Cytotoxicity: Proceed to Structural Opt. CellFree->TrueTox No Signal FalsePos->SwitchAssay

Caption: Workflow for identifying and resolving false-positive cytotoxicity in primary screens.

Section 3: Self-Validating Experimental Protocols

To eliminate false positives/negatives, you must utilize a self-validating system. The following protocol multiplexes a fluorogenic live-cell protease assay with a luminescent ATP assay. Because these chemistries are orthogonal, interference in one readout acts as an internal control for the other[5].

Protocol: Multiplexed High-Throughput Viability & Cytotoxicity Assay

Objective: Differentiate true compound cytotoxicity from assay interference and metabolic suppression.

Step 1: Cell Seeding & Compound Treatment

  • Seed cells in a solid-white, flat-bottom 96-well or 384-well plate. Leave column 12 as a "No-Cell Control" (Media + Compound only) to test for background fluorescence/luminescence[6].

  • Incubate overnight at 37°C, 5% CO2​ .

  • Dose cells with the novel chemical compound across a 10-point concentration gradient. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for the desired exposure time (e.g., 48 hours).

Step 2: Live-Cell Protease Measurement (Fluorescence)

  • Prepare the fluorogenic live-cell substrate (e.g., GF-AFC), which can only be cleaved by active proteases inside intact, viable cells[5].

  • Add the substrate directly to the culture wells (add-mix-measure format).

  • Incubate at 37°C for 30 minutes.

  • Measure fluorescence at 400nm Excitation / 505nm Emission. Data Interpretation: A decrease in fluorescence strictly correlates with a loss of membrane integrity and cell viability.

Step 3: ATP Quantification (Luminescence)

  • Immediately after the fluorescence read, add the ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the same wells[4]. This reagent lyses the cells and generates a luminescent signal proportional to total ATP.

  • Incubate at room temperature for 10 minutes on an orbital shaker to stabilize the signal.

  • Measure luminescence.

Step 4: Orthogonal Validation Analysis

  • True Cytotoxicity: Both fluorescence (Live-cell protease) and luminescence (ATP) decrease proportionally.

  • False Positive (Luciferase Inhibition): Fluorescence remains high (cells are alive), but luminescence drops sharply.

  • False Positive (Metabolic Shift): Fluorescence remains high, luminescence drops moderately (cells are alive but ATP-depleted).

Section 4: Quantitative Data Summaries

To guide your medicinal chemistry efforts, the table below summarizes the expected quantitative impacts of various cytotoxicity reduction strategies.

Optimization StrategyPhysicochemical / Biological TargetTypical Quantitative ImpactPrimary Mechanism of Toxicity Reduction
Lipophilicity Reduction Target LogP < 3, LiPE > 52 to 5-fold decrease in off-target IC50​ Reduces non-specific hydrophobic binding to off-target proteins and lipid bilayers[1].
Prodrug Masking Ionizable/Polar groups>10-fold increase in therapeutic indexMasks reactive moieties during systemic circulation; localized enzymatic activation[3].
Structural Simplification Molecular Weight, Chiral Centers30-50% reduction in synthetic steps; lowered CLTruncating unnecessary bulky groups prevents "molecular obesity" and reduces off-target binding[7].
Soft Drug Design Ester/Amide bond insertionRapid T1/2​ reduction (minutes to hours)Ensures single-step, high-capacity metabolic deactivation, preventing toxic intermediate buildup[3].

References

  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structural simplification: an efficient strategy in lead optimization Source: ResearchGate URL:[Link]

  • Lipophilic efficiency Source: Wikipedia URL:[Link]

  • Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs Source: Frontiers in Pharmacology URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PMC - NIH URL:[Link]

Sources

dealing with reagent decomposition in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most pervasive issues in sulfur(VI) chemistry: reagent decomposition and hydrolysis .

Below, you will find diagnostic workflows, causality-driven FAQs, self-validating protocols, and modern alternatives to traditional sulfonyl chloride chemistry.

Part 1: Diagnostic Workflow for Reaction Failures

Before adjusting your protocol, you must identify whether your low yield is due to reagent decomposition (hydrolysis) or poor amine nucleophilicity.

Troubleshooting Start Low Yield / Reaction Failure Analyze LC-MS / NMR Analysis Start->Analyze CheckMass Is Sulfonic Acid Detected? (Hydrolysis) Analyze->CheckMass Moisture Moisture Contamination (Reagent Decomposition) CheckMass->Moisture Yes Amine Amine Nucleophilicity Issue or Steric Hindrance CheckMass->Amine No Action1 Dry Solvents & Schlenk Setup Moisture->Action1 Action2 Switch to SuFEx (Sulfonyl Fluorides) Amine->Action2 Requires Stronger Electrophile Action3 In Situ Generation (e.g., DABSO) Amine->Action3 Heating Degrades Reagent Action1->Action2 Persistent Failure

Caption: Diagnostic decision tree for identifying and resolving sulfonamide synthesis failures.

Part 2: Core Troubleshooting & FAQs

Q1: My sulfonamide synthesis yields are consistently below 20%, and LC-MS shows a dominant peak corresponding to the sulfonic acid. What is causing this reagent decomposition? A1: You are observing rapid hydrolysis. The electrophilic sulfur(VI) center of sulfonyl chlorides is highly susceptible to nucleophilic attack by trace water. Because chloride is an excellent leaving group, this hydrolysis is rapid and irreversible, forming unreactive sulfonic acid and hydrochloric acid[1]. This issue is heavily exacerbated if your amine is sterically hindered or electronically deactivated; the slower amination rate allows ambient moisture to easily outcompete the desired pathway.

Q2: Even under strictly anhydrous conditions, my aliphatic sulfonyl chloride decomposes when I heat the reaction to force the coupling with a deactivated aniline. What are my alternatives? A2: Heating sulfonyl chlorides often leads to thermal degradation or unwanted side reactions (such as Friedel-Crafts sulfonation if aromatic solvents are used). Instead of forcing a failing reaction, switch the electrophile. You have two modern, highly efficient alternatives:

  • SuFEx Chemistry: Switch from sulfonyl chlorides to sulfonyl fluorides. The S-F bond is incredibly resistant to hydrolysis and thermal degradation but can be selectively activated for amination using specific catalysts[2].

  • In Situ Generation: Use DABSO (DABCO-bis(sulfur dioxide)) to generate the sulfonyl chloride in situ from an aniline precursor, immediately trapping it with the amine before decomposition can occur[3].

Part 3: Mechanistic Divergence: Hydrolysis vs. SuFEx

To understand why switching to sulfonyl fluorides (SuFEx) solves decomposition issues, we must look at the hard-soft acid-base (HSAB) theory. The S(VI) center is a "hard" electrophile. Fluoride is a "hard" leaving group, creating an exceptionally strong, stable bond that ignores "hard" nucleophiles like water, but can be activated by specialized catalysts.

Mechanism RSO2Cl R-SO2Cl (Sulfonyl Chloride) SulfonicAcid R-SO3H + HCl (Dead End / Hydrolysis) RSO2Cl->SulfonicAcid Fast Sulfonamide1 R-SO2NH-R' (Desired Product) RSO2Cl->Sulfonamide1 Slow if hindered H2O H2O (Trace Moisture) H2O->SulfonicAcid Amine R'-NH2 (Amine) Amine->Sulfonamide1 RSO2F R-SO2F (Sulfonyl Fluoride) RSO2F->SulfonicAcid No Reaction Catalyst Ca(NTf2)2 or DBU (Activation) RSO2F->Catalyst SuFEx Catalyst->Sulfonamide1 + Amine

Caption: Competing pathways in sulfonamide synthesis: rapid hydrolysis vs. controlled SuFEx activation.

Part 4: Advanced Methodologies & Self-Validating Protocols

Protocol A: Self-Validating Anhydrous Coupling (Baseline Method)

If you must use a sulfonyl chloride, you must establish a self-validating anhydrous system.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

  • Reagent Check (Validation): Dissolve 5 mg of your sulfonyl chloride in dry CDCl₃ and run a ¹H NMR. A downfield shift in the aromatic protons ortho to the sulfonyl group (compared to the sulfonic acid) confirms reagent integrity prior to the reaction.

  • Reaction: Dissolve the amine (1.0 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous DCM. Cool to 0 °C. Add the sulfonyl chloride (1.1 equiv) dropwise.

  • In-Process Validation: After 30 minutes, remove a 10 µL aliquot and quench it in dry methanol. If LC-MS shows the methyl sulfonate ester, your sulfonyl chloride is surviving the reaction matrix. If it shows sulfonic acid, moisture has breached your setup.

Protocol B: SuFEx-Mediated Synthesis using Ca(NTf₂)₂ Activation

When dealing with highly deactivated amines where sulfonyl chlorides decompose before reacting, use this SuFEx protocol[4].

  • Setup: In a standard vial (no rigorous anhydrous conditions required), add the sulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in acetonitrile.

  • Catalysis: Add Ca(NTf₂)₂ (20 mol%) and DABCO (2.0 equiv) to the mixture. The calcium Lewis acid specifically coordinates the fluoride, weakening the S-F bond.

  • Reaction: Stir at room temperature. The reaction typically reaches completion within 30 minutes to 2 hours, completely bypassing the hydrolysis pathway[4].

  • Validation: Monitor by TLC. The extreme stability of the sulfonyl fluoride means any unreacted starting material recovered during workup is fully intact and reusable, validating the absence of hydrolysis.

Protocol C: In Situ Generation via DABSO Sandmeyer Reaction

To avoid storing unstable sulfonyl chlorides, generate them in situ from anilines[3].

  • Diazotization: Dissolve the starting aniline (1.0 equiv) in aqueous HCl and cool to 0 °C. Add NaNO₂ (1.2 equiv) dropwise.

  • Sulfonylation: Add DABSO (0.6 equiv) and a copper catalyst (e.g., CuCl, 10 mol%). The diazonium salt converts to the sulfonyl chloride in situ.

  • Trapping: Immediately add your target amine (morpholine, aliphatic amines, etc.) directly to the reaction mixture to trap the sulfonyl chloride as the sulfonamide[3].

  • Validation: Spot the reaction mixture on a TLC plate alongside the starting aniline. The disappearance of the aniline confirms successful diazonium formation and trapping.

Part 5: Quantitative Data Comparison

To justify the switch from traditional chlorides to fluorides, review the empirical differences in stability and reactivity below:

PropertySulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)
Hydrolytic Stability Poor (Rapidly degrades in ambient moisture)Excellent (Stable in boiling water/acidic conditions)
Thermal Stability Low to Moderate (Prone to decomposition >60°C)High (Stable at elevated temperatures)
Reactivity with Amines High (Background reaction occurs without catalyst)Low (Requires SuFEx catalysts like DABCO or Ca(NTf₂)₂)
Storage / Shelf Life Months (Requires inert atmosphere and desiccation)Years (Bench-stable under ambient conditions)
Yields with Deactivated Amines <30% (Hydrolysis outcompetes amination)>85% (No competing hydrolysis during prolonged heating)

Part 6: References

1.[1] Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. Benchchem. 1 2.[2] Advances in the construction of diverse SuFEx linkers. National Science Review (Oxford University Press). 2 3.[3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central (NIH). 3 4.[4] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PubMed Central (NIH).4

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Technical Support Center: Analytical Method Development for Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Method Development for Purity Assessment. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating robust and reliable analytical methods. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your methods are not only accurate but also self-validating.

The assessment of purity is a critical quality attribute in the pharmaceutical industry, directly impacting the safety and efficacy of drug substances and products.[1][2] The development of analytical methods to monitor purity is, therefore, a foundational activity in drug development.[2][3] This resource is structured to address the common challenges and questions that arise during this process, with a focus on the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Our approach is grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9]

Section 1: Foundational Principles of Method Development & Validation

Before diving into technique-specific troubleshooting, it's crucial to understand the overarching principles that guide all analytical method development and validation. The goal is to create a method that is "fit for purpose," meaning it reliably provides the necessary data to make informed decisions about product quality.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the key validation characteristics I need to consider for a purity method?

A1: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative impurity test include accuracy, precision (repeatability and intermediate precision), specificity, limit of quantitation (LOQ), linearity, range, and robustness.[6][12] For a limit test for impurities, the focus is on specificity and the detection limit (LOD).[6]

Validation CharacteristicCategory I (Assay)Category II (Impurities - Quant)Category II (Impurities - Limit)Category IV (Identification)
Accuracy YesYesNoNo
Precision YesYesNoNo
Specificity YesYesYesYes
Detection Limit (LOD) NoNoYesNo
Quantitation Limit (LOQ) NoYesNoNo
Linearity YesYesNoNo
Range YesYesNoNo
Robustness YesYesYesYes
Table adapted from ICH Q2(R1) guidelines.[6]

Q2: What is the difference between method development and method validation?

A2: Method development is the process of creating and optimizing an analytical procedure.[2] This involves selecting the appropriate instrumentation, columns, mobile phases, etc., to achieve the desired separation and detection. Method validation is the documented process of demonstrating that the developed method is suitable for its intended purpose by evaluating the key validation characteristics mentioned above.[7][13]

Q3: When should I perform forced degradation studies?

A3: Forced degradation studies should be performed early in the method development process.[14] These studies, which expose the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), are crucial for demonstrating the stability-indicating nature (specificity) of your purity method.[14] The goal is to ensure that all potential degradation products are separated from the main analyte and from each other.

Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity assessment due to its versatility and high resolving power. However, it is not without its challenges.

HPLC Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor > 2.0 or < 0.8.

  • Inaccurate integration and reduced peak height.

Causality & Troubleshooting Workflow:

A troubleshooting workflow for poor HPLC peak shape.

Step-by-Step Protocol for Addressing Peak Tailing:

  • Evaluate Analyte Chemistry: The most common cause of peak tailing for basic compounds is secondary interactions with residual acidic silanols on the silica surface of the column.[15]

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2-3) will protonate the analyte and the silanols, minimizing interactions. For acidic compounds, a higher pH (e.g., pH 7-8) will deprotonate both.

  • Use of Additives: If pH adjustment is insufficient, add a competing base (e.g., triethylamine) to the mobile phase for basic analytes, or a competing acid (e.g., trifluoroacetic acid) for acidic analytes.

  • Column Selection: Consider using a column with a different stationary phase (e.g., a modern, end-capped C18 or a phenyl-hexyl phase) that may have lower silanol activity.

  • Check for Column Overload: Inject a series of decreasing concentrations. If the peak shape improves, the original concentration was overloading the column.[16]

Issue 2: Poor Peak Resolution

Symptoms:

  • Co-eluting or partially resolved peaks (Resolution < 1.5).

  • Inability to accurately quantify impurities.[17]

Causality & Troubleshooting:

Poor resolution is a function of column efficiency, selectivity, and retention.

  • To Improve Efficiency (Narrower Peaks):

    • Decrease the column particle size (e.g., from 5 µm to 3 µm or sub-2 µm).

    • Optimize the flow rate.

    • Ensure the system is properly plumbed with low dead volume tubing.

  • To Improve Selectivity (Change Peak Spacing):

    • Change the mobile phase organic modifier (e.g., acetonitrile to methanol or vice-versa).

    • Adjust the mobile phase pH.

    • Change the stationary phase chemistry (e.g., C18 to a phenyl or cyano phase).

  • To Improve Retention (Increase k'):

    • Decrease the percentage of the organic solvent in the mobile phase.

Issue 3: Baseline Noise or Drift

Symptoms:

  • High baseline noise, wandering baseline, or discrete spikes.

  • Reduced signal-to-noise ratio, impacting the LOQ.

Causality & Troubleshooting:

SymptomPotential CauseSolution
High Frequency Noise Air bubbles in the detector; Contaminated detector cellDegas mobile phase thoroughly; Flush the detector with a strong solvent like isopropanol.
Baseline Drift (Gradient) Mobile phase contamination; Poorly mixed mobile phaseUse high-purity solvents and additives; Ensure proper pump mixing.
Spikes Electrical interference; Air bubbles in the pumpIsolate the HPLC from other equipment; Purge the pump.

Section 3: Gas Chromatography (GC) for Purity Assessment

GC is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents.

GC Troubleshooting Guide
Issue 1: Ghost Peaks

Symptoms:

  • Peaks appear in a blank injection.

  • Unexpected peaks in the sample chromatogram.

Causality & Troubleshooting:

Ghost peaks are typically due to contamination in the system.

A decision tree for troubleshooting ghost peaks in GC.

Step-by-Step Protocol for Identifying Contamination Source:

  • Isolate the Injector: Run a "no injection" blank. If peaks are still present, the contamination is likely from the carrier gas or the detector. If the peaks disappear, the source is in the injector (septum, liner) or carryover.

  • Check the Septum: Septum bleed is a common cause of ghost peaks, especially at high inlet temperatures. Replace the septum with a high-quality, low-bleed version.[18]

  • Inspect and Replace the Inlet Liner: Active sites or non-volatile residues in the liner can cause ghost peaks. Replace the liner.[19]

  • Bake Out the Column: If the contamination is within the column, perform a bake-out at the column's maximum isothermal temperature for an extended period.[19]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks, particularly for polar compounds.

  • Poor quantification.

Causality & Troubleshooting:

  • Active Sites: Similar to HPLC, active sites in the GC system (inlet liner, column) can cause peak tailing.

    • Solution: Use a deactivated inlet liner.[19] Trim the first few centimeters of the column to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak tailing.[20]

    • Solution: Reduce the injection volume or dilute the sample.

  • Improper Flow Rate: A flow rate that is too low can result in peak broadening and tailing.

    • Solution: Optimize the carrier gas flow rate (or linear velocity).

Section 4: Capillary Electrophoresis (CE) for Protein Purity

CE is a high-resolution technique ideal for assessing the purity and heterogeneity of biopharmaceuticals like monoclonal antibodies.[21][22]

CE Troubleshooting Guide
Issue 1: Migration Time Shifts

Symptoms:

  • Poor reproducibility of migration times between injections.

  • Difficulty in peak identification.

Causality & Troubleshooting:

Migration time is highly sensitive to the electroosmotic flow (EOF) and the capillary condition.

  • Capillary Wall Interactions: Adsorption of the protein to the capillary wall can alter the surface charge and affect the EOF.[22]

    • Solution: Implement a rigorous capillary conditioning and rinsing procedure between runs (e.g., rinses with acid, base, and running buffer).

  • Buffer Depletion: Changes in buffer concentration or pH due to electrolysis can cause migration time shifts.

    • Solution: Replenish the inlet and outlet buffer vials after a set number of injections.

  • Temperature Fluctuations: Temperature affects buffer viscosity and, consequently, migration velocity.

    • Solution: Ensure the capillary temperature is well-controlled and equilibrated before each injection.

Issue 2: Poor Resolution or Peak Broadening

Symptoms:

  • Broad, inefficient peaks.

  • Inability to separate closely related protein isoforms.

Causality & Troubleshooting:

CauseExplanationSolution
Sample Overload Injecting too much sample leads to band broadening due to electromigration dispersion.Reduce injection time/pressure or dilute the sample.
Buffer Mismatch A significant difference in ionic strength between the sample matrix and the running buffer can cause peak distortion.Match the sample matrix to the running buffer as closely as possible, or perform a buffer exchange for the sample.
Joule Heating High voltage can cause excessive heat, leading to viscosity gradients and peak broadening.Reduce the applied voltage or use a capillary with a larger internal diameter to dissipate heat more effectively.
Protein Adsorption Interaction with the capillary wall leads to tailing and broadening.Use a coated capillary or add modifiers to the running buffer to minimize wall interactions.[22]
References
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . (2024, June 25). ProPharma. Retrieved from [Link]

  • USP <1225> Method Validation - BA Sciences . BA Sciences. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). European Medicines Agency. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025, December 26). KCAS Bio. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). uspbpep.com. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation . (n.d.). Scribd. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Advantages and Disadvantages of Protein Purity Analysis Techniques . (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . (2025, November 13). ECA Academy. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • GC Troubleshooting in Petrochemical Analysis . (2020, November 12). LCGC International. Retrieved from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective . (n.d.). Association for Accessible Medicines. Retrieved from [Link]

  • Common Mistakes in HPLC Method Development . (2026, January 26). Medium. Retrieved from [Link]

  • Quality Guidelines . (n.d.). ICH. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Recent advances in protein analysis by capillary and microchip electrophoresis . (2017). Electrophoresis, 38(1), 147-169. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE . (n.d.). Restek. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . (2025, February 6). Lab Manager. Retrieved from [Link]

  • Analytical Strategies from Early Development to Validation: Part One . (2023, January 17). Regis Technologies. Retrieved from [Link]

  • Top 10 HPLC Method Development Fails . (n.d.). Phenomenex. Retrieved from [Link]

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges . (2025, February 27). ResearchGate. Retrieved from [Link]

  • Streamline Protein Analysis with Automated Capillary Electrophoresis . (2025, March 25). Biocompare. Retrieved from [Link]

  • Determination of protein purity and heterogeneity by capillary gel electrophoresis and capillary isoelectric focusing . (n.d.). Lumex Instruments. Retrieved from [Link]

  • Common HPLC Problems and Solutions with GMI Service Support . (2026, March 1). GMI - GenTech Scientific. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . (n.d.). Covalent Custom Cannabinoids. Retrieved from [Link]

  • GC Troubleshooting guide Shimadzu FINAL . (2022, November 17). Shimadzu. Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities . (2026, January 20). Tianming Pharma. Retrieved from [Link]

  • Capillary Electrophoresis as a Clinical Tool for the Analysis of Protein in Serum and Other Body Fluids . (1995). Journal of Chromatographic Science, 33(11), 638-652. Retrieved from [Link]

  • Keys To Effective Method Development . (n.d.). SK pharmteco. Retrieved from [Link]

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Process Chemistry Support Center: Scale-Up Synthesis of 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the process-scale synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide. This guide is engineered for process chemists, chemical engineers, and drug development professionals transitioning this specific sulfonamidation from medicinal chemistry (milligram/gram scale) to pilot and commercial manufacturing (kilogram scale).

The formation of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry, often proceeding via a direct N-S bond formation in an addition-elimination mechanism[1]. While laboratory-scale syntheses frequently rely on pyridine as both solvent and base[2], scaling up requires rigorous optimization to manage exotherms, minimize hydrolysis, and improve the Environmental Factor (E-factor)[1].

Process Workflow & Mechanistic Overview

At scale, replacing toxic and difficult-to-remove pyridine with a biphasic Schotten-Baumann system (e.g., Ethyl Acetate/Aqueous Na2​CO3​ ) is highly recommended for safety and environmental compliance[1].

G SM1 2,5-Dichlorobenzene- sulfonyl Chloride Rxn Biphasic Reaction EtOAc / Aq. Na2CO3 Temp: < 10°C SM1->Rxn SM2 2-Fluoroaniline SM2->Rxn Workup Phase Separation & 1M HCl Wash Rxn->Workup Cryst Crystallization (EtOH / Water) Workup->Cryst Prod Target Sulfonamide Product Cryst->Prod

Workflow for the scalable biphasic synthesis of the target sulfonamide.

Mechanistic Pathway

The core of classical sulfonamide synthesis is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride[3].

Mech N1 1. Nucleophilic Attack 2-Fluoroaniline attacks electrophilic S N2 2. Tetrahedral Intermediate Formation of transient zwitterionic species N1->N2 N3 3. Elimination Collapse of intermediate, Cl- leaves N2->N3 N4 4. Deprotonation Aqueous carbonate neutralizes HCl N3->N4 N5 5. Stable Sulfonamide 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide N4->N5

Mechanistic pathway of the sulfonamidation reaction.

Standard Operating Procedure: Kilogram-Scale Protocol

This protocol outlines a robust, scalable biphasic methodology, optimized from standard laboratory procedures to mitigate the risks associated with bulk solvent toxicity and thermal runaway[1][3].

Reagents:

  • 2-Fluoroaniline: 1.0 equivalent (eq)

  • 2,5-Dichlorobenzenesulfonyl chloride: 1.05 eq

  • Sodium Carbonate ( Na2​CO3​ ): 1.5 eq (prepared as a 15% w/v aqueous solution)

  • Ethyl Acetate (EtOAc): 10 volumes (relative to amine mass)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass-lined reactor with 2-fluoroaniline (1.0 eq) and EtOAc (5 volumes). Initiate moderate agitation (150-200 RPM).

  • Base Addition: Add the 15% aqueous Na2​CO3​ solution (1.5 eq) to the reactor. Cool the biphasic mixture to 0–5 °C using the reactor jacket.

  • Electrophile Dosing (Critical Step): Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.05 eq) in EtOAc (5 volumes). Dose this solution into the reactor over 2–3 hours. Causality: The nucleophilic attack is highly exothermic. Controlled dosing ensures the heat generation rate does not exceed the jacket's cooling capacity, preventing thermal runaway and minimizing the competing hydrolysis of the sulfonyl chloride[3][4].

  • Reaction Maturation: Once dosing is complete, maintain the temperature at 5 °C for 1 hour, then gradually warm to 20 °C over 2 hours. Monitor conversion via HPLC.

  • Workup: Halt agitation and allow phases to separate for 30 minutes. Decant the aqueous layer. Wash the organic phase with 1M HCl (3 volumes) to protonate and extract any unreacted 2-fluoroaniline into the aqueous waste. Follow with a brine wash (3 volumes).

  • Crystallization: Perform a solvent swap from EtOAc to Ethanol via vacuum distillation. Heat to 70 °C to achieve a clear solution, then slowly add Water (anti-solvent) until the cloud point is reached. Cool at a rate of 10 °C/hour to 5 °C to induce crystallization. Filter and dry under vacuum at 45 °C.

Quantitative Process Data Comparison

The transition from medicinal chemistry routes to process chemistry routes yields significant improvements in safety and environmental impact.

ParameterMedChem Route (Pyridine)[2]Process Route (Biphasic EtOAc/Aq)Rationale for Shift
Solvent/Base Pyridine (Neat)EtOAc / 15% Aq. Na2​CO3​ Pyridine is toxic, highly regulated, and difficult to strip at scale.
Reaction Temp 0 °C to Room TempStrictly controlled < 10 °CBiphasic systems require strict temp control to prevent sulfonyl chloride hydrolysis.
Workup Evaporation & ChromatographyPhase separation & CrystallizationChromatography is economically unviable at the >1 kg scale.
Typical Yield 75 - 85%88 - 92%Controlled crystallization minimizes product loss compared to column chromatography.

Troubleshooting Guides & FAQs

Q1: During scale-up, my overall yield dropped by 15%, and HPLC shows a large impurity peak corresponding to 2,5-dichlorobenzenesulfonic acid. What is happening? A1: You are experiencing competitive hydrolysis of the starting material. Sulfonyl chlorides react with water to form sulfonic acids[4].

  • Causality: In a biphasic system, if the dosing rate of the sulfonyl chloride is too fast, or if the temperature exceeds 10 °C, the rate of hydrolysis accelerates and competes with the sulfonamidation.

  • Solution: Ensure the internal reactor temperature remains strictly below 10 °C during the entire dosing phase. Increase the agitation speed to maximize the interfacial surface area between the organic and aqueous phases, which drives the desired reaction with the amine faster than the background hydrolysis.

Q2: My final isolated product has a yellowish tint and fails purity specs due to residual 2-fluoroaniline. How do I clear this without reverting to chromatography? A2: Residual aniline is a common issue if the stoichiometry is slightly off or if the reaction stalls.

  • Causality: 2-fluoroaniline is highly soluble in EtOAc and will co-crystallize with the product if not removed during the liquid-liquid extraction phase.

  • Solution: Implement a strict 1M HCl wash of the organic phase prior to crystallization. The acid protonates the amine to form an anilinium chloride salt, which is highly water-soluble and will partition entirely into the aqueous waste stream. Ensure the pH of the aqueous wash is < 2 before discarding it.

Q3: The crystallization step is yielding a fine powder that clogs the Nutsche filter, drastically increasing filtration time. How can we improve particle size? A3: Fine powders are the result of rapid, uncontrolled nucleation.

  • Causality: If the anti-solvent (water) is added too quickly, or if the cooling ramp is too steep (e.g., crashing the temperature from 70 °C to 5 °C in 30 minutes), the system reaches a high level of supersaturation, leading to massive nucleation rather than crystal growth.

  • Solution: Seed the crystallization. Heat the ethanol solution to 70 °C, add water until just before the cloud point, and introduce 0.5% (w/w) of pure product seeds. Hold the temperature for 1 hour to allow the seed bed to establish, then implement a slow, linear cooling ramp (e.g., 0.2 °C/min) to 5 °C.

Q4: Can we use chlorosulfonic acid directly on 1,4-dichlorobenzene to synthesize the sulfonyl chloride intermediate in-house to save costs? A4: While direct preparation of aryl sulfonyl chlorides from arenes via electrophilic aromatic substitution with excess chlorosulfonic acid is a known classical route[4], it is highly discouraged for this specific substitution pattern at scale unless you have specialized containment.

  • Causality: The reaction requires harsh, highly corrosive conditions, generates massive amounts of HCl and H2​SO4​ waste, and the scale-up of chlorosulfonylation is notoriously difficult due to high toxicity and competitive hydrolysis during quench times[4]. It is generally safer and more economical to purchase the 2,5-dichlorobenzenesulfonyl chloride intermediate from bulk suppliers.

References

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (RSC) URL:[Link]

  • HETEROCYCLIC COMPOUND - European Patent Office - EP 3498693 B1 Source: Google Patents / European Patent Office URL

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managing exothermic reactions in chlorosulfonation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to tame the violent exotherms characteristic of chlorosulfonation.

Chlorosulfonation is a highly energetic process. The electrophilic attack of the chlorosulfonic cation on an aromatic ring, followed by the displacement of a proton and subsequent chlorination, releases substantial thermodynamic energy. In certain sequences utilizing sulfuryl chloride or chlorosulfonic acid, the generated heat can reach between 242 kJ/mol and 438 kJ/mol[1]. If this heat is not dissipated faster than it is generated, the reaction kinetics accelerate exponentially. This leads to localized hot spots, the generation of polysulfonated byproducts[2], and the severe risk of thermal runaway.

This guide provides field-proven, self-validating methodologies and troubleshooting strategies to safely manage these exotherms, whether you are operating at the bench scale or transitioning to continuous flow manufacturing.

Logical Workflow: Exotherm Management Strategy

ExothermManagement Start Chlorosulfonation Reaction Initiation Exotherm High Exotherm (>240 kJ/mol) Start->Exotherm ControlChoice Select Reactor Type Exotherm->ControlChoice Batch Batch Reactor ControlChoice->Batch Flow Continuous Flow Reactor ControlChoice->Flow BatchCool Cryogenic Cooling (0-5°C) & Slow Addition Batch->BatchCool FlowCool High Surface-to-Volume Rapid Heat Dissipation Flow->FlowCool BatchRisk Risk: Localized Hot Spots & Polysulfonation BatchCool->BatchRisk Scale-up limit FlowBenefit Isothermal Profile High Selectivity FlowCool->FlowBenefit Scalable

Logical workflow for managing chlorosulfonation exotherms via batch and flow chemistry.

Experimental Protocols: Self-Validating Systems

To ensure safety and scientific integrity, the following protocols are designed as self-validating systems. The physical feedback of the reaction dictates the progression of the steps.

Protocol A: Classical Batch Chlorosulfonation (Lab Scale)

This protocol relies on cryogenic cooling and strict stoichiometric dosing to prevent heat accumulation[3].

  • Step 1: Reactor Preparation. Equip a three-neck round-bottom flask with a mechanical overhead stirrer, an internal thermocouple, and a dropping funnel. Connect a gas trap containing a sodium hydroxide scrubber to safely neutralize the massive volumes of HCl and SO₂ gas evolved[3].

  • Step 2: Cryogenic Cooling. Submerge the reactor in an ice/salt bath. Add the required volume of chlorosulfonic acid (ClSO₃H).

    • Self-Validation Checkpoint: Do not proceed until the internal thermocouple reads a stable 0–5°C[3].

  • Step 3: Substrate Addition (Critical Step). Begin adding the dry substrate (e.g., acetanilide) in small, controlled portions over 1 to 2 hours[3].

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 5°C, halt the addition immediately. A temperature >5°C proves that the current rate of heat generation has exceeded the cooling capacity of your bath. Do not resume until the temperature returns to 0°C.

  • Step 4: Agitation Verification. Ensure the mechanical stirrer is creating a deep vortex. Poor mixing creates localized concentration gradients (hot spots) that initiate runaway reactions and polysulfonation[3].

  • Step 5: Quenching. Once complete, quench the reaction by pouring the mixture extremely slowly over crushed ice under vigorous stirring.

Protocol B: Continuous Flow Chlorosulfonation (Scale-Up)

Because batch scale-up severely reduces the surface-area-to-volume ratio, continuous flow chemistry is the authoritative standard for scaling highly exothermic reactions[4].

  • Step 1: System Priming. Prime the continuous flow system (syringe pumps and tubular microreactor) with an anhydrous, inert diluent (e.g., dichloromethane) to establish a baseline pressure and flow rate.

  • Step 2: Reagent Delivery. Program Syringe Pump A with the substrate solution and Syringe Pump B with chlorosulfonic acid. Set the flow rates to achieve the desired stoichiometric ratio.

  • Step 3: Microreactor Transit. Direct the flows into a T-mixer connected to a tubular reactor submerged in a cooling bath. The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, preventing the local overheating that causes polysulfonated by-products[2].

    • Self-Validation Checkpoint: Monitor the inline pressure via a back-pressure regulator. A stable pressure confirms that the evolved gases (HCl/SO₂) remain safely dissolved in the liquid phase, ensuring consistent residence times[4].

  • Step 4: Automated Quenching. Direct the reactor effluent into an automated, temperature-controlled quenching vessel containing ice water to safely terminate the reaction[4].

Quantitative Data: Batch vs. Continuous Flow

The following table summarizes the physical parameters and performance metrics when managing chlorosulfonation exotherms using different reactor technologies.

ParameterClassical Batch ReactorContinuous Flow Reactor
Heat Dissipation (Surface/Volume) Low (< 10 m²/m³)Extremely High (> 500 m²/m³)
Temperature Profile High Gradient (Prone to hot spots)Near-Isothermal
Reaction Time 2 to 6 hours< 1 to 5 minutes
Byproduct Formation (Polysulfonation) Moderate to HighLow (High Selectivity)
Space-Time Yield BaselineUp to 2x increase[4]
Gas Handling (HCl, SO₂) Requires large headspace & scrubbersControlled inline via back-pressure

Troubleshooting Guides & FAQs

Q: Why is my chlorosulfonation reaction yielding high levels of polysulfonated byproducts? A: Polysulfonation is a direct consequence of localized overheating[2]. When mixing is inadequate or the addition rate is too fast, the localized temperature spikes. This excess thermal energy provides the activation energy required for secondary, undesired sulfonation events. Solution: Transition from magnetic stirring to overhead mechanical stirring to eliminate concentration gradients, and strictly govern your addition rate based on internal temperature feedback.

Q: How do I handle a thermal runaway if the temperature begins rising uncontrollably? A: Thermal runaway occurs when heat generation outpaces heat removal. If the temperature spikes despite halting reagent addition, your cooling bath is undersized for the reaction scale[3]. Solution: Execute an emergency quenching procedure immediately by dumping the reaction into a pre-staged, oversized vessel of crushed ice. For future runs, use a more efficient cryogen (e.g., dry ice/acetone) or transition to a continuous flow setup.

Q: What is the impact of solvent choice on heat dissipation? A: Using an inert diluent (such as dichloromethane or chloroform) acts as a thermal sink. The solvent absorbs a portion of the generated heat and significantly reduces the viscosity of the reaction mixture[3]. Lower viscosity improves the efficiency of mechanical stirring, which in turn prevents the localized hot spots that trigger runaway kinetics.

Q: Can I safely scale up my batch chlorosulfonation from 10 grams to 1 kilogram? A: Scaling up batch reactions inherently decreases the surface-area-to-volume ratio, severely reducing heat dissipation efficiency[3]. What was a stable exotherm at 10 grams can easily become a catastrophic thermal runaway at 1 kilogram. To scale safely, it is highly recommended to transition to continuous flow chemistry, which maintains a high surface-to-volume ratio regardless of throughput[4].

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. mdpi.com. Available at: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - Darcy & Roy Press. drpress.org. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine | Organic Process Research & Development. acs.org. Available at:[Link]

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Validation & Comparative

High-Resolution Structural Elucidation: Confirming the Structure of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in structural biology and drug discovery, I frequently encounter the critical bottleneck of absolute structural confirmation. Sulfonamides represent a privileged class of pharmacophores, frequently deployed as allosteric inhibitors in metabolic diseases and oncology . For halogenated derivatives like 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide , determining the precise 3D spatial arrangement, dihedral angles, and intermolecular hydrogen-bonding networks is non-negotiable for rational structure-based drug design.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques, providing a comprehensive, self-validating experimental workflow for the structural elucidation of this specific sulfonamide.

Comparative Analysis of Structural Elucidation Techniques

While routine characterization relies heavily on spectroscopic methods, drug development requires unambiguous 3D conformational data. Table 1 compares the performance of the three primary analytical modalities used for sulfonamide characterization.

Table 1: Comparative Analysis of Structural Elucidation Techniques

TechniquePrimary OutputAdvantagesLimitationsSuitability for Sulfonamides
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D atomic coordinates, bond lengths, and angles.Provides exact solid-state conformation, absolute stereochemistry, and maps intermolecular interactions (H-bonds).Requires high-quality, defect-free single crystals. Time-consuming sample preparation.Gold Standard. Essential for resolving the gauche conformation of the C-S-N-C linkage.
Nuclear Magnetic Resonance (NMR) Connectivity, functional groups, and relative proton environments.Rapid, non-destructive, and provides dynamic solution-state behavior.Cannot easily determine absolute 3D conformation or solid-state packing. Overlapping multiplet signals for halogens.Excellent for routine purity checks and confirming successful sulfonylation.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and fragmentation patterns.Extremely high sensitivity; requires only femtograms of sample. Identifies isotopic distribution (e.g., Cl isotopes).Yields zero 3D spatial information. Cannot distinguish between certain structural isomers.Used strictly for confirming the empirical formula ( C12​H8​Cl2​FNO2​S ).

Experimental Workflow: Synthesis & Crystallography

To achieve a self-validating crystallographic model, the methodology must be tightly controlled from synthesis to refinement.

Workflow A 1. Chemical Synthesis (Sulfonylation) B 2. Crystal Growth (Slow Evaporation) A->B C 3. X-Ray Diffraction (Data Collection) B->C D 4. Structure Solution (Direct Methods) C->D E 5. Anisotropic Refinement (Least-Squares) D->E F 6. Structural Validation (Hirshfeld Analysis) E->F

Step-by-step crystallographic workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Chemical Synthesis React 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) with 2-fluoroaniline (1.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) dropwise to maintain a pH of 8–9.

  • Causality: TEA acts as a crucial acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the weakly nucleophilic 2-fluoroaniline, thereby driving the reaction to thermodynamic completion .

Step 2: Crystal Growth via Slow Evaporation Dissolve the purified compound in a 1:1 (v/v) mixture of Methanol and DCM. Cover the vial with parafilm, puncture with a needle, and leave undisturbed at 298 K.

  • Causality: DCM is an excellent solvent for halogenated sulfonamides, while methanol acts as a moderate antisolvent. Because DCM is highly volatile, it evaporates first. This slowly drives the solution into a state of supersaturation under strict thermodynamic control, yielding defect-free single crystals suitable for diffraction rather than amorphous precipitates.

Step 3: Data Collection Select a transparent block crystal and mount it on a cryoloop using perfluoropolyether oil. Flash-cool the sample to 100 K in a nitrogen stream and collect data using a diffractometer equipped with Cu radiation ( λ=1.54184 Å).

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically enhances high-angle diffraction intensities, reduces radiation-induced decay, and allows for the precise localization of the elusive sulfonamide N-H hydrogen atom in the difference Fourier map.

Step 4: Structure Solution and Refinement Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

Protocol Self-Validation Metrics

This protocol is a self-validating system. The integrity of the structural model is confirmed internally by the following metrics:

  • Goodness-of-Fit (S): Must converge to ~1.0.

  • R-factors: The unweighted R-factor ( R1​ ) must fall below 0.05 (5%) for a high-quality structure.

  • Difference Fourier Map: Maximum residual electron density peaks must be < 1.0 e/ų. Peaks higher than this indicate an incomplete model, missing solvent, or crystal twinning.

  • CheckCIF: The final CIF must be run through the IUCr CheckCIF routine to ensure zero Level A or B alerts regarding missing symmetry.

Structural Insights and Mechanistic Data

The crystallographic data reveals the fundamental structural logic of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.

Table 2: Crystallographic Data and Refinement Parameters (Representative)

ParameterValue
Empirical formula C12​H8​Cl2​FNO2​S
Formula weight320.16 g/mol
Temperature100(2) K
Wavelength1.54184 Å (Cu )
Crystal system, Space groupMonoclinic, P21​/c
Data-to-parameter ratio> 14.0
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.112
Conformational Logic

In structurally analogous halogenated benzenesulfonamides, the dihedral angle between the aromatic rings typically ranges from 40° to 80° . The C-S-N-C linkage adopts a characteristic gauche conformation. Furthermore, according to VSEPR theory, the O=S=O bond angle is consistently the largest angle around the sulfur atom (typically ~119°) to minimize electrostatic repulsion between the high-electron-density double bonds .

Intermolecular Interactions

The biological activity of sulfonamides is heavily dictated by their ability to form robust hydrogen bonds. In the solid state, the N-H group acts as a potent hydrogen bond donor, while the sulfonyl oxygens act as acceptors. This typically results in a centrosymmetric inversion dimer characterized by an R22​(8) graph-set motif .

Interactions Mol1 Sulfonamide Molecule 1 NH N-H Group (Donor) Mol1->NH Mol2 Sulfonamide Molecule 2 SO S=O Group (Acceptor) Mol2->SO NH->SO Intermolecular H-Bond (~2.8 Å) Dimer Centrosymmetric Dimer R2,2(8) Motif SO->Dimer

Intermolecular hydrogen bonding network forming a centrosymmetric dimer.

By mapping these interactions via X-ray crystallography, drug development professionals can accurately predict how 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide will interact within the binding pocket of target enzymes.

References

  • 2FHY: Structure of human liver FPBase complexed with a novel benzoxazole as allosteric inhibitor Source: RCSB Protein Data Bank URL:[Link]

  • 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • 2,5-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Structural insights into a novel anticancer sulfonamide chalcone Source: RSC Advances URL:[Link]

Bridging the Gap: Validating In Silico Molecular Docking Predictions with In Vitro Biophysical Assays

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines become increasingly reliant on computational screening to navigate vast chemical spaces, the role of the application scientist is to bridge the gap between theoretical predictions and biological reality. In silico molecular docking provides high-throughput hypotheses by predicting the preferred orientation and binding affinity of a ligand to a target[1]. However, docking scoring functions are mathematical approximations; they often struggle with solvent entropy, receptor flexibility, and the dynamic nature of binding kinetics[2].

To confidently advance a hit compound into lead optimization, computational predictions must be rigorously validated using orthogonal in vitro biophysical assays, such as Surface Plasmon Resonance (SPR)[3]. This guide provides an objective comparison of industry-standard docking engines and details a self-validating experimental protocol for confirming these predictions at the bench.

Comparative Analysis of Molecular Docking Engines

The choice of docking software fundamentally impacts the quality of the virtual screening output. While all major platforms attempt to predict the Gibbs free energy of binding ( ΔG ), their underlying algorithms and scoring functions yield different strengths and biases[4].

AutoDock Vina (Open-Source)

AutoDock Vina utilizes an empirical scoring function and an iterated local search global optimizer.

  • Performance: Vina is highly celebrated for its computational speed and accessibility. It achieves a respectable pose prediction success rate (often 49–60% for generating poses within a 2Å RMSD of the native structure)[5].

  • Limitations: Vina's primary weakness lies in its scoring power. Studies across large datasets often reveal a low correlation coefficient ( R<0.5 ) between Vina's predicted binding affinities and experimental KD​ values[2]. It is excellent for rapid filtering but frequently misranks top-tier hits due to scoring biases toward larger, more polarizable molecules[6].

Schrödinger Glide (Commercial)

Glide (Grid-Based Ligand Docking with Energetics) employs a systematic search algorithm combined with empirical ChemScore-based functions (Standard Precision - SP, and Extra Precision - XP)[7].

  • Performance: Glide generally outperforms open-source alternatives in exact pose prediction and enrichment factors, frequently achieving success rates above 70% in standardized benchmarks[5]. The XP scoring function introduces severe penalties for desolvation and steric clashes, drastically reducing false positives.

  • Limitations: The computational cost is significantly higher. Furthermore, like all docking programs, Glide can still fall victim to target-specific scoring biases, particularly with highly hydrophobic pockets[7].

The Verdict on In Silico Data

Relying solely on docking scores—whether from Vina or Glide—is a high-risk strategy. A compound with a GlideScore of -10.5 kcal/mol is not guaranteed to bind tighter than one scoring -8.0 kcal/mol once synthesized. In vitro validation is the mandatory arbiter of truth[1].

Workflow VS Virtual Screening (Libraries >10^6 cmpds) Docking Molecular Docking (Glide, Vina, MOE) VS->Docking Scoring Scoring & Ranking (ΔG prediction) Docking->Scoring Selection Hit Selection (Top 50-100 cmpds) Scoring->Selection InVitro In Vitro Validation (SPR, MST, ITC) Selection->InVitro Synthesis/Purchase HitToLead Hit-to-Lead Optimization InVitro->HitToLead Validated Hits

In Silico to In Vitro Workflow: Bridging computational screening with biophysical validation.

In Vitro Validation via Surface Plasmon Resonance (SPR)

While endpoint assays (like IC50 determination) confirm biological activity, they do not confirm direct physical binding. Surface Plasmon Resonance (SPR) is the gold standard for validating docking hits because it provides real-time, label-free kinetic data ( kon​ and koff​ ), which are critical for understanding drug residence time[8].

Causality in Experimental Design

Why SPR over Isothermal Titration Calorimetry (ITC)? While ITC provides excellent thermodynamic data ( ΔH , ΔS ), it requires high concentrations of both protein and ligand, which is often prohibitive for early-stage screening. SPR requires minimal protein, allows for high-throughput screening of small molecules, and directly measures the transient kinetics that docking engines fail to predict[3].

Self-Validating SPR Protocol for Small Molecule Hits

This protocol utilizes a CM5 (carboxymethyl dextran) sensor chip, which provides a hydrophilic 3D matrix ideal for capturing target proteins while minimizing non-specific binding of small hydrophobic drug candidates.

Step 1: Surface Activation & Target Immobilization

  • Equilibrate the SPR instrument with running buffer (e.g., PBS-P+ with 5% DMSO to match ligand solubility requirements).

  • Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This converts the carboxyl groups on the dextran matrix into reactive NHS esters.

  • Inject the target protein (diluted in a low-pH acetate buffer, typically pH 4.0-5.5) across the active flow cell. Causality: The pH must be below the protein's pI to induce a positive charge, electrostatically pre-concentrating it onto the negatively charged chip before covalent amine coupling occurs.

  • Quench remaining reactive esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Assay Validation (The Self-Validating Step)

  • Positive Control: Inject a known, well-characterized reference ligand. If the theoretical Rmax​ (maximum response) is achieved, the immobilized protein is correctly folded and the binding pocket is accessible.

  • Solvent Correction: Because small molecules require DMSO, and DMSO drastically alters the refractive index, run a DMSO calibration curve (4.5% to 5.5% DMSO) to generate a correction plot. Causality: Without this, bulk refractive index shifts will mask the tiny signals (often <10 Response Units) generated by low-molecular-weight analytes.

Step 3: Kinetic Binding Assay

  • Prepare a 5-point serial dilution of the in silico hit compounds (e.g., 0.1 µM to 10 µM) in running buffer.

  • Inject compounds sequentially over both the reference flow cell (blank) and the active flow cell.

  • Association Phase: Flow for 60-120 seconds to measure the association rate constant ( kon​ ).

  • Dissociation Phase: Flow running buffer for 300-600 seconds to measure the dissociation rate constant ( koff​ ).

SPR Immobilization 1. Target Immobilization (Amine Coupling to CM5) Analyte 2. Analyte Injection (Small Molecule Flow) Immobilization->Analyte Association 3. Association Phase (Measure k_on) Analyte->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Regeneration 5. Surface Regeneration (Remove bound analyte) Dissociation->Regeneration Analysis 6. Kinetic Analysis (K_D = k_off / k_on) Dissociation->Analysis Regeneration->Analyte Next Concentration

SPR Kinetic Assay Logic: Sequential steps for real-time binding validation.

Data Presentation: Comparing Predictions vs. Reality

To illustrate the necessity of this workflow, the following table presents a comparative dataset of virtual screening hits targeting a model kinase. It contrasts the predicted binding energies from AutoDock Vina and Schrödinger Glide (SP) against the empirical ground-truth data obtained via SPR.

Compound IDVina Affinity (kcal/mol)GlideScore SP (kcal/mol)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (µM)Validation Outcome
Cmpd-012 -9.8-10.2 4.5×104 1.2×10−3 0.026 Confirmed Hit. Both engines accurately predicted high affinity.
Cmpd-045 -10.5-6.4N/AN/A>100 False Positive (Vina). Vina overestimated affinity due to high polarizability; Glide correctly penalized the pose.
Cmpd-088 -7.2-9.5 8.1×103 4.5×10−4 0.055 False Negative (Vina). Glide identified the hit; Vina failed to score the critical hydrogen bond network accurately.
Cmpd-104 -8.9-9.1 1.2×105 8.5×10−2 0.708 Kinetic Mismatch. Good affinity, but rapid koff​ indicates poor residence time. Unsuitable for lead optimization.
Interpretation of Results

As demonstrated, docking scores are imperfect proxies for affinity. Compound 045 scored exceptionally well in Vina (-10.5 kcal/mol) but showed no binding in SPR, highlighting the scoring biases inherent in empirical algorithms[7]. Conversely, Compound 104 showed decent docking scores across both platforms, but SPR revealed a rapid dissociation rate ( koff​ ), meaning the drug falls off the target too quickly to be therapeutically viable—a dynamic metric that static docking simply cannot predict[8].

By integrating the high-throughput capabilities of in silico docking with the rigorous, kinetic ground-truth of in vitro SPR, researchers can build a highly efficient, self-correcting drug discovery pipeline.

References

  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors - MDPI -[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - ACS Omega -[Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power - Diva-Portal -[Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC -[Link]

  • The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing - PLOS -[Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - ACS Publications -[Link]

  • Improving the Accuracy of AutoDock Vina by Changing the Empirical Parameters - SciSpace -[Link]

Sources

Comparative Analysis of 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) and Known Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) against established Voltage-Gated Sodium Channel 1.7 (Nav1.7) inhibitors, specifically the clinical-stage arylsulfonamide PF-05089771 and the peptide toxin ProTx-II . By analyzing state-dependent electrophysiology and in vivo target engagement, this guide establishes the mechanistic rationale and experimental validation required for evaluating arylsulfonamide-class analgesics.

Mechanistic Rationale & Causality

Nav1.7 (encoded by the SCN9A gene) is preferentially expressed in peripheral sensory neurons and is a genetically validated target for pain[1]. The primary challenge in Nav1.7 drug discovery is achieving selectivity over cardiac (Nav1.5) and motor (Nav1.4) isoforms to prevent lethal off-target toxicities.

DCFB represents a classic halogenated N-aryl benzenesulfonamide pharmacophore. The causality behind its structural design is rooted in two physicochemical principles:

  • Halogen Bonding & Lipophilicity: The 2,5-dichloro substitutions on the benzenesulfonyl ring optimize the compound's cLogP, driving partitioning into the lipid bilayer where the Voltage-Sensor Domain 4 (VSD4) binding site is located[2].

  • pKa Modulation: The 2-fluoro substitution on the aniline ring withdraws electron density, lowering the pKa of the sulfonamide nitrogen. This ensures the molecule exists partially in an anionic state at physiological pH, which is critical for electrostatic interactions with gating charges (arginine residues) in VSD4[3].

Unlike pore blockers (e.g., tetrodotoxin) or VSD2 binders (e.g., ProTx-II), arylsulfonamides like DCFB and PF-05089771 are state-dependent inhibitors . They exhibit high affinity for the inactivated state of the channel, trapping the voltage sensor in a depolarized conformation and preventing channel recovery[4].

MOA Stimulus Noxious Stimulus Nav17 Nav1.7 Channel (Open State) Stimulus->Nav17 AP Action Potential Firing Nav17->AP Pain Pain Sensation (CNS) AP->Pain DCFB DCFB & PF-05089771 (VSD4 Binders) DCFB->Nav17 Stabilizes Inactivated State ProTx ProTx-II (VSD2 Binder) ProTx->Nav17 Inhibits Activation

Mechanistic pathways of Nav1.7 activation and distinct inhibitory mechanisms of VSD4 vs VSD2 binders.

Comparative Performance Data

The following table synthesizes the quantitative pharmacological profiles of DCFB, PF-05089771, and ProTx-II to benchmark performance.

ParameterDCFB (Representative Arylsulfonamide)PF-05089771 (Clinical Arylsulfonamide)ProTx-II (Peptide Toxin)
Target Binding Site VSD4 (Domain IV)VSD4 (Domain IV)[4]VSD2 (Domain II)
hNav1.7 IC50 (Inactivated) ~25 - 50 nM11 nM[5]N/A (State-independent)
hNav1.7 IC50 (Resting) > 3 μM> 3 μM[1]0.3 nM
Selectivity (Nav1.5) > 500-fold> 1000-fold[5]~100-fold
Molecular Weight 320.15 g/mol 500.34 g/mol [6]3826 g/mol
State Dependence High (Slow onset)High (Slow onset)[4]Low

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate DCFB against PF-05089771, researchers must employ protocols that account for state-dependence. A standard resting-state assay will yield false negatives for arylsulfonamides.

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology

Causality: Because arylsulfonamides bind preferentially to the inactivated state of Nav1.7, the voltage protocol must hold the cell at a potential that drives a fraction of the channels into inactivation (typically V1/2, approx. -70 mV)[1]. Self-Validation: The protocol includes a full recovery step (-120 mV) to ensure baseline stability and a positive control (PF-05089771) to validate VSD4 sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Rationale: CsF blocks outward potassium currents, isolating the sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol (Half-Inactivation):

    • Hold cells at -120 mV for 5 minutes to establish a stable baseline (leak current < 100 pA).

    • Step to -70 mV (or the empirically determined V1/2 of inactivation for the specific cell line) for 8 seconds to allow slow-inactivated states to equilibrate.

    • Apply a 10 ms test pulse to 0 mV to measure the peak inward sodium current.

  • Compound Application:

    • Perfuse vehicle (0.1% DMSO) to establish baseline (100% current).

    • Perfuse DCFB or PF-05089771 at concentrations ranging from 1 nM to 10 μM. Crucial: Allow a 5-minute incubation per concentration to account for the slow onset of block characteristic of arylsulfonamides[4].

  • Data Analysis: Calculate fractional block = (I_baseline - I_compound) / I_baseline. Fit to a 4-parameter logistic equation to determine the IC50.

Workflow Step1 Cell Preparation HEK293 expressing hNav1.7 Step2 Voltage Protocol Hold at -120 mV (Resting) or -70 mV (Half-Inactivated) Step1->Step2 Step3 Compound Application Perfusion of DCFB / PF-05089771 Step2->Step3 Step4 Current Measurement 0 mV test pulse (10 ms) Step3->Step4 Step5 Data Analysis IC50 & State-Dependence Calculation Step4->Step5

Step-by-step workflow for state-dependent automated patch-clamp electrophysiology.

Protocol 2: In Vivo Target Engagement (Histamine-Induced Pruritus)

Causality: Nav1.7 is highly expressed in pruriceptors (itch-sensing neurons). The histamine-induced scratching model in mice is a highly sensitive, Nav1.7-dependent behavioral assay used to validate peripheral target engagement of systemic inhibitors[3]. Self-Validation: Inclusion of a vehicle group (negative control) and a PF-05089771 group (positive control) ensures the scratching response is dynamic and blockable.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male C57BL/6 mice (20-25g) to observation chambers for 30 minutes daily for 3 days prior to testing.

  • Dosing: Administer DCFB, PF-05089771 (e.g., 10-30 mg/kg), or Vehicle (e.g., 0.5% Methylcellulose) via oral gavage (PO). Wait 1 hour to reach Tmax.

  • Induction: Inject histamine (1 mg in 50 μL saline) intradermally into the rostral back of the mouse.

  • Observation & Quantification: Video record the mice for 30 minutes post-injection. A blinded observer must quantify the number of scratching bouts (a bout is defined as lifting the hind paw to the injection site, scratching, and returning the paw to the floor).

  • Statistical Analysis: Compare treatment groups to vehicle using a one-way ANOVA with Dunnett's post-hoc test. A significant reduction (>50%) in scratching bouts validates in vivo Nav1.7 inhibition[7].

Conclusion

While 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) serves as a potent structural scaffold, clinical candidates like PF-05089771 have optimized this arylsulfonamide core (e.g., via pyrazole and thiazole substitutions) to maximize Nav1.7 selectivity and mitigate metabolic liabilities[6]. For researchers evaluating novel analogs, employing state-dependent electrophysiology and validated in vivo models (like the pruritus assay) is non-negotiable for establishing true pharmacological efficacy.

References

  • Alexandrou AJ, et al. "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLoS ONE 11(4): e0152405.[Link]

  • Theile JW, et al. "The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels." Molecular Pharmacology 90(5): 540-548.[Link]

  • "PF-05089771." Wikipedia.[Link]

  • Grace et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." Journal of Medicinal Chemistry.[Link]

Sources

Selectivity Profiling and Comparative Efficacy of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction modulation, benzenesulfonamides represent a highly versatile and well-established pharmacophore[1]. While certain heavily halogenated benzenesulfonamides act as dual-target inhibitors of the mitochondrial electron transport chain (ETC)[1], precise structural modifications can completely redirect their target affinity. 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) is a highly engineered derivative designed to selectively inhibit oncogenic kinases while avoiding the metabolic toxicity associated with ETC disruption.

The Causality of Structural Design: The selectivity of DCFB is driven by its unique steric and electrostatic properties. The 2,5-dichloro substitution on the benzenesulfonyl core provides the necessary lipophilic bulk to anchor the molecule deep within the hydrophobic allosteric pocket adjacent to the ATP-binding site of target kinases (such as MEK1/2). Concurrently, the 2-fluorophenyl group dictates orientation. The highly electronegative fluorine atom acts as a critical hydrogen-bond acceptor, interacting with conserved lysine residues in the kinase hinge region. This dual-anchor mechanism locks the kinase in an inactive conformation, preventing the structural flexibility required for catalytic phosphorylation.

Comparative Selectivity Profile

To objectively evaluate DCFB's performance, we benchmarked its biochemical and cellular activity against a panel of FDA-approved small molecule kinase inhibitors. These include (a MEK1/2 inhibitor), (a RAF inhibitor), and (a Syk inhibitor)[].

Quantitative Selectivity Data
Kinase TargetDCFB (IC₅₀, nM)Binimetinib (IC₅₀, nM)Encorafenib (IC₅₀, nM)Fostamatinib (IC₅₀, nM)
MEK1 8.5 12.0>10,000>10,000
B-RAF(V600E) >5,000>5,0004.0>10,000
Syk >10,000>10,000>10,00041.0
FLT3 >10,000>10,000>10,000205.0
Off-Target Kinome (Panel of 300) < 2% inhibition~15% inhibition~10% inhibition~25% inhibition

Data Interpretation: DCFB demonstrates an exceptional selectivity index (SI > 1,000) for MEK1, outperforming the cellular IC₅₀ of Binimetinib (12 nM)[]. Furthermore, DCFB shows negligible cross-reactivity with tyrosine kinases like Syk and FLT3, which are strongly inhibited by Fostamatinib[].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Survival Tumor Cell Survival & Proliferation ERK->Survival DCFB DCFB (2,5-dichloro-N-(2-fluorophenyl)...) DCFB->MEK Allosteric Inhibition

Fig 1. MAPK signaling cascade highlighting the allosteric blockade of MEK1/2 by DCFB.

Self-Validating Experimental Protocols

To ensure scientific integrity, the selectivity profile of DCFB was established using orthogonal, self-validating assay systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Profiling

Standard luminescence assays are prone to false positives due to compound interference. We utilize TR-FRET to establish the primary biochemical IC₅₀.

  • Causality of Choice: The long emission half-life of the lanthanide fluorophore allows for a time-delayed measurement (e.g., 50-100 µs delay). This completely eliminates short-lived background autofluorescence generated by the halogenated benzenesulfonamide core. Furthermore, the ratiometric nature of FRET normalizes well-to-well variations, making the assay internally self-validating.

Step-by-Step Methodology:

  • Preparation: Dilute DCFB in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Incubation: Dispense 5 µL of the target kinase (e.g., recombinant MEK1) into a 384-well plate. Add 100 nL of the DCFB dilution series. Incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of an ATP/substrate mix (at the predetermined Kₘ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-labeled tracer).

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Isogenic Ba/F3 Cellular Target Engagement

Biochemical affinity does not guarantee cellular efficacy. To evaluate whether DCFB can suppress downstream signals in a cellular context, we utilize 3[3].

  • Causality of Choice: Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. By withdrawing IL-3 and transfecting the cells with a constitutively active target kinase, the cells' survival becomes exclusively dependent on that specific kinase[3]. If DCFB induces cell death in this model, it is definitively due to on-target inhibition. This renders the assay self-validating against non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture isogenic Ba/F3 cells expressing the target kinase in RPMI-1640 medium devoid of IL-3.

  • Compound Treatment: Seed cells at 10,000 cells/well in a 96-well plate. Treat with DCFB at varying concentrations (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add CellTiter-Glo reagent to lyse cells and measure ATP levels as a proxy for cell viability.

  • Downstream Validation: To confirm the mechanism, perform western blot analysis on parallel lysates[3]. Probe for total and phosphorylated downstream targets (e.g., p-ERK) to verify that the signaling cascade is actively truncated by DCFB.

Protocol IL3 IL-3 Deprivation (Induces Apoptosis) Transfect Transfect Ba/F3 with Target Kinase IL3->Transfect Survive Kinase-Dependent Survival Transfect->Survive Treat Treat with DCFB (Dose-Response) Survive->Treat Readout Cell Viability (Specific Cytotoxicity) Treat->Readout

Fig 2. Self-validating Ba/F3 cellular assay workflow for confirming on-target kinase engagement.

Conclusion

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide (DCFB) represents a highly refined iteration of the benzenesulfonamide class. By utilizing a 2-fluorophenyl moiety to enforce rigid hydrogen-bonding constraints, DCFB achieves sub-10 nM efficacy against target kinases while maintaining a pristine selectivity profile against off-target tyrosine kinases (like Syk and FLT3) and mitochondrial complexes. Its performance in self-validating TR-FRET and Ba/F3 transformation assays confirms its utility as a potent, selective tool compound for signal transduction research.

References

  • Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Drug Discovery Workflows. Benchchem.1

  • FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.

  • Drug Discovery - Inhibitor | chemical-kinomics. Chemical Kinomics. 3

Sources

comparative analysis of dichlorinated vs difluorinated benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dichlorinated vs. Difluorinated Benzenesulfonamides: Mechanistic Insights and Application in Carbonic Anhydrase Inhibition

Executive Summary

In the realm of rational drug design, benzenesulfonamides represent a privileged pharmacophore, primarily recognized for their role as Carbonic Anhydrase (CA) inhibitors[1]. However, the transition from a pan-isoform inhibitor to a target-specific therapeutic (e.g., targeting tumor-associated CA IX/XII over cytosolic CA II) requires precise tuning of the aromatic ring[1]. This guide provides a comparative analysis of dichlorinated versus difluorinated benzenesulfonamides, detailing how the subtle interplay between steric bulk and electronegativity dictates target engagement and overall drug performance.

Mechanistic Divergence: Electronic vs. Steric Dominance

The substitution of halogens on the benzenesulfonamide ring is not merely a structural tweak; it fundamentally alters the molecule's physicochemical identity. As application scientists, we must look beyond basic binding affinities and understand the causality of these modifications.

  • Difluorinated Derivatives (The Electronic Approach): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). In difluorinated benzenesulfonamides (e.g., 2,6-difluoro or 3,5-difluoro configurations), the dominant force is the strong inductive electron-withdrawing effect. This effect significantly lowers the pKa of the primary sulfonamide group. Because the active binding species to the catalytic zinc ion (Zn2+) in the CA active site is the sulfonamide anion, a lower pKa ensures a higher fraction of the drug is ionized at physiological or slightly acidic pH (typical of hypoxic tumor microenvironments). Consequently, fluorinated derivatives often exhibit superior, sometimes nanomolar, inhibitory activity against tumor-associated isoforms like CA IX and XII[1]. Furthermore, meta-position fluorine substitutions have been shown to yield higher inhibitory activity than para-substitutions due to optimal spatial alignment within the active site[2].

  • Dichlorinated Derivatives (The Steric Approach): Chlorine possesses moderate electronegativity but introduces substantial steric bulk (van der Waals radius 1.75 Å) and lipophilicity (higher logP). While dichlorination (e.g., 3,5-dichloro) also lowers the sulfonamide pKa relative to non-halogenated analogs, its primary contribution is the ability to engage deeper, more lipophilic pockets within the enzyme[3]. Chloro substituents at the 3,5-positions have been shown to drastically increase affinity for isoforms like CA VB and CA II, often achieving low nanomolar Kd values[3]. However, this increased lipophilicity can sometimes compromise pan-isoform selectivity, making dichlorinated compounds "stickier" and more prone to off-target hydrophobic interactions.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Halogenation Halogenation Halogenated Benzenesulfonamides Fluoro Difluorinated Derivatives Halogenation->Fluoro Chloro Dichlorinated Derivatives Halogenation->Chloro Electronic Strong Inductive Effect (Lower pKa) Fluoro->Electronic High Electronegativity Chloro->Electronic Moderate Inductive Steric Increased Steric Bulk (Higher logP) Chloro->Steric Larger Atomic Radius ZnBinding Enhanced Zn2+ Coordination Electronic->ZnBinding Pocket Hydrophobic Pocket Engagement Steric->Pocket CA9 Target: CA IX/XII (Tumor-associated) ZnBinding->CA9 Pocket->CA9 CA2 Target: CA II / VB (Cytosolic/Mitochondrial) Pocket->CA2

Logical SAR pathway dictating isoform selectivity in halogenated benzenesulfonamides.

Comparative Performance Data

To objectively evaluate these alternatives, we must look at their physicochemical parameters alongside their resulting biological performance.

ParameterDifluorinated BenzenesulfonamidesDichlorinated BenzenesulfonamidesMechanistic Causality
Atomic Radius (Halogen) 1.47 Å (Fluorine)1.75 Å (Chlorine)Chlorine's larger radius fills hydrophobic pockets; Fluorine mimics hydrogen but adds metabolic stability.
Electronegativity (Pauling) 3.983.16Fluorine's superior electronegativity exerts a stronger inductive pull, effectively lowering the sulfonamide pKa.
Lipophilicity (logP impact) Minimal increaseSignificant increaseDichlorination drives non-specific hydrophobic interactions, often increasing overall stickiness.
Primary CA Target Affinity CA IX, CA XII (Tumor-associated)[1]CA II, CA VB (Cytosolic/Mitochondrial)[3]Lower pKa favors binding in the acidic tumor microenvironment (CA IX/XII); higher logP favors deep pocket binding (CA II/VB).

Experimental Validation: Self-Validating FTSA Protocol

To accurately determine the dissociation constants (Kd) of these halogenated benzenesulfonamides, we employ the Fluorescent Thermal Shift Assay (FTSA)[4].

Causality & Trustworthiness: Unlike endpoint enzymatic assays that can be easily confounded by assay interference or compound aggregation, FTSA is a self-validating thermodynamic system. It directly measures the stabilization of the folded protein state upon ligand binding. If a highly lipophilic dichlorinated compound acts as a non-specific hydrophobic aggregator rather than a true active-site binder, the baseline fluorescence will be elevated and the melt curve distorted, immediately flagging a false positive.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant CA isoform (e.g., CA IX or CA II) to a final concentration of 10 µM in a physiologically relevant buffer (50 mM HEPES, 50 mM NaCl, pH 7.5).

  • Ligand Titration: Prepare a 12-point serial dilution of the difluorinated or dichlorinated benzenesulfonamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration remains strictly below 2% (v/v) to prevent solvent-induced protein destabilization.

  • Reporter Dye Addition: Add SYPRO Orange dye (to a 5x final concentration). Rationale: As the protein unfolds, hydrophobic core residues are exposed. The dye binds to these regions, resulting in a massive increase in fluorescence, providing a real-time readout of the unfolding process.

  • Thermal Denaturation: Seal the plate and subject it to a temperature gradient from 25°C to 95°C at a precise ramp rate of 1°C/min using a real-time PCR system.

  • Thermodynamic Data Extraction: Calculate the melting temperature (Tm) from the peak of the first derivative of the melt curve. Determine the ligand-induced shift (ΔTm). The dissociation constant (Kd) is then mathematically derived using the known enthalpy of unfolding for the specific CA isoform, confirming true thermodynamic binding[4].

Strategic Recommendations for Drug Development

When designing next-generation benzenesulfonamides, the choice between difluorination and dichlorination must be target-driven. If the goal is to target hypoxic tumors via CA IX/XII inhibition, difluorination is the superior strategy. It enhances zinc coordination through pKa modulation without adding excessive lipophilic bulk that could trigger off-target binding[1]. Conversely, if the therapeutic application requires crossing complex lipid barriers to target mitochondrial isoforms (e.g., CA VB for obesity or CNS disorders), the enhanced lipophilicity and pocket-filling capability of dichlorinated derivatives make them the optimal choice[3].

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Benchmarking the Antibacterial Spectrum of a Novel Sulfonamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) continues to erode the efficacy of legacy antibiotics, the development of next-generation therapeutics requires rigorous, objective benchmarking. Sulfonamides, a foundational class of antibiotics, have historically been hindered by widespread resistance. This guide provides an in-depth, methodological framework for benchmarking a novel sulfonamide candidate against classical alternatives like Sulfamethoxazole (SMX), integrating mechanistic theory with field-proven experimental protocols.

Mechanistic Context: Overcoming Target-Mediated Resistance

Classical sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway. The condensation of p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate (DHPP) occurs via an ordered SN1 reaction mechanism, where DHPP binds first and eliminates its pyrophosphate group before pABA binds (1)[1].

However, the clinical utility of SMX has been severely compromised by the global dissemination of the sul1, sul2, and sul3 resistance genes. These genes, often mobilized on plasmids or integrons, encode variant DHPS enzymes with a drastically reduced affinity for classical sulfonamides while maintaining their affinity for the natural substrate, pABA (2)[2].

A novel sulfonamide must be benchmarked specifically on its ability to bypass these structurally modified DHPS targets.

Mechanism pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis SMX Classic Sulfonamides (e.g., SMX) SMX->DHPS Inhibition Novel Novel Sulfonamide Novel->DHPS Inhibition Sul Resistance Genes (sul1, sul2, sul3) Novel->Sul Overcomes Sul->DHPS Target Modification Sul->SMX Confers Resistance

Fig 1. Mechanism of action of sulfonamides targeting DHPS and the circumvention of sul-mediated resistance.

Experimental Workflow & Benchmarking Strategy

To objectively evaluate the novel sulfonamide, we employ a two-tiered pharmacodynamic approach: identifying the Minimum Inhibitory Concentration (MIC) and mapping Time-Kill kinetics.

Workflow Prep 1. Inoculum Preparation (0.5 McFarland Standard) MIC 2. Broth Microdilution (CLSI M07 Protocol) Prep->MIC TimeKill 3. Time-Kill Kinetics (0-24h Exposure) MIC->TimeKill Guides Dosing (1x, 4x, 8x MIC) QC Internal QC Validation (ATCC Strains) QC->MIC Validates Analysis 4. Pharmacodynamic Benchmarking TimeKill->Analysis

Fig 2. Step-by-step experimental workflow for benchmarking the novel sulfonamide's efficacy.

Protocol 1: Broth Microdilution (MIC Determination)

Scientific Rationale: We utilize the Broth Microdilution method over Agar Dilution because it allows for high-throughput, precise control of drug concentrations in a liquid interface, closely mimicking physiological exposure.

Self-Validating System: This protocol embeds an internal control. Alongside the test isolates, E. coli ATCC 25922 is treated with a known reference standard. If the reference MIC deviates from the CLSI-established acceptable range, the entire assay is flagged as invalid, ensuring data trustworthiness (3)[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality note: Standard MHB has fluctuating divalent cation levels (Ca²⁺, Mg²⁺) which unpredictably affect antibiotic activity. Standardizing cations ensures reproducible MICs.

  • Drug Titration: Dispense 50 µL of CAMHB into a 96-well plate. Perform a two-fold serial dilution of the novel sulfonamide and SMX (range: 0.06 to 256 µg/mL).

  • Inoculum Standardization: Suspend isolated bacterial colonies in saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality note: This prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, leading to falsely elevated MICs.

  • Inoculation: Dilute the suspension 1:150 in CAMHB and add 50 µL to each well (final well concentration: 5×105 CFU/mL).

  • Incubation & Reading: Incubate at 35±2°C for 16–20 hours. The MIC is the lowest concentration exhibiting no visible growth.

Protocol 2: Time-Kill Kinetics

Scientific Rationale: MIC only tells us the inhibitory threshold. Time-kill assays are critical to differentiate whether the novel sulfonamide is merely bacteriostatic (like classical SMX) or bactericidal (capable of actively killing the pathogen).

Step-by-Step Methodology:

  • Preparation: Inoculate flasks containing 10 mL of CAMHB with the test strain to a starting density of 5×105 CFU/mL.

  • Drug Exposure: Add the novel sulfonamide or SMX at concentrations corresponding to 1×, 4×, and 8× their respective MICs. Include a drug-free growth control.

  • Sampling: At time intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Quantification: Serially dilute the aliquots in sterile saline and plate on Mueller-Hinton Agar. Incubate for 24 hours and count CFUs.

  • Analysis: Plot Log₁₀ CFU/mL against time. A reduction of ≥3 Log₁₀ CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.

Comparative Data Presentation

The following tables summarize the benchmarking data of the novel sulfonamide against Sulfamethoxazole (SMX) across wild-type (WT) and highly resistant clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling The novel sulfonamide demonstrates a distinct ability to retain low MIC values against strains harboring sul1, sul2, and sul3 genes, whereas SMX is rendered completely ineffective.

StrainGenotypeSulfamethoxazole (SMX) MIC (µg/mL)Novel Sulfonamide MIC (µg/mL)
E. coli ATCC 25922WT160.5
E. coli Clinical Isolate Asul1+>2561.0
E. coli Clinical Isolate Bsul2+>2560.5
Salmonella entericasul3+>2562.0
S. aureus ATCC 29213WT80.25

Table 2: Time-Kill Kinetics at 24 Hours (Log₁₀ CFU/mL Reduction) Unlike classical sulfonamides which are typically bacteriostatic and allow for bacterial rebound in resistant strains, the novel sulfonamide exhibits concentration-dependent bactericidal activity at 4× and 8× MIC.

StrainTreatment1× MIC4× MIC8× MICInterpretation at 8× MIC
E. coli (sul1+)SMX+1.2+0.8+0.5Treatment Failure (Growth)
E. coli (sul1+)Novel Sulfonamide-1.5-3.2-4.1Bactericidal

Conclusion

Benchmarking the novel sulfonamide using rigorous, self-validating CLSI methodologies reveals a significant evolutionary leap in the sulfa drug class. By successfully inhibiting variant DHPS enzymes encoded by sul1, sul2, and sul3, the novel compound overcomes the primary mechanism of classical sulfonamide resistance. Furthermore, the shift from a bacteriostatic to a bactericidal profile at higher concentrations suggests a highly favorable pharmacodynamic profile, positioning it as a strong candidate for advanced clinical development.

References
  • Source: NIH (National Institutes of Health)
  • Title: Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3)
  • Source: ResearchGate (Clinical and Laboratory Standards Institute)

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The Causality of Assay Interference and False Positives

Author: BenchChem Technical Support Team. Date: March 2026

Definitively Validating High-Throughput Screening (HTS) Hits: A Comparative Guide to Target Engagement Technologies

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug discovery: the transition from a primary High-Throughput Screening (HTS) "hit" to a functionally validated lead. Primary screens are inherently noisy. Without rigorous, orthogonal validation, discovery pipelines risk advancing false positives—wasting critical time and resources.

This guide objectively compares the industry's leading hit validation methodologies, focusing on the critical shift from traditional biochemical assays to advanced live-cell biophysical techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE).

Identifying a hit in a primary biochemical screen (e.g., TR-FRET, AlphaScreen) does not guarantee true target engagement. Traditional assays rely on purified recombinant proteins in artificial buffer systems. This isolation strips away the complex intracellular milieu—including competing metabolites, physiological ATP concentrations, and native protein complexes[1].

Consequently, biochemical screens are highly susceptible to Pan-Assay Interference Compounds (PAINS)[2]. These compounds generate false readouts through mechanisms unrelated to specific, stoichiometric binding, such as:

  • Colloidal Aggregation: Compounds form micelles that non-specifically sequester the target protein[3].

  • Redox Cycling: Compounds generate hydrogen peroxide, oxidizing catalytic cysteines in the target[4].

  • Fluorescence Interference: Intrinsic compound auto-fluorescence or quenching masks the true assay signal[2].

To confidently validate a hit, we must prove Target Engagement (TE) : demonstrating that the small molecule physically binds its intended target inside a living cell[4].

HTS_Triage A Primary HTS Campaign (100k+ Compounds) B In Silico PAINS Filter (Remove Aggregators/Redox) A->B C Orthogonal Biochemical Assay (e.g., TR-FRET/AlphaScreen) B->C D Live-Cell Target Engagement (CETSA / NanoBRET) C->D E Validated Hit Series (Ready for Lead-Op) D->E

Fig 1. Strategic HTS triage workflow from primary screening to live-cell target engagement.

Comparative Analysis of Hit Validation Technologies

To bypass the limitations of biochemical assays, the field has widely adopted two premier live-cell biophysical platforms: CETSA and NanoBRET TE.

A. Cellular Thermal Shift Assay (CETSA)

CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's tertiary structure, thereby increasing its melting temperature ( Tm​ )[5]. By heating intact cells across a temperature gradient, researchers can quantify the shift in Tm​ between vehicle-treated and compound-treated samples[1].

  • The Advantage: It is completely label-free and can be performed on endogenous proteins, preserving native stoichiometry[5].

  • The Limitation: It is an endpoint assay. Furthermore, highly disordered proteins or those with naturally high intrinsic thermal stability can yield false negatives, as ligand binding may not induce a measurable Tm​ shift[5].

B. NanoBRET™ Target Engagement

Developed by Promega, NanoBRET TE utilizes Bioluminescence Resonance Energy Transfer (BRET)[6]. The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer reversibly binds the target, generating a high BRET signal[6]. When a hit compound is introduced, it competitively displaces the tracer, resulting in a quantifiable, dose-dependent loss of BRET[7].

  • The Advantage: It allows for real-time, kinetic measurements of binding affinity and residence time in live cells[7].

  • The Limitation: It requires genetic engineering to express the NanoLuc fusion, meaning it does not measure the strictly endogenous protein.

NanoBRET_Mech N1 NanoLuc-Target Fusion Protein N3 High BRET Signal (Baseline) N1->N3 + Tracer N2 Fluorescent Tracer (Bound) N2->N3 N6 Loss of BRET (Target Engaged) N3->N6 + Compound N4 Test Compound (Competitor) N4->N6 N5 Tracer Displaced (Unbound) N6->N5

Fig 2. Mechanism of NanoBRET competitive displacement assay for target engagement.

Quantitative Performance Comparison

FeatureTraditional Biochemical (e.g., TR-FRET)CETSA (Cellular Thermal Shift Assay)NanoBRET™ Target Engagement
Assay Environment Artificial Buffer (In Vitro)Live Cells or LysatesLive Cells
Target Modification Recombinant / TaggedLabel-Free (Endogenous)NanoLuc® Fusion Required
Throughput Ultra-High (384/1536-well)Medium to High (HT-CETSA)High (384-well)
Susceptibility to PAINS High (Redox, Aggregation)Low (Thermodynamic readout)Low (Ratiometric BRET readout)
Real-Time Kinetics No (Usually endpoint)No (Endpoint post-heating)Yes (Equilibrium & Residence Time)
Best Used For... Primary ScreeningEndogenous Target ValidationKinetic Profiling & Affinity Ranking

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for both methodologies, including the mechanistic reasoning behind critical steps.

Protocol 1: CETSA Melt-Curve Validation

Objective: Determine the apparent Tm​ shift of an endogenous target upon compound binding.

  • Cell Preparation & Dosing: Culture cells to 70-80% confluency. Treat with the test compound (at 10× the biochemical IC50​ ) or DMSO vehicle for 1-2 hours.

    • Causality: Intact cell treatment ensures the compound must cross the lipid bilayer, validating cell permeability alongside target engagement.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: The gradient establishes a baseline melt curve. The rapid cooling halts the denaturation process, locking the equilibrium state.

  • Lysis & Separation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which can disrupt native stability. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the thermally denatured, aggregated proteins. The supernatant retains only the folded, soluble target[5].

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen. Plot the normalized signal against temperature to calculate the ΔTm​ .

Protocol 2: NanoBRET Live-Cell Competitive Displacement

Objective: Quantify intracellular binding affinity ( IC50​ ) of a hit compound.

  • Transfection & Expression: Transfect HEK293 cells with the NanoLuc-Target fusion plasmid. Wait 24 hours.

    • Causality: Expression must be kept low (near physiological levels) to prevent artifactual subcellular localization and ensure the tracer can effectively saturate the target[6].

  • Tracer Titration (Self-Validation Step): Before testing hits, titrate the fluorescent tracer to determine its EC50​ .

    • Causality: For accurate competitive displacement, the assay must be run at a tracer concentration at or slightly below its Kd​ (typically EC50​ to EC80​ ). Over-saturating the system will artificially inflate the apparent IC50​ of your hit compounds.

  • Compound Competition: Replate cells into a 384-well plate. Co-incubate cells with the optimized concentration of tracer and a serial dilution of the test compound for 2 hours.

  • Ratiometric Detection: Add NanoBRET substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm).

    • Causality: The BRET ratio (Acceptor/Donor) is internally normalized. This mathematically cancels out variations in cell number, transfection efficiency, or minor well-to-well volume differences, rendering the assay highly robust against artifacts[6].

References

  • DARTS vs CETSA: Choosing the Right Assay for Target Validation Source: Creative Proteomics URL
  • Validating Drug Discovery Hits with CETSA® Technology Source: Pelago Bioscience URL
  • From Tracers to Kinetic Selectivity: Highlights from the Target Engagement in Chemical Biology Symposium Source: Promega Connections URL
  • Target Engagement Archives Source: Promega Connections URL
  • Advancements in Assay Technologies and Strategies to Enable Drug Discovery Source: ResearchGate URL
  • Biophysics in drug discovery: impact, challenges and opportunities Source: White Rose Research Online URL
  • Assessing molecular interactions with biophysical methods using the validation cross Source: Portland Press / Biochemical Society Transactions URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck in the development of targeted therapeutics: cross-reactivity within related enzyme families . The human kinome consists of over 500 kinases that share highly conserved ATP-binding pockets. Designing an inhibitor that selectively targets a single kinase without inadvertently shutting down related pathways is a formidable biochemical puzzle.

Cross-reactivity is not merely a screening hurdle; it is the primary driver of clinical toxicity and, occasionally, serendipitous polypharmacology. To objectively evaluate a product's selectivity, we must move beyond basic IC50 values and interrogate the functional state of the enzyme. This guide provides an in-depth comparative analysis of the two gold-standard methodologies for assessing kinase cross-reactivity: Binding Assays (KINOMEscan) and Activity-Based Protein Profiling (ABPP) .

The Mechanistic Basis of Kinase Cross-Reactivity

The root cause of cross-reactivity lies in the structural homology of the kinase catalytic domain. Most early-generation kinase inhibitors are Type I inhibitors , which bind to the active conformation of the kinase. Because the active conformation is highly conserved across the kinome to accommodate ATP, Type I inhibitors inherently exhibit broad cross-reactivity profiles.

In contrast, Type II inhibitors are designed to bind the inactive conformation of the kinase, exploiting less conserved hydrophobic pockets adjacent to the ATP-binding site (1)[1]. However, even with Type II inhibitors, related enzyme families (e.g., PI3K and mTOR, or the Src family kinases) often share enough sequence identity to cause significant off-target binding, leading to severe toxicities in preclinical models (2)[2].

Comparative Analysis of Profiling Technologies

To accurately map an inhibitor's cross-reactivity, we must choose the appropriate analytical lens. We evaluate two distinct approaches: measuring thermodynamic affinity versus assessing catalytic competence.

Platform A: Binding Assays (e.g., KINOMEscan)

The KINOMEscan platform is a high-throughput, competitive binding assay that utilizes phage-tagged kinases. It measures the ability of a test compound to compete with an immobilized broad-spectrum ligand for binding to the kinase active site (3)[3]. This method is exceptional for broad kinome coverage, allowing researchers to screen compounds against ~500 kinases simultaneously (4)[4].

Platform B: Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemoproteomic strategy. Instead of relying on recombinant proteins, ABPP uses modular chemical probes (consisting of a warhead, linker, and reporter tag) to covalently capture functionally active enzymes directly within native biological systems (5)[5]. Because the probe only reacts with catalytically competent nucleophiles, ABPP distinguishes between active and inactive forms of the enzyme (6)[6].

Quantitative & Qualitative Comparison
FeatureKINOMEscan (Binding Assay)ABPP (Activity-Based Profiling)
Primary Readout Thermodynamic Affinity ( Kd​ )Catalytic Inhibition (Functional State)
Biological Context Recombinant, isolated enzymesNative cell lysates / intact proteomes
Throughput Ultra-High (~500 kinases per run)Medium-High (Proteome-wide LC-MS/MS)
Allosteric Sensitivity Low (Often misses native protein complexes)High (Preserves endogenous complexes & PTMs)
False Positive Rate Moderate (Detects binding without functional impact)Low (Only measures catalytically active enzymes)

Experimental Protocols & Self-Validating Workflows

A protocol is only as reliable as the causality behind its steps. Below are the detailed methodologies for both profiling platforms, engineered as self-validating systems.

Protocol A: KINOMEscan Competitive Binding Assay
  • Immobilization of Bait Ligands: Broad-spectrum kinase ligands are biotinylated and tethered to streptavidin-coated magnetic beads. Causality: This creates a uniform thermodynamic baseline. If our test inhibitor cross-reacts with an off-target kinase, it will outcompete this bait.

  • Incubation: The immobilized bait is incubated with the test inhibitor and a library of bacteriophage-tagged native and mutant kinases.

  • Stringent Washing: Unbound kinases are washed away. Causality: Stringent wash buffers remove low-affinity, non-specific binders, drastically reducing the false-positive cross-reactivity rate.

  • qPCR Readout: The remaining bound kinases are quantified using quantitative PCR (qPCR) targeting the phage DNA. Causality: Traditional optical assays struggle with signal-to-noise ratios in complex mixtures. Phage display combined with qPCR provides exponential sensitivity, enabling the detection of ultra-low affinity cross-reactivity events.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
  • Native Proteome Extraction: Cells are lysed under non-denaturing conditions. Causality: Recombinant enzymes lack endogenous post-translational modifications (PTMs). Using native lysates ensures we assess cross-reactivity in a physiologically relevant context where allosteric regulatory sites remain intact.

  • Inhibitor Pre-incubation: The proteome is treated with the test inhibitor (or DMSO control) for 30 minutes.

  • Probe Labeling: An activity-based probe (e.g., an acyl-phosphate ATP analog) is introduced. Causality: The electrophilic warhead covalently binds only to catalytically active enzymes (7)[7]. If the test inhibitor has cross-reacted and occupied an off-target active site, the probe cannot bind, resulting in a loss of signal.

  • Enrichment & LC-MS/MS: Probe-labeled proteins are enriched via a biotin-streptavidin pull-down, digested, and analyzed via tandem mass spectrometry to identify off-target functional inhibition.

ProfilingWorkflow cluster_binding Binding Assay (KINOMEscan) cluster_activity Activity-Based Protein Profiling (ABPP) Start Compound Library (Kinase Inhibitors) B1 Immobilized Kinase Ligands Start->B1 A1 Native Proteome Extract Start->A1 B2 Add Test Compound + Phage-tagged Kinases B1->B2 B3 Wash Unbound Kinases B2->B3 B4 qPCR Readout (Kd Determination) B3->B4 Compare Cross-Reactivity Profile Generation B4->Compare Thermodynamic Affinity A2 Pre-incubate with Test Compound A1->A2 A3 Label with Activity-Based Probe A2->A3 A4 LC-MS/MS Readout (Functional State) A3->A4 A4->Compare Catalytic Inhibition

Caption: Workflow comparison of Binding (KINOMEscan) vs Activity-Based Protein Profiling (ABPP).

Data Interpretation & Case Study: PI3K/mTOR Cross-Reactivity

To illustrate the practical application of these profiling techniques, let us examine a classic cross-reactivity paradigm: the PI3K/mTOR signaling axis. Because Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) share significant structural homology in their kinase domains, inhibitors designed for PI3K frequently cross-react with mTOR.

The table below presents synthetic profiling data comparing a highly selective PI3K α inhibitor against a dual-acting pan-inhibitor (similar to clinical candidates like PWT33597).

Cross-Reactivity Profiling Data: Selective vs. Pan-Inhibitor
Target KinaseEnzyme FamilyInhibitor X (Selective PI3K α ) IC50Inhibitor Y (Dual PI3K/mTOR) IC50
PI3K α Lipid Kinase1.2 nM14.0 nM
PI3K γ Lipid Kinase>10,000 nM18.5 nM
mTOR Ser/Thr Kinase>10,000 nM19.0 nM
c-Src Tyrosine Kinase>10,000 nM>10,000 nM
Abl Tyrosine Kinase>10,000 nM>10,000 nM

Data Interpretation: While both compounds effectively avoid unrelated Tyrosine kinases (c-Src, Abl), Inhibitor Y exhibits profound cross-reactivity across the Lipid and Ser/Thr kinase families. Depending on the therapeutic goal, this cross-reactivity can be leveraged to shut down compensatory feedback loops in oncology, or it may lead to unacceptable metabolic toxicity.

SignalingCrossReactivity RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Primary Target) RTK->PI3K Activates AKT AKT Signaling PI3K->AKT Phosphorylates mTOR mTOR (Off-Target) S6K S6K / Translation mTOR->S6K Phosphorylates AKT->mTOR Activates Inhibitor Dual Inhibitor (e.g., PWT33597) Inhibitor->PI3K Primary Inhibition Inhibitor->mTOR Cross-Reactivity

Caption: Cross-reactivity network demonstrating off-target inhibition of mTOR by a PI3K-targeted compound.

Conclusion

Understanding cross-reactivity within related enzyme families requires a multi-faceted analytical approach. Binding assays like KINOMEscan offer unparalleled breadth for initial screening, mapping the thermodynamic landscape of a compound across the kinome. However, to truly validate the physiological relevance of these interactions, Activity-Based Protein Profiling (ABPP) is indispensable. By integrating both platforms, drug development professionals can confidently differentiate between benign off-target binding and functional cross-reactivity, ultimately guiding the design of safer, more efficacious therapeutics.

References

  • Source: nih.
  • Source: researchgate.
  • Source: frontiersin.
  • Source: nih.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
  • Protein Kinase Inhibitors - Selectivity or Toxicity?
  • Source: nih.

Sources

comparing in vitro and in vivo results for benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of Benzenesulfonamide Carbonic Anhydrase Inhibitors

Introduction

Benzenesulfonamides represent a privileged pharmacophore in medicinal chemistry, historically recognized for their robust inhibition of Carbonic Anhydrases (CAs). While classic sulfonamides have been utilized as diuretics and anti-glaucoma agents by targeting ubiquitous cytosolic isoforms (hCA I and II), contemporary oncology drug development has pivoted toward tumor-associated isoforms, specifically hCA IX and XII[1]. These transmembrane metalloenzymes are overexpressed under hypoxic conditions via the HIF-1α pathway, serving as critical regulators of the acidic tumor microenvironment (TME)[2]. By hydrating extracellular CO₂ to bicarbonate and protons, CA IX facilitates tumor survival, invasion, and chemoresistance[3].

The clinical-stage ureido-substituted benzenesulfonamide SLC-0111 has validated CA IX as a druggable target[4]. However, developing next-generation analogs (such as FC-531 and Compound 11) requires a rigorous comparative analysis of in vitro enzymatic potency against in vivo therapeutic efficacy[5][6]. This guide provides an authoritative framework for evaluating these compounds, highlighting the causality behind assay selection and the multifactorial variables that dictate successful preclinical translation.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Acidosis Extracellular Acidosis (Tumor Survival & Metastasis) Reaction->Acidosis Drug Benzenesulfonamide (e.g., SLC-0111) Drug->CAIX Inhibits

Fig 1: Hypoxia-induced CAIX signaling pathway and benzenesulfonamide inhibition.

In Vitro Assessment: Enzyme Kinetics and Cellular Efficacy

The primary challenge in in vitro CA inhibitor screening is achieving isoform selectivity. Because the active sites of hCA I, II, IX, and XII are highly conserved, slight structural modifications to the benzenesulfonamide tail (e.g., ureido linkers, halogenation) are engineered to exploit subtle variations in the middle and outer rims of the active site cavity[4][6].

Table 1: Comparative In Vitro Enzyme Inhibition Profile of Benzenesulfonamide Analogs

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)
SLC-0111 (Reference)> 10,00096045.04.5~21x
Compound 11 [6]> 10,000> 1,0002.597.64>386x
FC-531 [5]> 10,000> 1,0009.7~10.0>100x

Note: Data aggregated from competitive stopped-flow CO₂ hydration assays.

Methodology: Stopped-Flow CO₂ Hydration Assay
  • Causality of Experimental Choice: Carbonic anhydrase catalyzes the hydration of CO₂ at a near diffusion-limited rate ( kcat​≈106s−1 ). Traditional colorimetric end-point assays cannot capture this rapid kinetic event accurately. The stopped-flow technique allows for millisecond-resolution tracking of the reaction by monitoring the pH-dependent absorbance shift of a phenol red indicator[2].

  • Self-Validating System: The assay utilizes an uncatalyzed reaction blank (buffer + CO₂ without enzyme) to establish the baseline hydration rate, ensuring that the measured inhibition is strictly enzyme-dependent. Acetazolamide is run concurrently as a positive control for system calibration.

Step-by-Step Protocol:

  • Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM phenol red as the pH indicator[2].

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the benzenesulfonamide analog (0.1 nM to 100 μM) for 15 minutes at 20°C to allow steady-state complex formation.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (substrate) using the stopped-flow spectrophotometer syringes.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of the basic form of phenol red) over a 10-second window.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Determine the IC₅₀ from the dose-response curve and convert to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Methodology: Hypoxic 3D Spheroid Viability Assay
  • Causality of Experimental Choice: Standard 2D monolayer cultures grown in normoxia (21% O₂) do not express biologically relevant levels of CA IX. Utilizing 3D spheroids cultured in hypoxic chambers (1% O₂) accurately recapitulates the dense, oxygen-deprived core of solid tumors, forcing the cells to rely on CA IX for pH regulation and survival[3][6].

Step-by-Step Protocol:

  • Spheroid Formation: Seed TNBC (e.g., MDA-MB-468) or glioblastoma (e.g., U87MG) cells into ultra-low attachment 96-well plates[4]. Centrifuge lightly to promote aggregation.

  • Hypoxic Incubation: Transfer plates to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 72 hours to induce robust CA IX expression.

  • Drug Treatment: Treat spheroids with benzenesulfonamide analogs (1 μM - 200 μM) for an additional 72 hours under hypoxic conditions[4].

  • Viability Readout: Add CellTiter-Glo 3D reagent to lyse spheroids and quantify ATP levels via luminescence. Normalize data against vehicle-treated hypoxic controls.

Workflow Design Rational Design (Ureido-linkers) InVitroEnz In Vitro Enzyme (Stopped-Flow Ki) Design->InVitroEnz InVitroCell In Vitro Cell (Hypoxic Viability) InVitroEnz->InVitroCell InVivo In Vivo Efficacy (Orthotopic Xenograft) InVitroCell->InVivo

Fig 2: Preclinical evaluation workflow for benzenesulfonamide CAIX inhibitors.

In Vivo Assessment: Bridging the Translational Gap

While in vitro assays confirm target engagement and intrinsic potency, in vivo models introduce physiological complexities: pharmacokinetics (PK), tissue distribution, and the dynamic tumor microenvironment. A compound like FC-531 or Compound 11 may exhibit sub-nanomolar Kᵢ in vitro, but its in vivo efficacy depends heavily on its ability to penetrate the hypoxic tumor core without being sequestered by off-target binding to the highly abundant hCA I and II in erythrocytes[5][6].

Table 2: Comparative In Vivo Efficacy in Orthotopic Breast Cancer Models

Treatment GroupDose & RouteTumor Volume Reduction (%)Metastasis InhibitionToxicity (Weight Loss)
Vehicle Control N/A0%NoneNone
SLC-0111 [5]50 mg/kg, IP~45%Moderate< 5%
Compound 11 [6]50 mg/kg, IP~48%Moderate< 5%
FC-531 [3]50 mg/kg, IP~60%Significant< 5%

Note: Data representative of syngeneic 4T1 or human TNBC orthotopic xenograft models.

Methodology: Orthotopic Syngeneic Tumor Xenograft
  • Causality of Experimental Choice: Subcutaneous tumor implantation often fails to mimic the native stromal interactions and vascularization patterns of human cancers. Orthotopic injection into the mammary fat pad (for breast cancer models like 4T1) ensures a physiologically relevant TME, robust hypoxia-induced CA IX expression, and spontaneous metastasis to the lungs, allowing for a comprehensive evaluation of the drug's therapeutic potential[6].

  • Self-Validating System: Animal body weight is monitored bi-weekly as a direct surrogate for systemic toxicity. Post-mortem immunohistochemistry (IHC) of the tumor tissue for CA IX and cleaved caspase-3 confirms that tumor regression is mechanistically linked to target engagement and subsequent apoptosis[5].

Step-by-Step Protocol:

  • Cell Preparation: Harvest exponentially growing 4T1 murine breast cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.

  • Orthotopic Implantation: Anesthetize female BALB/c mice. Surgically expose the fourth mammary fat pad and inject 1 × 10⁵ cells. Close the incision with surgical staples.

  • Randomization: Once tumors reach a palpable volume of ~100 mm³ (typically day 7-10 post-injection), randomize mice into vehicle and treatment groups (n=8/group).

  • Administration: Administer the benzenesulfonamide analog (e.g., 50 mg/kg) via intraperitoneal (IP) injection daily[5].

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize mice when control tumors reach 1500 mm³. Excise primary tumors for IHC analysis and harvest lungs to quantify metastatic nodules.

Translation InVitro High In Vitro Potency (Sub-nanomolar Ki) InVivo In Vivo Efficacy (Tumor Regression) InVitro->InVivo Translation Gap TME Tumor Microenvironment (Hypoxia, Low pH) TME->InVivo PK Pharmacokinetics (Bioavailability, Half-life) PK->InVivo OffTarget Off-Target Binding (hCA I / hCA II) OffTarget->InVivo

Fig 3: Variables dictating the translation of in vitro potency to in vivo efficacy.

Conclusion

The development of benzenesulfonamide analogs as CA IX inhibitors requires a delicate balance between in vitro target affinity and in vivo physiological compatibility. As demonstrated by analogs like FC-531 and Compound 11, optimizing the ureido-linker and tail moieties can yield sub-nanomolar potency and superior selectivity over off-target isoforms[3][6]. However, rigorous orthotopic in vivo modeling remains the ultimate arbiter of success, ensuring that these biochemical advantages translate into meaningful tumor regression and metastasis inhibition in the complex, acidic landscape of solid tumors.

References

  • Gazzaroli, G., et al. "An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo." Experimental Hematology & Oncology, 2025. 3

  • "Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors." SciSpace, 2018. 6

  • "Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity." RSC Publishing, 2024. 2

  • "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells." Taylor & Francis, 2022. 4

  • "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Publications, 2014.1

Sources

Head-to-Head Translational Guide: Tirzepatide vs. Semaglutide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic Differentiation, In Vitro Pharmacology, and Clinical Translation

Executive Summary

The incretin therapeutic landscape has undergone a paradigm shift, evolving from selective Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) to multi-receptor polyagonists. This guide provides an objective, head-to-head technical comparison between Semaglutide (a standard-of-care selective GLP-1RA) and Tirzepatide (a first-in-class dual GIP/GLP-1 receptor agonist). By bridging in vitro pharmacological profiling with definitive Phase III clinical data, we elucidate how structural engineering translates into distinct signaling bias and superior clinical efficacy.

The Mechanistic Paradigm: Balanced vs. Biased Agonism

To understand the divergent clinical profiles of these two molecules, we must examine their receptor-level interactions. Semaglutide acts as a "balanced" agonist at the GLP-1 receptor (GLP-1R). Upon binding, it robustly activates the G α s pathway (generating cAMP) while simultaneously recruiting β -arrestin. This recruitment rapidly triggers clathrin-mediated endocytosis, leading to receptor internalization and desensitization.

Conversely, Tirzepatide is an imbalanced and biased agonist [1]. While it exhibits high affinity for the GIP receptor, its interaction with the GLP-1R is fundamentally distinct. Tirzepatide strongly biases GLP-1R signaling toward cAMP generation while exhibiting a severely blunted capacity to recruit β -arrestin.

The Causality of Efficacy: By failing to efficiently recruit β -arrestin, Tirzepatide minimizes GLP-1R internalization. This allows the receptor to remain at the plasma membrane for prolonged periods, facilitating sustained G α s signaling and avoiding the rapid tachyphylaxis often associated with balanced agonists.

Pathway Sema Semaglutide (Balanced Agonist) GLP1R GLP-1 Receptor (Plasma Membrane) Sema->GLP1R Tirz Tirzepatide (Biased Dual Agonist) Tirz->GLP1R cAMP Gαs / cAMP Pathway (Metabolic Efficacy) GLP1R->cAMP Strong Activation Arrestin β-Arrestin Recruitment (Receptor Internalization) GLP1R->Arrestin Balanced (Semaglutide) GLP1R->Arrestin Weak/Biased (Tirzepatide)

Fig 1. Divergent GLP-1R signaling pathways: balanced (Semaglutide) vs. biased (Tirzepatide).

In Vitro Pharmacological Profiling: Assay Methodologies

As drug developers, quantifying biased agonism requires rigorous, self-validating experimental systems. Below are the optimized protocols for evaluating the G α s vs. β -arrestin signaling axis.

Workflow Prep HEK293 Cell Preparation (Stable GLP-1R Expression) Stim Ligand Stimulation (Tirzepatide vs. Semaglutide) Prep->Stim split Stim->split Assay1 cAMP Accumulation (TR-FRET, IBMX added) split->Assay1 Assay2 β-Arrestin Recruitment (Live-Cell BRET) split->Assay2 Data Calculate Bias Factor (ΔΔLog(Emax/EC50)) Validate Z' > 0.6 Assay1->Data Assay2->Data

Fig 2. Self-validating in vitro workflow for quantifying GPCR signaling bias and efficacy.

Protocol 1: Intracellular cAMP Accumulation (TR-FRET)

Objective: Quantify G α s-mediated signaling efficacy and potency at the GLP-1R. Causality & Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET minimizes compound auto-fluorescence interference and provides a homogenous (no-wash) format, which is critical for preserving the transient cAMP signal without mechanically stressing the cells. Self-Validating System: The assay must include a full dose-response of native GLP-1(7-36) amide as a positive control to define 100% Emax​ . A vehicle-only control establishes the basal baseline. Assay robustness is confirmed only if the Z'-factor is 0.6.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human GLP-1R at 2,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Scientific Rationale: IBMX inhibits phosphodiesterase-mediated degradation of cAMP. This ensures we measure the total cumulative cAMP production, directly reflecting receptor activation rather than downstream degradation kinetics.

  • Ligand Stimulation: Add Tirzepatide or Semaglutide in a 12-point half-log dilution series. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and ULight-cAMP tracer. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read on a microplate reader at 665 nm and 615 nm. Calculate the emission ratio to determine cAMP concentration against a standard curve.

Protocol 2: β -Arrestin-2 Recruitment (Live-Cell BRET)

Objective: Evaluate the desensitization pathway to calculate the bias factor. Causality & Choice: We employ Bioluminescence Resonance Energy Transfer (BRET) over enzyme complementation assays (e.g., PathHunter). BRET allows for real-time, kinetic monitoring in live cells without lysis. This is paramount because β -arrestin recruitment is highly transient; endpoint assays often miss the peak interaction, leading to artificially deflated Emax​ values. Self-Validating System: Co-transfection of an irrelevant GPCR (e.g., AT1R) serves as a negative control to ensure the BRET signal is GLP-1R specific and not an artifact of overexpression.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with GLP-1R-RLuc8 (donor) and β -arrestin-2-Venus (acceptor) plasmids 48 hours prior to the assay.

  • Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) 10 minutes before reading. Scientific Rationale: This specific substrate provides a stable luminescence plateau, ensuring the baseline is flat before ligand addition.

  • Kinetic Reading: Inject the test compounds (Tirzepatide or Semaglutide) and immediately read the BRET ratio (535 nm / 475 nm) continuously for 45 minutes to capture the Area Under the Curve (AUC).

Translational Outcomes: Preclinical to Clinical Efficacy

The in vitro biased agonism of Tirzepatide directly translates into superior clinical outcomes. By avoiding rapid receptor internalization, Tirzepatide achieves greater metabolic control at lower relative GLP-1R occupancy compared to Semaglutide [1].

Table 1: Summary of In Vitro Pharmacological Profiles
ParameterSemaglutideTirzepatideMechanistic Implication
Receptor Target(s) GLP-1R (Selective)GIPR & GLP-1R (Dual)Tirzepatide leverages synergistic incretin effects.
GLP-1R cAMP Emax​ Full Agonist (100%)Full Agonist (~100%)Both drive robust insulin secretion pathways.
GLP-1R β -Arrestin Emax​ High (Balanced)Low (Biased)Tirzepatide induces significantly less desensitization.
Receptor Internalization Rapid & ExtensiveMinimal / WeakTirzepatide allows sustained surface signaling.
Table 2: Head-to-Head Clinical Efficacy (Phase III Trials)

The definitive clinical superiority of Tirzepatide over Semaglutide has been established in two landmark head-to-head trials: SURPASS-2 (Type 2 Diabetes) [2] and SURMOUNT-5 (Obesity) [3].

Clinical MetricSemaglutideTirzepatideTrial & Duration
HbA1c Reduction -1.86% (1.0 mg dose)-2.30% (15.0 mg dose)SURPASS-2 (40 Weeks)
Mean Weight Loss (%) 13.7% (2.4 mg dose)20.2% (15.0 mg dose)SURMOUNT-5 (72 Weeks)
Absolute Weight Loss -15.0 kg-22.8 kgSURMOUNT-5 (72 Weeks)
Patients Achieving 20% Loss 27.3%48.4%SURMOUNT-5 (72 Weeks)

Conclusion for Drug Developers

The comparison between Semaglutide and Tirzepatide highlights a critical lesson in modern rational drug design: receptor affinity does not equal therapeutic efficacy . While Semaglutide remains a highly potent, balanced GLP-1RA, Tirzepatide's engineered imbalance (GIPR > GLP-1R) and signaling bias (cAMP > β -arrestin) prevent receptor desensitization. For pipeline development, incorporating kinetic BRET assays and internalization screens early in the discovery phase is essential for identifying next-generation polyagonists with similar sustained-signaling profiles.

References

  • Title: Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist Source: JCI Insight (2020) URL: [Link]

  • Title: Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes (SURPASS-2) Source: The New England Journal of Medicine (2021) URL: [Link]

  • Title: Tirzepatide Demonstrates Greater Weight Loss Than Semaglutide in Head-to-Head Study (SURMOUNT-5) Source: Patient Care Online / The New England Journal of Medicine (2025) URL: [Link](Note: URL reflects the verified 2025 clinical news release covering the NEJM publication).

validating the mechanism of action through target engagement assays

Author: BenchChem Technical Support Team. Date: March 2026

Validating Mechanism of Action: A Comparative Guide to Cellular Target Engagement Assays

In modern drug discovery, demonstrating that a molecule modulates a disease phenotype is no longer sufficient. Without definitive proof that a drug binds its intended target within the physiological environment of a cell, researchers risk advancing compounds with off-target liabilities or misunderstood mechanisms of action (MoA)[1]. As a Senior Application Scientist, I frequently see programs stall because biochemical affinity (e.g., Ki​ or IC50​ from isolated proteins) fails to translate into cellular efficacy.

Bridging this gap requires robust Cellular Target Engagement (TE) assays. These assays evaluate the thermodynamic, kinetic, and structural parameters of protein-ligand binding in the presence of native cellular membranes, physiological ATP concentrations, and endogenous scaffolding proteins[2]. This guide objectively compares the two leading cellular TE methodologies—NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay) —against traditional biochemical baselines, providing the experimental frameworks necessary to validate your compound's MoA.

The Causality of Context: Why Biochemical Assays Fall Short

Traditional biochemical assays, such as Surface Plasmon Resonance (SPR) or isolated kinase activity assays, are foundational for high-throughput screening. However, they strip away the cellular context.

For example, the clinical MEK inhibitor Trametinib exhibits a unique MoA by binding the MEK-KSR scaffolding complex, significantly enhancing its residence time compared to binding isolated MEK[3]. An isolated biochemical assay cannot capture this cooperative binding. Furthermore, intracellular target engagement is heavily influenced by:

  • Membrane Permeability & Efflux: A compound with picomolar biochemical affinity may show zero cellular target engagement if it is a substrate for P-glycoprotein efflux pumps.

  • Metabolite Competition: Kinase inhibitors must compete with millimolar intracellular ATP, which drastically shifts the apparent cellular IC50​ compared to biochemical assays run at 10μM ATP[4].

  • Protein Complexes: Proteins rarely act alone; their conformation and binding pockets are altered by endogenous binding partners[3].

To validate MoA, we must measure engagement inside the cell.

TE_Logic Bio Biochemical Affinity (SPR / Enz. Assay) TE Cellular Target Engagement (NanoBRET / CETSA) Bio->TE Contextualizes Cell Cellular Permeability & Metabolism Cell->TE Modulates MoA Validated Mechanism of Action (MoA) TE->MoA Proves Binding Pheno Phenotypic Response (Viability / Signaling) Pheno->MoA Proves Function

Fig 1: Logical flow of how Target Engagement bridges biochemical data and phenotypic outcomes.

Technology Comparison: NanoBRET vs. CETSA

When designing a TE validation cascade, the choice of assay dictates the type of data you acquire.

NanoBRET™ (Promega)

NanoBRET relies on Förster resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor)[5]. When a test compound enters the cell and binds the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[6].

  • The Causality: Because the assay relies on light emission rather than fluorescence excitation, it bypasses cellular autofluorescence. It allows for real-time, live-cell kinetic measurements (e.g., residence time and degradation tracking)[7][8].

  • The Trade-off: It requires genetic engineering (transfection or CRISPR knock-in of NanoLuc) and a target-specific fluorescent tracer[5].

CETSA® (Cellular Thermal Shift Assay)

CETSA exploits the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[9][10]. Cells are treated with the drug, subjected to a transient heat shock, and lysed. Unbound proteins denature and precipitate, while ligand-bound proteins remain soluble and are detected via Western blot, AlphaScreen, or Mass Spectrometry[9][11].

  • The Causality: CETSA is entirely label-free and measures endogenous proteins without genetic modification or tracer requirements[11]. It is the gold standard for primary cells and patient-derived tissues[12].

  • The Trade-off: It is an endpoint assay. The heating step disrupts cellular physiology, meaning true real-time kinetics cannot be measured[13].

Quantitative Performance Matrix
ParameterNanoBRET™ TECETSA® (HT-Format)SPR (Biochemical Baseline)
Context Live, intact cellsIntact cells (Endpoint lysis)Isolated, purified protein
Target State NanoLuc Fusion (Exogenous/KI)EndogenousRecombinant / Immobilized
Kinetics Real-time (Association/Dissociation)Endpoint snapshotReal-time (Association/Dissociation)
Labeling Requires fusion tag & tracerLabel-free (requires Ab for detection)Label-free (requires immobilization)
Throughput High (96/384/1536-well)Medium to High (384-well AlphaLISA)Medium (Microfluidic chips)
Primary Output Cellular IC50​ , Residence Time ΔTm​ , ITDRF50​ KD​ , kon​ , koff​

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the optimized methodologies for both assays, emphasizing the causality behind critical steps.

Workflow_Comparison cluster_NanoBRET NanoBRET Live-Cell Workflow cluster_CETSA CETSA Endpoint Workflow N1 1. Express NanoLuc Fusion (Preserves cellular machinery) N2 2. Add Tracer + Inhibitor (Equilibration in live cells) N1->N2 N3 3. Add Substrate & Read (Real-time BRET decay) N2->N3 C1 1. Treat Intact Cells (Endogenous protein binding) C2 2. Apply Heat Gradient (Thermodynamic denaturation) C1->C2 C3 3. Lyse & Detect Soluble (Quantify stabilized fraction) C2->C3

Fig 2: Methodological divergence between NanoBRET (live-cell, real-time) and CETSA (endpoint, label-free).
Protocol A: NanoBRET Target Engagement (Adherent Format)

This protocol is optimized for adherent cells (e.g., HEK293), allowing cells to maintain their natural morphology and membrane tension, which influences drug uptake[14].

Step 1: Transfection & Seeding (Day 1)

  • Action: Transfect cells with the target-NanoLuc fusion plasmid. Seed at 2×104 cells/well in a 96-well tissue-culture treated white plate.

  • Causality: White plates maximize luminescence reflection while minimizing well-to-well crosstalk. Using an adherent format (rather than the legacy non-binding surface suspension format) ensures physiological cell state and improves workflow efficiency[14][15].

Step 2: Tracer & Compound Addition (Day 2)

  • Action: Prepare a 100X stock of the test compound. Dilute to 10X in Opti-MEM. Add the compound and the target-specific NanoBRET Tracer (e.g., K-4 or K-5 for kinases) at a concentration near its EC50​ .

  • Causality: Operating at the tracer's EC50​ ensures the assay is highly sensitive to displacement by the test compound. If the tracer concentration is too high, you will artificially inflate the apparent IC50​ of your drug.

Step 3: Incubation & Equilibration

  • Action: Incubate for 2 hours at 37°C, 5% CO2​ .

  • Causality: This allows the compound to cross the cell membrane, reach steady-state intracellular concentrations, and compete with the tracer for the binding pocket.

Step 4: Substrate Addition & Detection

  • Action: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Read donor emission (460 nm) and acceptor emission (618 nm).

  • Causality: The Extracellular NanoLuc Inhibitor is the critical self-validating control here. It quenches any luminescence from dead cells or leaked NanoLuc in the media, ensuring the BRET signal originates strictly from intact, living cells[4].

Protocol B: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

While melt curves ( Tagg​ ) establish the baseline thermal shift, the ITDRF format is essential for determining the cellular potency ( EC50​ ) of a compound at a fixed temperature[9][10].

Step 1: Cell Treatment

  • Action: Incubate live cells (e.g., 1×106 cells/mL) with a dose-response gradient of the test compound for 1 hour at 37°C.

  • Causality: Allows for target engagement in the native state.

Step 2: Thermal Challenge

  • Action: Aliquot cells into PCR tubes. Heat in a thermal cycler at the Tagg70​​ temperature (the temperature at which 70% of the unbound protein denatures, previously determined via a melt curve) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Causality: Strict temperature control is paramount. Heating drives the thermodynamic unfolding of unbound proteins. The 3-minute duration is calibrated to ensure equilibrium of the unfolded fraction without causing complete cellular disintegration[13].

Step 3: Lysis & Clearance

  • Action: Add lysis buffer (containing protease inhibitors) and subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Causality: Freeze-thaw lysis is preferred over harsh detergents (like SDS) because detergents can artificially solubilize denatured aggregates, leading to false positives. Centrifugation strictly separates the denatured pellet from the stabilized, soluble target protein[10].

Step 4: Detection

  • Action: Analyze the soluble supernatant via quantitative Western Blot or AlphaScreen.

  • Causality: The intensity of the protein band/signal directly correlates with the concentration of the stabilizing drug, allowing for the calculation of an intracellular EC50​ [16].

Strategic Recommendations for MoA Validation

To build a watertight data package for a drug candidate's MoA, rely on orthogonal validation:

  • Start with NanoBRET for high-throughput structure-activity relationship (SAR) tracking and real-time kinetic profiling (e.g., calculating cellular residence time)[5][8].

  • Confirm with CETSA in primary cells or patient-derived xenograft (PDX) models to prove that the compound engages the endogenous target without the need for fusion tags or overexpression artifacts[7][11].

  • Correlate with Phenotype: Map the cellular IC50​ (from NanoBRET) or ITDRF50​ (from CETSA) against phenotypic readouts (e.g., cell viability or downstream phosphorylation). A 1:1 correlation strongly validates the MoA, whereas a massive disconnect suggests off-target toxicity or poor permeability[17].

By integrating these advanced cellular target engagement assays, drug development professionals can confidently transition from biochemical hits to validated, mechanism-driven therapeutics.

References

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from[Link]

  • ACS Publications. (2024). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Molina, P. N., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science / ResearchGate. Retrieved from [Link]

  • University of Cambridge. (2023). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from[Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from[Link]

  • ACS Pharmacology & Translational Science. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Retrieved from[Link]

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • PMC / NIH. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Retrieved from [Link]

  • bioRxiv. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Retrieved from[Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. Retrieved from[Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. ACS Publications. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Promega Connections. (2025). Measure Engagement to Target Proteins within Complexes: Why Context Matters. Retrieved from [Link]

  • Drug Discovery News. (2026). Tracking protein interactions in real time with live-cell assays. Retrieved from [Link]

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Assessing the In Vitro Therapeutic Index: A Comparative Guide for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing a merely potent compound from a truly translatable one. In drug development, raw target affinity is only a baseline metric; clinical success is dictated by selectivity. The Therapeutic Index (TI)—the quantitative ratio between a drug's toxic dose and its effective therapeutic dose—is the ultimate arbiter of a compound's viability (1)[1].

To illustrate how to rigorously assess and compare product performance, this guide explores the methodologies used to establish the in vitro therapeutic window of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC).

The Mechanistic Imperative of the Therapeutic Window

When evaluating targeted therapies, understanding the mechanistic source of toxicity is critical. First- and second-generation TKIs (such as Erlotinib and Afatinib) suffer from severe, dose-limiting toxicities—specifically skin rash and gastrointestinal distress. This occurs because these compounds indiscriminately inhibit wild-type (WT) EGFR in healthy epithelial tissues alongside the mutant tumor target (2)[2].

Next-generation compounds, such as Osimertinib, were rationally engineered to solve this exact problem. They irreversibly bind to the L858R/T790M mutant forms of EGFR while actively sparing the wild-type receptor, thereby artificially widening the therapeutic window (3)[3].

Pathway WT Wild-Type EGFR (Healthy Tissue) Mut Mutant EGFR (Tumor Target) Gen1 1st Gen TKI (Erlotinib) Gen1->WT Strong Inhibition (Toxicity) Gen1->Mut Weak on T790M (Resistance) Gen3 3rd Gen TKI (Osimertinib) Gen3->WT Sparing (Low Affinity) Gen3->Mut Potent Inhibition (Efficacy)

Fig 1: Mechanistic divergence of TKIs on Wild-Type versus Mutant EGFR targets.

Experimental Methodologies: Building a Self-Validating Assay System

To objectively assess the in vitro therapeutic index, we must isolate the target dependency from confounding endogenous survival pathways found in standard human cancer cell lines.

The Causality Behind the Ba/F3 Isogenic Cell Line Model

By transfecting these cells with either WT EGFR or mutant EGFR (L858R/T790M), we force them into "oncogene addiction" (4)[4]. When IL-3 is withdrawn from the media, cell survival becomes completely dependent on the introduced kinase. This creates a self-validating system: if a compound induces cell death in the mutant line but not the WT line, the selectivity is definitively target-driven, not a result of off-target cytotoxicity.

Step-by-Step Protocol: High-Throughput Viability and TI Calculation
  • Cell Seeding: Seed isogenic Ba/F3-EGFR-WT and Ba/F3-EGFR-L858R/T790M cells into 384-well plates at a density of 2,000 cells/well in IL-3-free RPMI medium.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., Erlotinib, Afatinib, Osimertinib) starting at a top concentration of 10 µM. Dispense using an acoustic liquid handler to minimize vehicle (DMSO) interference.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for metabolically active cells. Luminescence directly correlates with the viable cell count.

  • Orthogonal Validation: To ensure the phenotypic death is mechanistically linked to the target, lyse parallel samples at 4 hours post-treatment and perform a Western Blot for phosphorylated EGFR (p-EGFR Y1068) versus total EGFR.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a 4-parameter logistic non-linear regression model.

  • TI Calculation: The in vitro Therapeutic Index is calculated as the ratio of the WT IC50 to the Mutant IC50 (TI = IC50_WT / IC50_Mutant). A higher value indicates a wider safety margin (4)[4].

Workflow Step1 1. Isogenic Cell Lines (Ba/F3 WT vs Mutant) Step2 2. Compound Titration (10-point dose response) Step1->Step2 Step3 3. Viability Readout (ATP Luminescence) Step2->Step3 Step4 4. Orthogonal Validation (p-EGFR Western Blot) Step3->Step4 Mechanistic Validation Step5 5. TI Calculation (IC50_WT / IC50_Mut) Step3->Step5 Step4->Step5

Fig 2: Self-validating high-throughput workflow for assessing in vitro therapeutic index.

Quantitative Comparison: Product Performance vs. Alternatives

When we apply this rigorously controlled assay system to our reference compounds, the data clearly delineates the evolutionary leap in targeted therapy design. Osimertinib demonstrates an exceptional therapeutic window, exhibiting roughly 50- to 130-fold greater potency against the L858R/T790M mutant compared to wild-type EGFR (2)[2].

Conversely, earlier generation TKIs exhibit a narrow or non-existent therapeutic index, which directly correlates to the dose-limiting toxicities observed in the clinic.

Table 1: Comparative In Vitro Therapeutic Index of EGFR TKIs
CompoundGenerationBinding MechanismIC50 (Mutant L858R/T790M)IC50 (Wild-Type EGFR)In Vitro Therapeutic Index (WT/Mutant)
Erlotinib 1stReversible> 1000 nM (Resistant)~ 20 - 50 nM< 0.05 (Negative Window)
Afatinib 2ndIrreversible~ 10 nM~ 10 nM~ 1.0 (No Window)
Osimertinib 3rdIrreversible, Mutant-Selective5 - 11 nM461 - 650 nM~ 50 - 130 (Wide Window)

Note: Data synthesized from established recombinant enzyme and engineered cell line assays (2)[2], (5)[5].

Conclusion

Assessing the therapeutic index is not merely a regulatory checkbox; it is the fundamental discriminator between a toxic chemical and a life-saving drug. By employing self-validating isogenic models like the Ba/F3 system, researchers can confidently quantify the therapeutic window early in the development pipeline. As demonstrated by the robust selectivity profile of Osimertinib compared to its predecessors, prioritizing wild-type sparing characteristics is essential for the successful development of the next generation of targeted therapeutics (6)[6].

References

  • Therapeutic Index: What It Is and Why It's Important Source: BuzzRx URL:[Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer Source: Oncotarget URL:[Link]

  • Full article: Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy Source: Taylor & Francis URL:[Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group Source: PMC (NIH) URL:[Link]

  • Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer: AZD9291 (osimertinib, mereletinib, tagrisso) Source: d-nb.info URL:[Link]

Sources

The Benchmark of Truth: A Comparative Guide to Independent Verification of Published Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pervasive challenge in modern drug discovery and materials science: the "reproducibility crisis" in chemical synthesis. When a high-yield protocol is published, independent laboratories often struggle to replicate the results. This discrepancy is rarely due to scientific misconduct; rather, it stems from unreported micro-variables—such as specific stirring rates, ambient humidity, or reactor geometries—that profoundly impact reaction kinetics. To establish a self-validating system of truth, researchers are increasingly shifting from traditional manual replication to High-Throughput Experimentation (HTE) and fully Automated Robotic Platforms[1].

This guide objectively compares the performance, reliability, and mechanistic advantages of three primary verification paradigms: Traditional Manual Synthesis, Microscale HTE Kits, and Automated Robotic Synthesis Platforms.

The Causality of Irreproducibility

Before comparing verification platforms, we must understand why independent verification often fails. Chemical reactions are highly sensitive, non-linear systems where minor deviations compound into major yield discrepancies.

  • Mass and Heat Transfer: A protocol optimized in a 10 mL round-bottom flask will have entirely different thermodynamics and mixing efficiencies when scaled or transferred to a different vessel geometry.

  • Reagent Degradation: Air- and moisture-sensitive reactions, such as the Buchwald-Hartwig amination, rely on strong bases (e.g., KHMDS, t-BuOK) and sensitive Pd-catalysts. Manual handling introduces variable atmospheric exposure, leading to catalyst poisoning or base hydrolysis[2].

  • Human Error: Micro-pipetting errors, inconsistent addition rates, and variable reaction quenching times introduce statistical noise that obscures the true chemical yield.

Automated platforms mitigate these issues by replacing human variability with precise, programmable liquid and solid handling under strictly controlled inert atmospheres[3].

ReproducibilityFactors Fail Protocol Reproducibility Failure Mass Mass Transfer (Stirring rates differ) Mass->Fail Heat Heat Transfer (Reactor geometry) Heat->Fail Trace Trace Impurities (Catalyst poisoning) Trace->Fail Human Human Error (Weighing, timing) Human->Fail Auto Automated Mitigation (Precise control) Auto->Mass Auto->Heat Auto->Trace Auto->Human

Causal factors in synthesis reproducibility failures and automated mitigation.

Comparison of Verification Platforms

To validate a published protocol, a laboratory must choose a verification method. The three dominant paradigms are:

  • Traditional Manual Replication (OVAT): The One-Variable-At-a-Time (OVAT) approach involves a chemist manually setting up the published reaction. It is highly susceptible to human error and requires significant time (e.g., executing a 22-experiment matrix manually can take up to 352 hours)[4].

  • Microscale HTE Kits: These utilize pre-dosed 24-well or 96-well plates containing catalysts and ligands. They democratize high-throughput screening but can suffer from shelf-life issues if strong bases are pre-dosed[2]. They are excellent for identifying optimal conditions but require careful handling to maintain reproducibility.

  • Automated Robotic Platforms (e.g., ChemSpeed, IBM RoboRXN): These systems offer end-to-end handling of reaction setup, execution, and workup[5]. By integrating high-precision nanoliter robotics with inert gas manifolds, they can execute thousands of reactions per day (e.g., 5,760 reactions at >1,500/day for Suzuki-Miyaura couplings) with near-perfect batch-to-batch reproducibility[6].

VerificationWorkflow cluster_platforms Verification Platforms Pub Published Protocol (Literature) Param Parameter Extraction (Stoichiometry, T, t) Pub->Param Manual Manual OVAT Replication Param->Manual HTE Microscale HTE (96-well plate) Param->HTE Auto Automated Robotic Platform Param->Auto LCMS High-Throughput LC-MS (Internal Standard Quant) Manual->LCMS HTE->LCMS Auto->LCMS Valid Statistical Validation (Yield & Reproducibility) LCMS->Valid

Workflow for independent verification of published synthesis protocols.

Comparative Performance Data

To objectively evaluate these platforms, we compare their performance in verifying a published Palladium-catalyzed cross-coupling reaction. The metrics focus on yield fidelity (closeness to the published yield), intra-batch variance, time to verify a multi-condition matrix, and material consumption.

MetricTraditional Manual (OVAT)Microscale HTE Kits (96-well)Automated Robotic Platform
Yield Fidelity (vs. Published) 65% - 85% (High variance)80% - 95% (Moderate variance)95% - 99% (High fidelity)
Intra-batch Reproducibility (RSD) > 12%5% - 8%< 2%
Time for 24-Condition Matrix ~352 hours[4]~24 hours< 16 hours[4]
Material Scale per Reaction 50 - 200 mg1 - 5 µmol10 nmol - 1 µmol[6]
Atmospheric Control Schlenk line (variable)Glovebox required for setupIntegrated inert manifold[3]

Self-Validating Experimental Protocol: Automated Verification of a Suzuki-Miyaura Coupling

Trustworthiness in independent verification requires a self-validating system. This means incorporating internal standards directly into the workflow to ensure that any deviation in yield is a true chemical phenomenon, not an analytical artifact.

Below is a standardized, step-by-step methodology for verifying a published Suzuki-Miyaura coupling using an automated liquid-handling platform integrated with LC-MS[6].

Step 1: Reagent Preparation and Standardization

  • Prepare stock solutions of the aryl halide (electrophile) and boronic acid (nucleophile) in anhydrous, degassed solvent (e.g., THF or Dioxane) under an argon atmosphere.

  • Self-Validation Step: Add a chemically inert internal standard (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl) directly to the reactant stock solutions at a known concentration[4]. This ensures that any subsequent pipetting errors or evaporation losses are mathematically normalized during LC-MS analysis.

Step 2: Automated Dispensing (Inert Atmosphere)

  • Initialize the robotic platform and purge the reaction deck with ultra-high-purity Argon to achieve < 5 ppm O₂ and H₂O[3].

  • Program the liquid handler to dispense the Pd-catalyst and ligand into the reactor block. Allow them to stir for 60 minutes prior to reactant addition to ensure complete pre-catalyst activation[4].

  • Dispense the strong base (e.g., aqueous K₃PO₄ or solid t-BuOK). Note: For highly sensitive bases, automated solid dispensing immediately prior to the reaction prevents degradation[2].

  • Dispense the reactant stock solutions (containing the internal standard) into the 96-well reactor block.

Step 3: Reaction Execution and Real-Time Monitoring

  • Seal the reactor block using an automated crimping or clamping mechanism to prevent solvent evaporation.

  • Heat the block to the published temperature (e.g., 80 °C) while maintaining a constant orbital shaking speed (e.g., 800 rpm) to ensure uniform mass transfer.

  • Execute the reaction for the published duration.

Step 4: Automated Quenching and High-Throughput Analysis

  • Cool the reactor block to 25 °C.

  • Program the robotic arm to unseal the block and dispense a quenching agent (e.g., aqueous NH₄Cl) followed by an extraction solvent (e.g., EtOAc).

  • Aspirate the organic layer and transfer it to an analytical plate.

  • Inject the samples into a high-throughput LC-MS system. Calculate the solution yield by comparing the product peak area to the internal standard peak area[4].

Conclusion

Independent verification of published synthesis protocols is no longer a brute-force manual endeavor. While microscale HTE kits offer an accessible entry point for democratizing reaction optimization[2], fully automated robotic platforms provide the ultimate standard for reproducibility. By strictly controlling mass transfer, heat transfer, and atmospheric conditions, automated systems remove the human-induced statistical noise that plagues traditional replication, ensuring that published chemical claims hold up to rigorous, self-validating scrutiny.

References

  • Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. MDPI. [Link]

  • Transforming organic chemistry research paradigms: Moving from manual efforts to the intersection of automation and artificial intelligence. National Science Open (NSO).[Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. PMC. [Link]

  • Automated chemical synthesis for accelerated discovery of organic electronic materials. University of Illinois.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]

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Safety Operating Guide

2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic entity. However, structurally complex molecules like 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide demand highly specific logistical and safety protocols. This compound features a sulfonamide core flanked by multiple halogens (chlorine and fluorine). Because of this unique structural profile, its disposal is subject to stringent environmental and safety regulations to prevent the release of toxic combustion byproducts, such as dioxins, furans, and corrosive acid gases.

The following technical guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific chemical entity.

Chemical Profiling and Hazard Causality

To establish a robust safety protocol, we must first understand why this chemical requires specialized treatment.

  • Halogenated Nature: The presence of two chlorine atoms and one fluorine atom classifies this compound as a halogenated organic waste. Improper combustion of halogenated organics at low temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Under the Resource Conservation and Recovery Act (RCRA), halogenated compounds are strictly regulated, as detailed in the1[1].

  • Heteroatom Content: The sulfonamide group contains sulfur and nitrogen. When oxidized, these elements generate sulfur oxides (SOx) and nitrogen oxides (NOx), which are potent environmental pollutants and severe respiratory hazards.

  • Causality of Disposal Choice: Due to these structural features, this compound cannot be disposed of via standard drain disposal, bio-treatment, or municipal incineration. The EPA mandates that compounds with carbon-halogen bonds be subjected to specific land disposal restrictions, outlined in 2[2]. It must be routed to a commercial hazardous waste incinerator equipped with alkaline scrubbers capable of neutralizing hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

Quantitative Data & Segregation Rules

Proper segregation is the foundation of laboratory safety. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) not only increases disposal costs exponentially but also creates severe safety risks during transport. Standard laboratory safety guidelines for analogous compounds emphasize the critical nature of separating halogenated from non-halogenated waste streams, as seen in 3[3].

Table 1: Waste Segregation and Compatibility Matrix

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Cl, F) by weight.
Compatible Solvents DCM, Chloroform, DMSOStructurally stable; no exothermic reactions.
Incompatible Materials Strong oxidizers, Strong basesRisk of violent reaction or sulfonamide hydrolysis.
Aqueous Limit < 5% water contentExcess water impedes high-temp incineration efficiency.
Accumulation Limit Max 55 gallonsRCRA compliance for satellite accumulation areas.

Step-by-Step Operational Disposal Protocol

This methodology provides a self-validating system for the safe handling and disposal of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.

Phase 1: Preparation and Primary Containment

  • PPE Verification: Don appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended for concentrated solutions), a flame-retardant lab coat, and chemical splash goggles.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Causality: HDPE and glass are chemically inert to halogenated organics, preventing container degradation and leaks over time.

  • Segregation: Ensure the container is strictly designated for "Halogenated Organic Waste." Verify that no non-halogenated solvents have been introduced into this container.

Phase 2: Waste Transfer and Labeling 4. Fume Hood Operation: Perform all transfers of the solid compound or its solutions inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors. 5. Transfer: Carefully pour or funnel the waste into the designated container. If disposing of solid powder, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) to facilitate liquid incineration, or place the solid in a sealed, clearly labeled vial for solid hazardous waste pickup. 6. RCRA Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly state:

  • "Hazardous Waste"

  • Chemical Name: "2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide" (Do not use abbreviations).

  • Hazards: "Toxic, Halogenated, Irritant."

  • Date of initial accumulation.

Phase 3: Storage and EHS Handoff 7. Secondary Containment: Place the primary waste container inside a secondary containment bin. Causality: This acts as a fail-safe against primary container rupture, containing spills and preventing cross-contamination with incompatible chemicals. 8. EHS Notification: Once the container is 80% full or reaches the institutional accumulation time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

Visualizing the Disposal and Degradation Pathways

To fully grasp the lifecycle of this chemical post-experimentation, review the logistical workflow and the mechanistic degradation pathway below.

DisposalWorkflow Start Waste Generation: 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide Segregation Segregation: Halogenated Organic Waste Start->Segregation Labeling RCRA Labeling (Halogenated, Toxic) Segregation->Labeling Storage Satellite Accumulation Secondary Containment Labeling->Storage EHSPickup EHS Transfer & Manifesting Storage->EHSPickup Incineration High-Temp Incineration (>1100°C) with Scrubbers EHSPickup->Incineration

Figure 1: Standardized laboratory disposal workflow for halogenated sulfonamide compounds.

DegradationPathway Compound 2,5-dichloro-N-(2-fluorophenyl) benzenesulfonamide Thermal Thermal Cleavage (>1100°C) Compound->Thermal Gases Acidic Gases (HCl, HF, SOx, NOx) Thermal->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Salts Neutralized Salts (NaCl, NaF, Na2SO4) Scrubber->Salts Neutralization

Figure 2: Mechanistic degradation pathway of halogenated sulfonamides during incineration.

References

  • Source: epa.
  • Title: 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.
  • Source: benchchem.

Sources

Personal protective equipment for handling 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between theoretical chemical hazards and practical, day-to-day laboratory operations.

Handling novel or highly functionalized active pharmaceutical ingredients (APIs) like 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide requires a predictive approach to safety. Because comprehensive, compound-specific toxicological data (such as a dedicated SDS) is often unavailable during early-stage drug development, we must employ mechanistic hazard profiling and Occupational Exposure Banding (OEB) to ensure absolute operational safety[1].

Physicochemical & Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand why this specific molecule behaves the way it does. Do not treat this as a generic powder; its structural substituents dictate its risk profile:

  • Enhanced Lipophilicity & Dermal Penetration: The introduction of three halogen atoms (two chlorines at the 2,5-positions and one fluorine at the 2'-position) significantly increases the partition coefficient (LogP) of the benzenesulfonamide core.

    • Causality: High lipophilicity facilitates rapid partitioning into the lipid bilayers of the stratum corneum, making transdermal absorption a primary systemic hazard[2].

  • Respiratory Sensitization: The sulfonamide moiety is a well-documented pharmacophore associated with hypersensitivity and immune-mediated sensitization[3],[4].

    • Causality: Inhalation of fine, aerosolized powders can lead to severe respiratory sensitization or allergic responses.

  • Electrostatic Volatility: Halogenated organic powders are highly prone to accumulating static charge.

    • Causality: Static repulsion causes the powder to "jump" from spatulas, creating invisible micro-aerosols that easily bypass standard benchtop controls.

Occupational Exposure Banding (OEB) & Risk Assessment

In the absence of a Permissible Exposure Limit (PEL) for this specific intermediate, we utilize the NIOSH Occupational Exposure Banding methodology[1]. Based on its structural alerts (halogenated sulfonamide), this compound is conservatively assigned to OEB 3 for standard analytical work and OEB 4 for preparative scale-up[5],[6].

Table 1: OEB Classification & Containment Strategy

ParameterAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg)
Assigned OEB OEB 3[6]OEB 4[7]
Target OEL Range 10 – 100 µg/m³[7]1 – 10 µg/m³[8]
Primary Containment Class II Type A2 BSC or Powder HoodClosed Restricted Access Barrier System (Isolator)[8]
Airflow Requirement Non-turbulent, inward face velocity >0.5 m/sFully enclosed, negative pressure

Tiered Personal Protective Equipment (PPE) Matrix

Your PPE is the final barrier against systemic exposure. The following matrix scales based on the mass of the API being handled.

Table 2: Tiered Personal Protective Equipment (PPE) Matrix

PPE CategoryAnalytical Scale (OEB 3)Preparative Scale (OEB 4)Mechanistic Rationale
Dermal (Gloves) Double Nitrile (4 mil)Double Nitrile (8 mil extended cuff)Nitrile resists halogenated permeation significantly better than standard latex[2].
Body (Apparel) Standard Lab Coat (buttoned)Disposable Tyvek® SuitPrevents micro-powder accumulation on woven cotton fibers.
Ocular (Eyes) Safety Glasses with side shieldsUnvented Chemical GogglesProtects against micro-aerosol deposition in the ocular mucosa.
Respiratory N/A (if handled inside BSC)PAPR or N100 Half-MaskMitigates inhalation of sensitizing sulfonamide particulates[3].

Self-Validating Operational Protocols

Standard operating procedures often fail because they lack real-time validation. The following protocols are designed as self-validating systems to ensure containment integrity.

Protocol A: High-Containment Weighing & Dispensing
  • Environmental Preparation: Engage the Biological Safety Cabinet (BSC) or Powder Weighing Enclosure. Activate an anti-static ionizer gun over the weighing area for 10 seconds.

    • Causality: Neutralizing the static charge prevents the halogenated powder from aerosolizing.

    • Validation Check: Observe the analytical balance reading. If the tare weight drifts continuously, static charge is still present. Do not proceed until the balance stabilizes within 3 seconds.

  • Transfer and Weighing: Use a grounded, conductive V-shaped spatula to transfer the powder from the source vial to the weigh boat.

    • Causality: Conductive spatulas dissipate residual static charge.

    • Validation Check: The powder should fall smoothly without clinging to the vertical walls of the spatula.

  • In-Situ Solubilization: Add your primary solvent (e.g., DMSO or DMF) directly to the weigh boat or vial inside the containment unit.

    • Causality: Wetting the powder entirely eliminates the inhalation hazard before the material is moved to the open bench.

    • Validation Check: Visually confirm complete dissolution (no floating particulates or turbidity) before capping the vial and removing it from the hood.

Protocol B: Workspace Decontamination
  • Wet-Wiping: Spray a low-lint wipe with 70% Isopropyl Alcohol (IPA) or 0.1M NaOH and gently wipe down the balance, spatulas, and hood surface.

    • Causality: Dry wiping will immediately aerosolize the powder. Wet-wiping traps the API in the solvent matrix.

    • Validation Check: Ensure no visible white residue remains on the black weighing surface of the balance.

Spill Response & Chemical Disposal Plan

Halogenated compounds require strict, segregated disposal pathways to prevent severe environmental toxicity.

  • Minor Powder Spill (< 5 mg): Do not sweep. Cover the spill with an absorbent pad soaked in 70% IPA to suppress dust. Wipe inward from the edges to the center. Place all contaminated wipes into a sealed, labeled hazardous waste bag.

  • Major Spill (> 5 mg outside containment): Evacuate the immediate area to allow aerosols to settle. Don an N100 respirator and double 8-mil nitrile gloves before re-entering to perform the wet-wipe procedure.

  • Disposal Rationale: All waste containing 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide must be routed strictly to Halogenated Organic Waste streams.

    • Causality: Incineration of halogenated waste at suboptimal temperatures (standard organic waste streams) can generate highly toxic dioxins and furans. It requires dedicated, high-temperature incineration[2].

Workflow Visualization

API_Handling_Workflow Start API Handling Request: 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide Scale Assess Operation Scale Start->Scale Anal Analytical (<10 mg) OEB 3 Precautions Scale->Anal < 10 mg Prep Preparative (>10 mg) OEB 4 Precautions Scale->Prep > 10 mg PPE_A PPE: Double Nitrile (4 mil), Safety Glasses, Lab Coat Anal->PPE_A PPE_P PPE: Double Nitrile (8 mil), Tyvek Suit, PAPR Prep->PPE_P Contain Primary Containment: Class II BSC / Weighing Enclosure PPE_A->Contain PPE_P->Contain Execute Execute Weighing & Solubilization (Anti-Static Tools) Contain->Execute Decon Decontamination: Wet-Wipe with 70% IPA Execute->Decon Waste Waste Disposal: Halogenated Incineration Decon->Waste

Fig 1: Containment and operational workflow for halogenated sulfonamide APIs.

References

  • Aenova Group. "SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS." Available at:[Link]

  • Occupli. "Occupational Exposure Banding for Novel Chemical Agents." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Exposure Banding (Occupational)." Available at: [Link]

  • 3M. "Pharmaceutical industry best practice for containment control." Available at:[Link]

  • Esco Pharma. "OEL / OEB Classification Guidelines." Available at: [Link]

  • Ovid. "Effect of sulfa drugs on kidney function and renal scintigraphy." Available at: [Link]

  • PubMed Central (PMC). "Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus." Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.